molecular formula C13H8OS3 B3068550 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one CAS No. 62461-54-5

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

Cat. No.: B3068550
CAS No.: 62461-54-5
M. Wt: 276.4 g/mol
InChI Key: YDRSSMHZVVNXLC-UHFFFAOYSA-N
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Description

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is a useful research compound. Its molecular formula is C13H8OS3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dithiophen-2-ylthiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRSSMHZVVNXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Modulation of HOMO-LUMO Energy Levels in Dithienyl Thiopyran-4-one Derivatives: A Pathway to Visible-Light-Driven "Turn-On" Fluorescent Photoswitches

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Photochemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Photochromic diarylethenes (DAEs) represent the gold standard in molecular photoswitches due to their exceptional thermal stability and fatigue resistance. Among these, derivatives based on the 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one scaffold have emerged as highly valuable tools for super-resolution bioimaging and optical memory[1]().

A critical challenge in the clinical and biological application of DAEs is their reliance on high-energy ultraviolet (UV) light for the initial ring-closing isomerization, which causes severe phototoxicity in living tissues. By engineering the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—researchers can red-shift the absorption profile into the visible spectrum. This whitepaper details the mechanistic causality, orbital engineering strategies, and validated synthetic protocols required to synthesize and characterize these advanced "push-pull" fluorescent photoswitches.

Mechanistic Principles of Orbital Shifting in DAEs

Dithienyl thiopyran-4-one derivatives exhibit P-type (photochemically reversible, thermally irreversible) photochromism. The transition from the non-fluorescent open-ring isomer to the fluorescent closed-ring isomer is governed by a conrotatory electrocyclic rearrangement[2]().

In the open-ring state,


-electrons are localized on the independent thiophene or benzothiophene rings, resulting in a relatively wide HOMO-LUMO gap. Cyclic voltammetry and Density Functional Theory (DFT) studies reveal that standard thiopyran-4-one DAEs possess low-lying HOMO levels (approx. -6.13 eV) and LUMO levels (approx. -3.08 eV)[3]().

Upon photoexcitation, the molecule cyclizes, extending


-conjugation across the central backbone. This structural rigidification causes an unconventional and dramatic upward shift in the HOMO energy level (

)[4](). The narrowed bandgap in the closed state is responsible for both its visible-light-driven cycloreversion and its "turn-on" fluorescence.

OrbitalShift Open Open-Ring Isomer Non-Fluorescent HOMO: ~ -6.10 eV Excitation Photoexcitation (Orbital Overlap) Open->Excitation hv1 (Absorption) Closed Closed-Ring Isomer Fluorescent 'Turn-On' HOMO: ~ -5.00 eV Excitation->Closed Conrotatory Cyclization Closed->Open hv2 (Cycloreversion)

Fig 1. Photochemical isomerization pathway and associated HOMO energy shifts in diarylethenes.

Engineering the Bandgap: The "Push-Pull" Strategy

To bypass the need for UV excitation, molecular engineers introduce a "push-pull" electronic structure. By oxidizing the sulfur atom of the central thiopyran-4-one ring to a sulfone (7,7-dioxide), a potent electron-withdrawing group is integrated directly into the bridging unit[5]().

Causality of Oxidation:

  • LUMO Depression: The highly electronegative

    
     group pulls electron density away from the conjugated system, significantly lowering the LUMO energy level.
    
  • Bandgap Narrowing: The depressed LUMO reduces the overall HOMO-LUMO gap of the open-ring isomer, red-shifting the absorption edge toward the visible spectrum.

  • Fluorescence Enhancement: The bulky sulfone group restricts the free rotation of adjacent moieties (e.g., the carbonyl group), minimizing non-radiative decay pathways. This dramatically increases the fluorescence quantum yield of the closed-ring isomer[2]().

Quantitative FMO and Photophysical Data

The table below synthesizes empirical and DFT-calculated values for standard vs. oxidized dithienyl thiopyran-4-one derivatives.

PropertyOpen-Ring (Thio-ketone)Closed-Ring (Thio-ketone)Open-Ring (7,7-Dioxide)Closed-Ring (7,7-Dioxide)
HOMO (eV) ~ -6.13~ -5.05~ -6.25~ -5.15
LUMO (eV) ~ -3.08~ -3.15~ -3.45~ -3.55
Bandgap (

, eV)
~ 3.05~ 1.90~ 2.80~ 1.60
Cyclization Yield (

)
0.25N/A>0.25N/A
Cycloreversion Yield (

)
N/A0.17N/A<0.17
Fluorescence Status OffWeakly OnOffStrongly On (Reddish, ~598 nm)

Experimental Methodology: Synthesis and Validation

To ensure high reproducibility, the following protocol outlines the selective catalytic oxidation of the thiopyran-4-one scaffold to its highly fluorescent 7,7-dioxide counterpart[5]().

Protocol Step1 1. Catalytic Oxidation (NaWO2/H2O2) Step2 2. Thermal Activation (60°C, 2h) Step1->Step2 Step3 3. Chromatographic Isolation Step2->Step3 Step4 4. Spectroscopic Validation Step3->Step4

Fig 2. Step-by-step synthetic workflow for the preparation of 7,7-dioxide sulfone derivatives.

Step-by-Step Protocol: Synthesis of the 7,7-Dioxide Derivative

1. Reagent Preparation & Solvation: Dissolve 20 mg (0.04 mmol) of the precursor 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one in 4 mL of anhydrous Tetrahydrofuran (THF). Place the reaction vessel under continuous magnetic stirring in an ice bath. Causality: The ice bath is critical to control the initial exothermic reaction and prevent premature, non-selective oxidation of the peripheral benzothiophene rings.

2. Catalyst Introduction: Prepare a catalyst solution by dissolving


 (7.3 mg, 0.5 mmol) in 0.3 mL of deionized water. Add this dropwise to the THF mixture.
Causality: Sodium tungstate acts as a highly efficient phase-transfer catalyst. It reacts with hydrogen peroxide to form a reactive peroxotungstate complex, which selectively targets the central aliphatic sulfide over the aromatic thiophenes.

3. Oxidation and Thermal Activation: Slowly add 1 mL of 30%


 to the mixed solution. Remove the ice bath, gradually heat the reaction mixture to 60 °C, and maintain this temperature for 2 hours.
Causality: Mild thermal activation provides the necessary kinetic energy to drive the intermediate sulfoxide completely to the fully oxidized 7,7-dioxide (sulfone) state.

4. Workup and Purification: Quench the reaction, extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous


. Evaporate the solvent under reduced pressure and purify the crude product via silica gel column chromatography.

5. Self-Validating System (NMR Confirmation): To validate the success of the protocol, analyze the product using


 NMR (75 MHz, 

). Validation Metric: In the unoxidized precursor, the methylene protons of the thiopyran ring appear as distinct, separated multiplets (e.g., 3.63–3.50 ppm and 2.88–2.77 ppm). Upon successful conversion to the sulfone, these protons will shift and merge into a tighter, heavily deshielded region (3.40–3.20 ppm) due to the strong electron-withdrawing effect of the adjacent

group[5]().
Photophysical Characterization

Once validated, dissolve the purified 7,7-dioxide derivative in ethyl acetate. Irradiate the solution with 312 nm (or visible-shifted) light to induce cyclization. Excitation of the resulting closed-ring isomer at 520 nm will yield a strong, red-shifted fluorescence emission centered at approximately 598 nm, confirming the successful "turn-on" mechanism[5]().

References

  • Photochromism of new unsymmetrical diarylethenes based on the hybrid of azaindole and thiophene moieties. ResearchGate. 1

  • Molecular photoswitches: fundamentals and applications of diarylethenes. Photochemistry: Volume 47 - Books, RSC. 2

  • The effect of a “push–pull” structure on the turn-on fluorescence of photochromic thio-ketone type diarylethenes. SciSpace.5

  • Cyclic voltammetry studies and HOMO/LUMO energy levels in thiopyran-4-one derivatives. ResearchGate. 3

  • Electrochemical and Photochemical Cyclization and Cycloreversion of Diarylethenes and Diarylethene-Capped Sexithiophene Wires. ResearchGate. 4

Sources

Engineering Isotropic Organic Semiconductors: Crystal Packing and Molecular Geometry of Thiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In both organic electronics and active pharmaceutical ingredient (API) formulation, the spatial arrangement of molecules—crystal packing—dictates macroscopic performance. Historically, organic semiconductors have relied on rigid, planar conjugated systems (e.g., pentacene) to maximize co-facial


 stacking. However, this planarity inherently restricts charge transport to one or two dimensions, making device performance highly vulnerable to grain boundary misalignments.

This whitepaper explores a paradigm-shifting approach: the integration of the tetrahydro-4H-thiopyran-4-one core. By leveraging its non-planar molecular geometry and the unique supramolecular proclivity of its


 hybridized sulfur atom, researchers can engineer isotropic, three-dimensional (3D) charge transport networks. We detail the conformational dynamics, halogen-bonding crystal engineering, and field-proven synthetic protocols required to harness this scaffold.

Conformational Dynamics of the Thiopyran-4-one Core

The fundamental advantage of the tetrahydro-4H-thiopyran-4-one scaffold lies in its deviation from planarity.

The Hybridized Sulfur and Chair Conformation

Unlike the


 hybridized sulfur found in conventional thiophene-based semiconductors, the sulfur atom in a saturated thiopyran ring is 

hybridized. This introduces a distinct tetrahedral geometry. The C–S bond length in these derivatives is approximately 1.81 Å[1], which, combined with the specific C–S–C bond angles, forces the six-membered ring into a highly stable chair conformation [1].

The Causality of 3D Transport: Why is this puckered geometry beneficial? Planar molecules tend to form 2D herringbone or co-facial stacks, restricting orbital overlap to specific crystallographic planes. When a non-planar, puckered ring is introduced, it sterically hinders infinite 1D stacking. Instead, it forces the molecules to interlock in a staggered, 3D arrangement. This multi-directional orbital overlap ensures that charge carriers can hop between molecules in any direction (isotropic transport), drastically reducing the access resistance caused by misaligned grain boundaries in Organic Field-Effect Transistors (OFETs)[2].

Crystal Packing Engineering via Halogen Bonding

To rationally design these 3D networks, crystal engineering relies on highly directional non-covalent interactions known as supramolecular synthons.

The Proclivity of Sulfur as an Acceptor

Recent systematic crystallographic studies have demonstrated the exceptional capability of the


 hybridized sulfur atom in tetrahydro-4H-thiopyran-4-one to act as a halogen bond acceptor[3]. Because the 

sulfur possesses two distinct lone pairs projecting outward in a tetrahedral geometry, it provides highly specific directional vectors for incoming halogen bond donors (such as the

-hole on an iodine atom).

When cocrystallized with perhalogenated benzenes (e.g., 1,4-diiodotetrafluorobenzene), the thiopyran-4-one core forms robust I···S halogen bonds [3]. These interactions exhibit a relative shortening (R.S.) of 5.9% to 13.0% compared to the sum of their van der Waals radii, confirming a strong, highly directional supramolecular linkage[4][5]. This directionality allows chemists to explicitly program 3D crystal lattices rather than relying on unpredictable, isotropic dispersive forces.

G D Halogen Bond Donor (e.g., 1,4-Diiodotetrafluorobenzene) I Supramolecular Synthon (I···S Interaction) D->I A Halogen Bond Acceptor (sp3 Sulfur in Thiopyran-4-one) A->I C 3D Isotropic Crystal Packing I->C Self-Assembly (R.S. 5.9–13.0%)

Caption: Supramolecular assembly mechanism driven by I···S halogen bonding.

Device Integration: The Case of TP-BT

A premier application of this geometric engineering is the synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) [2].

By coupling a planar benzodithiole unit with the puckered thiopyran-4-ylidene unit, researchers created an asymmetric molecule. The planar half facilitates strong intermolecular electronic coupling, while the puckered thiopyran half drives the formation of an isotropic 3D crystal packing motif. In OFET devices, TP-BT films exhibit uniform charge carrier mobility regardless of the substrate orientation, effectively suppressing the access resistance that typically plagues polycrystalline thin films[2].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis of the TP-BT semiconductor and the isolation of halogen-bonded cocrystals.

Protocol A: Synthesis of TP-BT Semiconductor

Causality Note: The use of triethyl phosphite acts as both a solvent and a desulfurizing coupling agent, driving the cross-coupling between the thione and the ketone via a carbene-like intermediate.

  • Lithiation: Dissolve 1,2-benzenedithiol in anhydrous THF (10 mL) under an argon atmosphere. Cool to −76 °C and add

    
    -BuLi/hexane dropwise[2].
    
  • Thione Formation: After 15 minutes, add 1,1'-thiocarbonyldiimidazole dissolved in THF. Allow the mixture to warm to room temperature and stir overnight. Quench with aqueous

    
     and extract with 
    
    
    
    to isolate the 1,3-benzodithiole-2-thione intermediate[2].
  • Phosphite-Mediated Cross-Coupling: Combine the thione intermediate with tetrahydro-4H-thiopyran-4-one in freshly distilled triethyl phosphite. Reflux the mixture under argon to drive the desulfurative coupling[2].

  • Purification: Remove the solvent in vacuo. Purify the residue via silica gel column chromatography (using

    
     as the eluent) to afford TP-BT. Final device-grade purity is achieved via recrystallization from 
    
    
    
    /EtOH followed by vacuum sublimation[2].

G N1 1,2-Benzenedithiol + n-BuLi N3 Thione Intermediate N1->N3 THF, -76°C N2 1,1'-Thiocarbonyldiimidazole N2->N3 N5 TP-BT (Isotropic Semiconductor) N3->N5 Cross-coupling Reflux N4 Tetrahydro-4H-thiopyran-4-one + Triethyl phosphite N4->N5

Caption: Step-by-step synthetic pathway for the isotropic semiconductor TP-BT.

Protocol B: Halogen-Bonded Cocrystallization

Causality Note: Slow evaporation ensures thermodynamic control, allowing the highly directional I···S bonds to dictate the lowest-energy 3D lattice over kinetically favored amorphous aggregates.

  • Dissolution: Dissolve equimolar amounts of tetrahydro-4H-thiopyran-4-one and 1,4-diiodotetrafluorobenzene in a minimal volume of a halogenated solvent (e.g., chloroform).

  • Crystallization: Puncture the cap of the vial with a narrow needle to allow for controlled, slow solvent evaporation at 25 °C.

  • Validation: Harvest the resulting crystals after 3–5 days. Validate the formation of a new cocrystal phase using Differential Scanning Calorimetry (DSC) to confirm a distinct melting/decomposition onset temperature compared to the pure precursors[4]. Confirm the exact I···S bond metrics via Single-Crystal X-Ray Diffraction (SCXRD).

Quantitative Data Summaries

The following tables synthesize the critical geometric and performance metrics associated with thiopyran-4-one derivatives.

Table 1: Halogen Bond Metrics in Thiopyran-4-one Cocrystals [3][5]

Halogen Bond Donor Acceptor Motif Interaction Type Relative Shortening (R.S.) Supramolecular Outcome

| 1,4-Diiodotetrafluorobenzene |


 Sulfur (Thiopyran) | I···S | 5.9% – 13.0% | 3D Isotropic Network |
| 1,3,5-Triiodotrifluorobenzene | 

Sulfur (Thiopyran) | I···S | ~8.5% | Multi-nodal Assembly |

Table 2: Charge Transport & Structural Properties [2]

Semiconductor Class Core Geometry Dominant Packing Motif Transport Dimensionality Primary Advantage
Acenes (e.g., Pentacene) Rigid Planar 2D Herringbone Anisotropic (1D/2D) High peak mobility in aligned single crystals

| Thiopyran-fused (e.g., TP-BT) | Puckered (Chair) | 3D Interlocked | Isotropic (3D) | Suppressed access resistance across grain boundaries |

Conclusion

The strategic incorporation of the tetrahydro-4H-thiopyran-4-one core represents a sophisticated leap in crystal engineering. By moving away from strict planarity and utilizing the precise, tetrahedral directionality of


 sulfur lone pairs, researchers can dictate 3D supramolecular assemblies via halogen bonding. Whether applied to isotropic organic semiconductors like TP-BT or utilized in the solid-state formulation of novel pharmaceuticals, this scaffold provides unparalleled control over macroscopic material properties.

References

  • An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) Source: RSC Advances URL:[Link]

  • The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Technical Guide: Thermal Stability and TGA Analysis of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one

[1][2]

Part 1: Executive Summary & Molecular Rationale[1]

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one represents a class of cross-conjugated heterocyclic systems where a central thiopyranone core is flanked by two electron-rich thiophene moieties.[1][2] Unlike its phenyl-substituted analogues, the incorporation of thiophene rings enhances planarity and intermolecular


2
Structural Stability Factors[1][2]
  • Core Aromaticity: The 4H-thiopyran-4-one ring is cross-conjugated.[1][2] While not aromatic in the ground state to the same extent as benzene, it possesses significant resonance stabilization.[2]

  • Thiophene "Wings": The 2,6-substitution pattern extends the conjugation length.[1][2] Thiophene, being sulfur-rich and electron-donating, increases the polarizability of the molecule, potentially raising the decomposition temperature (

    
    ) compared to non-conjugated analogs.[2]
    
  • Symmetry: The

    
     symmetry of the molecule facilitates ordered packing in the solid state, typically resulting in a sharp melting transition prior to decomposition.[2]
    

Part 2: Experimental Protocol for TGA/DSC Analysis

To accurately determine the thermal stability limit (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2
Instrumentation & Conditions
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).[2]

  • Purge Gas: High-purity Nitrogen (

    
    , 99.999%) is critical to prevent oxidative degradation, which would artificially lower the observed stability limit.[2]
    
  • Flow Rate: 50 mL/min (balance purge) / 20 mL/min (sample purge).

  • Crucibles: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Alumina (
    
    
    ) pans. Note: Aluminum pans are unsuitable if the decomposition temperature exceeds 600°C or if the sample reacts with aluminum.[2]
Step-by-Step Workflow
  • Baseline Correction: Run an empty crucible using the exact heating program to establish a baseline.

  • Sample Preparation:

    • Mass: 5–10 mg (Precision ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       mg).[2]
      
    • Morphology: Fine powder (ground) to ensure uniform heat transfer.[1][2]

    • Packing: Gently tamped down to maximize thermal contact with the sensor.[1][2]

  • Heating Program:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 800°C at a rate of 10°C/min .[1][2]

    • Isotherm (Optional): If ash content is required, switch gas to Air/O2 at 800°C and hold for 15 mins.

Visualization of Analytical Workflow

TGA_WorkflowSampleSample Prep(5-10mg Powder)PurgeN2 Purge(Inert Atmosphere)Sample->PurgeLoadRampThermal Ramp(10°C/min to 800°C)Purge->RampEquilibrateEventsEvent Detection(Melting vs. Decomp)Ramp->EventsMonitor Heat FlowDataFinal Report(Tonset, Tmax, Char)Events->DataAnalyze Derivative

Caption: Standardized TGA/DSC workflow for characterizing organic semiconductors.

Part 3: Anticipated Results & Data Interpretation

While specific datasets for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one are proprietary or sparse in open literature, its behavior can be accurately predicted based on structural homologues (e.g., 2,6-diphenyl-4H-thiopyran-4-one).[1][2]

Thermal Profile Summary (Predicted)
ParameterPredicted RangePhysical Significance
Melting Point (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
140°C – 170°C Sharp endothermic peak in DSC.[2] Indicates crystalline purity.[1][2]
Drying/Volatiles < 100°C Mass loss < 1%.[1][2] Associated with residual solvent/moisture.[1][2]
Decomp. Onset (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
260°C – 310°C 5% Mass loss (

).[2] Critical limit for device processing.[1][2]
Max Degradation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
350°C – 450°C Peak of the DTG (Derivative Thermogravimetry) curve.[2]
Char Yield (800°C) 15% – 25% Residual carbonaceous mass (higher due to sulfur content).[1][2]
Decomposition Mechanism

The thermal degradation of thiopyranone derivatives typically follows a specific pathway:

  • Phase 1 (Melting): The compound transitions from solid to liquid without mass loss.[1][2]

  • Phase 2 (Ring Opening/Fragmentation): At high temperatures (

    
    ), the thiopyranone ring likely undergoes cleavage.[2] A common pathway for sulfur heterocycles involves the extrusion of sulfur or small sulfur-containing fragments (e.g., CS, H2S if protons are available from decomposition), followed by the breakdown of the thiophene substituents.[2]
    
  • Phase 3 (Carbonization): The remaining conjugated carbon backbone undergoes radical condensation to form amorphous char (coke).[1][2]

Comparative Stability Logic

Stability_LogicStructure2,6-di(thiophen-2-yl)StructureConjugationExtended ConjugationStructure->ConjugationS_ContentHigh Sulfur Content(3 atoms)Structure->S_ContentResult_TmModerate Tm(140-170°C)Good ProcessabilityConjugation->Result_TmCrystal PackingResult_TdHigh Td(>260°C)Stable for OFET/OLEDConjugation->Result_TdPi-Stacking EnergyS_Content->Result_TdHeavy Atom Effect

Caption: Structural factors influencing the thermal performance of the target compound.

Part 4: Implications for Drug Development & Electronics[1][2]

In Drug Development

Thiopyran-4-one derivatives are investigated for anti-kinetoplastidal and antitumor properties.[1][2]

  • Formulation Stability: The high predicted melting point suggests the compound is a stable solid at room temperature, suitable for tablet formulations.[2]

  • Sterilization: The thermal stability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) indicates it can withstand standard thermal sterilization processes (autoclaving) without degradation.[2]
    
In Organic Electronics

For applications in Organic Field-Effect Transistors (OFETs):

  • Vacuum Deposition: The gap between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (~150°C) and 
    
    
    (~260°C) provides a safe "processing window" for vacuum thermal evaporation.[2]
  • Annealing: Films can be annealed at 100-120°C to improve crystallinity without risking thermal decomposition.[1][2]

References

  • BenchChem. (2025).[1][2][3] Navigating the Physicochemical Landscape of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide. Retrieved from [2]

  • Detterbeck, A., et al. (2025).[2] Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity. ArTS. Retrieved from [2]

  • MDPI. (2024).[1][2][4] Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules. Retrieved from [2]

  • ResearchGate. (2025). Synthesis, AM1 calculation, and biological studies of thiopyran-4-one and their azine derivatives. Retrieved from

  • PubChem. (2025).[1][2] Tetrahydrothiopyran-4-one Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

The Thiopyran-4-one Scaffold in Organic Electronics: A Technical Guide to Synthesis and Device Integration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of high-performance organic electronics, the molecular design of the semiconductor core dictates the macroscopic efficiency of the device. While traditional planar hydrocarbons (e.g., pentacene, rubrene) dominate the literature, they suffer from highly anisotropic charge transport and vulnerability to grain boundaries. The thiopyran-4-one core—a six-membered heterocyclic ketone containing an sp³-hybridized sulfur atom—offers a paradigm-shifting alternative. The larger atomic radius and polarizability of sulfur enhance intermolecular orbital overlap (S···S interactions), while the puckered ring conformation disrupts flat π-stacking to promote isotropic 3D charge transport [1][2].

This whitepaper provides an in-depth, field-proven guide to the synthesis, functionalization, and device integration of thiopyran-4-one derivatives for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

Core Synthesis and Functionalization Protocols

The foundational step in utilizing thiopyran-4-one is the efficient assembly of its saturated core, tetrahydro-4H-thiopyran-4-one. The synthetic strategy relies on intramolecular ring closure, followed by chemoselective oxidation to tune the electronic properties of the sulfur atom.

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation

Causality & Logic: We utilize a Dieckmann condensation rather than intermolecular coupling because the entropic advantage of the tethered thioether drastically lowers the activation energy for ring closure. The subsequent acidic hydrolysis and decarboxylation are driven thermodynamically by the release of CO₂ gas, pushing the reaction to completion[3].

Step-by-Step Methodology:

  • Ring Closure: Dissolve dimethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous THF. Add sodium methoxide (NaOMe, 1.2 eq) generated in situ. Stir at room temperature under argon for 4 hours.

  • Intermediate Isolation: Quench with mild acid and extract the intermediate β-keto ester (methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate) using ethyl acetate.

  • Hydrolysis & Decarboxylation: Suspend the intermediate in a 10% aqueous H₂SO₄ solution. Heat the mixture to reflux (approx. 100 °C).

  • Self-Validation: Monitor the reaction vessel. The decarboxylation step is self-validating; the visible cessation of CO₂ gas bubbling indicates the reaction has reached completion.

  • Purification: Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the core ketone (>75% yield)[3].

Protocol 2: Chemoselective Oxidation to Thiopyran-4-one 1-oxide

Causality & Logic: To increase the polarity or create bis-sulfenate precursors, the sulfur atom is oxidized. The oxidation of sulfides is highly exothermic. If performed at room temperature, the reaction bypasses the sulfoxide and yields the sulfone (1,1-dioxide). By strictly maintaining 0 °C, we leverage the activation energy differential between the first and second oxidation steps, ensuring kinetic control and absolute chemoselectivity[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in DCM in a round-bottomed flask. Submerge in an ice bath to reach exactly 0 °C.

  • Oxidant Addition: In a separate flask, dissolve meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) in DCM. Add this solution dropwise over 30 minutes to the stirred thioether.

  • Reaction Monitoring: Stir for 1–3 hours at 0 °C.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using EtOAc/Hexane. The sulfoxide will appear as a distinct, highly polar spot (lower Rf) compared to the starting material. The absence of a third, intermediate Rf spot confirms no over-oxidation to the sulfone has occurred[4].

  • Quenching: Add saturated aqueous NaHCO₃. This neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous phase and self-purifying the organic layer. Extract and concentrate[4][5].

G A Dimethyl 3,3'-thiodipropionate (Acyclic Precursor) B Dieckmann Condensation NaOMe, THF, RT A->B C β-Keto Ester Intermediate B->C D Hydrolysis & Decarboxylation 10% H₂SO₄, Reflux C->D E Tetrahydro-4H-thiopyran-4-one (Core Scaffold) D->E F Chemoselective Oxidation 1.1 eq. m-CPBA, 0 °C E->F Kinetic Control H Exhaustive Oxidation >2.0 eq. m-CPBA, RT E->H Thermodynamic Control G Thiopyran-4-one 1-oxide (Sulfoxide) F->G I Thiopyran-4-one 1,1-dioxide (Sulfone) H->I

Reaction pathway for the synthesis and oxidation of the thiopyran-4-one core.

Applications in Organic Electronics

The true value of the thiopyran-4-one core lies in its versatility as a building block for advanced optoelectronic materials.

OFETs: Achieving 3D Isotropic Charge Transport

A critical bottleneck in Organic Field-Effect Transistors (OFETs) is "access resistance"—the resistance encountered by charge carriers moving from the metal electrode into the semiconductor channel. Traditional semiconductors are planar and form 1D or 2D stacks. If the crystal orientation is misaligned relative to the electrodes, access resistance skyrockets.

By coupling the thiopyran-4-one core with a benzodithiole unit, we synthesize 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) . The sp³ sulfur in the thiopyran ring forces a puckered molecular geometry. Instead of flat π-stacking, TP-BT molecules interlock in a 3D network driven by S···S interactions. This results in isotropic three-dimensional charge transport , making the semiconductor's performance entirely independent of crystal orientation and drastically suppressing access resistance[2].

Protocol 3: Synthesis of Device-Grade TP-BT[2]

  • Lithiation: Dissolve 1,2-benzenedithiol in THF. Cool to -76 °C and add n-BuLi to generate the dilithiated species.

  • Thione Formation: Add 1,1'-thiocarbonyldiimidazole to form the benzodithiole thione intermediate.

  • Cross-Coupling: React the intermediate with tetrahydro-4H-thiopyran-4-one in the presence of triethyl phosphite (P(OEt)₃) as an oxophilic coupling agent.

  • Self-Validation & Purification: The reaction is validated by the precipitation of the crude product. To achieve semiconductor-grade purity, the crude TP-BT must be purified by vacuum sublimation. Sublimation acts as a self-validating purification step; non-volatile oligomeric impurities are left behind, yielding pure TP-BT crystals with a sharp decomposition melting point of 164.9 °C[2].

OLEDs and OPVs

Beyond OFETs, the core is heavily utilized in light-emitting and light-harvesting applications:

  • OLEDs: Derivatives like 2,6-diphenyl-4H-thiopyran-4-one possess extended conjugation and high photochemical stability. They act as highly efficient fluorescent dyes and light-sensitive materials in OLED architectures[6].

  • OPVs: The fully oxidized thiopyran-4-one 1,1-dioxide is highly electron-withdrawing. It is used as an intermediate to synthesize 8H-thieno[2,3-b]indole substituted 2-cyanoacrylic acids. These act as robust anchoring groups in organic solar cells, facilitating rapid electron injection from the dye into the semiconductor matrix[7].

App Core Thiopyran-4-one Core D1 2,6-Diphenyl-4H- thiopyran-4-one Core->D1 D2 2-(Thiopyran-4-ylidene)- 1,3-benzodithiole (TP-BT) Core->D2 D3 Thiopyran-4-one 1,1-dioxide Anchors Core->D3 OLED OLEDs & Photonics Mech1 Extended Conjugation Fluorescent Emission OLED->Mech1 OFET OFETs & Semiconductors Mech2 Isotropic 3D Charge Transport Suppressed Access Resistance OFET->Mech2 OPV Organic Photovoltaics (OPVs) Mech3 Electron-Withdrawing Cyanoacrylic Acids OPV->Mech3 D1->OLED D2->OFET D3->OPV

Functionalization pathways of thiopyran-4-one in organic electronic devices.

Structure-Property Relationships

The macroscopic performance of these devices is directly tied to the atomic-level modifications of the thiopyran-4-one core. The table below summarizes the quantitative and qualitative data driving material selection.

DerivativePrimary ApplicationKey Electronic / Structural FeatureRef.
Tetrahydro-4H-thiopyran-4-one Synthetic Precursorsp³ hybridized sulfur; puckered ring conformation lowers energy barrier for 3D interactions.[1]
2,6-Diphenyl-4H-thiopyran-4-one OLEDs & PhotonicsExtended π-conjugation; high photochemical stability; fluorescent emission under UV.[6]
TP-BT OFETs / SemiconductorsAsymmetric molecular design; S···S interlocking promotes isotropic 3D charge transport.[2]
Thiopyran-4-one 1,1-dioxide OPVs / Solar CellsStrong electron-withdrawing nature; facilitates rapid electron injection via cyanoacrylic anchors.[7]

Conclusion

The thiopyran-4-one core represents a masterclass in how subtle heteroatom substitutions can resolve macro-scale engineering challenges in organic electronics. By moving away from strictly planar architectures and embracing the puckered, highly polarizable nature of the sp³ sulfur ring, researchers can bypass the limitations of anisotropic charge transport and access resistance. Strict adherence to the chemoselective synthesis protocols outlined above ensures the reliable production of device-grade semiconductor materials.

References

1.[4] Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide - Benchchem. Benchchem Technical Support Center. URL: 2.[5] An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Synthesis, and Potential Applications. Benchchem. URL: 3.[3] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one. ResearchGate. URL: 4.[7] 8H-THIOPHENE[2,3-b]INDOLE SUBSTITUTED 2-CYANOACRYLIC ACIDS, METHOD FOR PRODUCTION THEREOF AND NOVEL INTERMEDIATE COMPOUNDS USED THEREFOR. Google Patents. URL: 5.[1] Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Taylor & Francis. URL: 6.[6] 2,6-Diphenyl-4H-thiopyran-4-one. Chem-Impex. URL: 7.[2] An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT): asymmetric molecular design to suppress access resistance. RSC Advances. URL:

Sources

Navigating the Solvation Thermodynamics of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Solubility Profiles and Experimental Methodologies

Executive Summary

The compound 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one represents a highly specialized class of sulfur-rich, conjugated heterocycles. Structurally, it features an electron-deficient 4H-thiopyran-4-one core flanked by two electron-rich thiophene rings. This unique push-pull architecture and extended


-conjugation make it a highly valuable intermediate in the synthesis of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and novel pharmacological agents [3].

However, the same structural features that impart excellent optoelectronic properties—namely, rigid planarity and strong intermolecular


 stacking—create significant challenges for solution-based processing. As a Senior Application Scientist, I have structured this whitepaper to detail the solvation thermodynamics, empirical solubility profiles, and rigorous experimental protocols required to accurately characterize and optimize the solubility of this compound.
Structural Profiling and Solvation Thermodynamics

Understanding the solubility of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one requires analyzing its interactions through the lens of Hansen Solubility Parameters (HSP) [1]. The dissolution of this crystalline solid is governed by the energy required to disrupt its crystal lattice versus the energy released upon solute-solvent cavity formation.

  • Dispersion Forces (

    
    ):  The molecule possesses three heavy sulfur atoms and an extended aromatic framework. This results in a high polarizability and a correspondingly high 
    
    
    
    requirement. Solvents with large dispersion components, such as chlorinated and aromatic solvents, are highly effective at intercalating between the planar molecules and disrupting
    
    
    stacking.
  • Polar Forces (

    
    ):  The central carbonyl (
    
    
    
    ) group introduces a localized, permanent dipole moment. Solvents with moderate to high
    
    
    (e.g., Tetrahydrofuran, Dimethylformamide) can engage in favorable dipole-dipole interactions, stabilizing the solute in the liquid phase.
  • Hydrogen Bonding (

    
    ):  The molecule completely lacks hydrogen bond donors. While the carbonyl oxygen and thiophene sulfurs can act as weak hydrogen bond acceptors, they are insufficient to overcome the high cohesive energy of strongly protic solvents. Consequently, introducing the compound into water or short-chain alcohols results in an immense entropic penalty, rendering it practically insoluble.
    
Solubility Matrix in Organic Solvents

Based on the thermodynamic principles outlined above and extrapolated data from structurally analogous 2,6-diaryl-4H-thiopyran-4-ones [3], the following matrix categorizes the expected thermodynamic solubility of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one at 25.0 °C.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Aliphatic Hydrocarbons n-Hexane< 0.1 (Insoluble)Insufficient

and

to overcome the high lattice energy and

stacking.
Protic Solvents Methanol / Water< 0.5 (Insoluble)High energy penalty for disrupting the solvent's hydrogen-bond network without reciprocal H-bonding.
Aromatic Hydrocarbons Toluene5.0 - 10.0 (Slightly Soluble)Favorable

interactions between the solvent and the thiophene/thiopyran rings.
Ethers / Ketones Tetrahydrofuran (THF)15.0 - 25.0 (Soluble)Strong dipole-dipole interactions (

) with the central carbonyl group.
Polar Aprotic Dimethylformamide (DMF)30.0 - 40.0 (Soluble)High polarity and polarizability effectively solvate the electron-rich heteroatoms.
Chlorinated Solvents Dichloromethane (DCM)> 50.0 (Freely Soluble)Optimal matching of dispersion forces (

) and polarity (

); minimal steric hindrance.
Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility profile of novel, highly conjugated compounds, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard [2][4]. This is a self-validating system: by measuring the concentration of the supernatant at multiple time points, researchers can definitively prove that thermodynamic equilibrium has been achieved, rather than capturing a transient supersaturated state.

Materials Required:

  • 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (Purity > 98%)

  • Analytical grade solvents (DCM, THF, Toluene, etc.)

  • Temperature-controlled orbital shaker

  • 0.45 µm PTFE syringe filters

  • HPLC system with a UV-Vis diode array detector

Step-by-Step Methodology:

  • Preparation of the Saturated Solution: Add an excess amount of the solid compound (e.g., 50 mg) to a 5 mL amber glass vial. Add exactly 2.0 mL of the target solvent. The presence of visible, undissolved solid is strictly required to ensure the solution is saturated [4].

  • Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm. To verify equilibrium, prepare three identical vials and incubate them for 24, 48, and 72 hours, respectively [2].

  • Phase Separation: Remove the vials from the shaker. To prevent the re-precipitation of the solute due to localized cooling, immediately centrifuge the mixtures at 10,000 rpm for 15 minutes at exactly 25.0 °C. Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE filter to remove any micro-particulates.

  • Dilution and Quantification: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the HPLC-UV calibration curve.

  • HPLC-UV Analysis: Inject the sample into the HPLC system. Use an isocratic elution method (e.g., 70% Acetonitrile / 30% Water) on a C18 reverse-phase column. Quantify the concentration by integrating the area under the curve (AUC) at the compound's maximum absorption wavelength (

    
    ) and comparing it against a pre-established standard calibration curve.
    
  • Validation: The solubility is considered thermodynamically validated if the calculated concentrations from the 48-hour and 72-hour vials differ by less than 5%[2].

Workflow Visualization

The following diagram illustrates the logical progression for determining and optimizing the solubility of thiopyran-4-one derivatives for downstream solution processing.

SolubilityWorkflow Start Define Target Application (OLED/OFET/Synthesis) HSP HSP Theoretical Screening (Dispersion, Polarity, H-Bond) Start->HSP ShakeFlask Shake-Flask Equilibration (24-48h at 25°C) HSP->ShakeFlask Separation Phase Separation (Centrifugation/Filtration) ShakeFlask->Separation Quant HPLC-UV Quantification Separation->Quant Decision Solubility ≥ Target? Quant->Decision Optimize Solvent Blending & Temperature Tuning Decision->Optimize No Success Proceed to Solution Processing / Formulation Decision->Success Yes Optimize->ShakeFlask Iteration

Logical workflow for the thermodynamic solubility determination and optimization of thiopyran-4-ones.

Conclusion

The solubility profile of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is heavily dictated by its polarizable sulfur atoms and rigid, conjugated backbone. By leveraging Hansen Solubility Parameters, researchers can bypass empirical guesswork and rationally select chlorinated or polar aprotic solvents to achieve the high concentrations required for optoelectronic device fabrication or complex organic synthesis. Adherence to rigorous, self-validating protocols like the shake-flask method guarantees data integrity, ensuring reproducible downstream applications.

References
  • Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. MDPI.[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]

  • Chemistry of 1,1-dioxothiopyrans. 1. Syntheses and reactions of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide and 4H-thioflaven-4-one 1,1-dioxide. ACS Publications.[Link]

Advanced Charge Transfer Architectures: Dithienyl Thiopyranone Small Molecules

[1]

Executive Summary & Molecular Design Logic

Dithienyl thiopyranones are conjugated small molecules where a central electron-deficient thiopyran-4-one core is flanked by two electron-rich thiophene rings.

  • Core Function (Acceptor): The central carbonyl (C=O) group induces a dipole, acting as an electron trap and lowering the LUMO energy. The thiopyran ring itself has low aromaticity compared to benzene, allowing it to adopt a quinoidal character readily upon excitation or functionalization.

  • Flanking Units (Donor): Thiophene rings inject electron density into the core via

    
    -conjugation.
    
  • Charge Transfer Characteristic: The molecule exhibits a strong Intramolecular Charge Transfer (ICT) transition from the thiophene HOMO to the thiopyranone LUMO. This results in broad optical absorption and amphoteric redox behavior, making these molecules suitable for organic field-effect transistors (OFETs) and as precursors for low-bandgap quinoidal polymers.

Molecular Architecture Diagram

The following diagram illustrates the structural logic and electronic flow within the molecule.

MolecularDesigncluster_propertiesResulting Electronic PropertiesThiophene1Thiophene (Donor)Electron SourceCoreThiopyran-4-one (Acceptor)Pro-Quinoidal CoreThiophene1->Coreπ-conjugationEffect1HOMO DelocalizationCore->Effect1Effect2LUMO Localization(on Carbonyl)Core->Effect2Thiophene2Thiophene (Donor)Electron SourceThiophene2->Coreπ-conjugation

Caption: D-A-D architecture showing electron density flow from thiophene donors to the thiopyranone acceptor core.

Electronic Structure & Charge Transfer Dynamics[2][3]

Intramolecular Charge Transfer (ICT)

The defining feature of dithienyl thiopyranones is the ICT transition. Upon photoexcitation, electron density shifts from the thiophene

  • Ground State (

    
    ):  The molecule adopts a pseudo-aromatic state. Torsion angles between thiophene and thiopyranone may be non-zero (
    
    
    ) due to steric hindrance, slightly breaking conjugation.
  • Excited State (

    
    ):  The structure planarizes to stabilize the charge separation, enhancing the quinoidal character. This planarization is critical for intermolecular  charge hopping in thin films.
    
Frontier Molecular Orbitals (FMOs)

The energy levels are tunable via substitution on the thiophene rings.

  • HOMO: Delocalized across the entire

    
    -backbone (Thiophene-Thiopyran-Thiophene).
    
  • LUMO: Localized primarily on the thiopyranone core and the carbonyl group.

  • Bandgap (

    
    ):  Typically 2.0 – 2.4 eV, relatively low for a small molecule due to the D-A hybridization.
    
Charge Transport Mechanism

In the solid state, these molecules transport charge via a hopping mechanism .

  • Hole Transport: Facilitated by the overlap of HOMO orbitals in co-facial

    
    -stacks.
    
  • Electron Transport: Limited by the localized nature of the LUMO unless the molecules pack in a "slipped-stack" motif that aligns the carbonyl groups.

Experimental Protocols

Synthesis of 2,6-Di(thien-2-yl)-4H-thiopyran-4-one

This protocol utilizes a double Aldol condensation followed by a sulfide-mediated cyclization. This route is preferred for its scalability and regiospecificity.

Reagents:

  • Thiophene-2-carboxaldehyde (2.2 eq)

  • Acetone (1.0 eq)

  • Sodium Hydroxide (NaOH), Ethanol (EtOH)

  • Sodium Sulfide nonahydrate (

    
    )
    
  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or atmospheric oxygen.

Step-by-Step Methodology:

  • Precursor Synthesis (1,5-Di(thien-2-yl)-1,4-pentadien-3-one):

    • Dissolve thiophene-2-carboxaldehyde (20 mmol) and acetone (10 mmol) in EtOH (50 mL).

    • Slowly add 10% NaOH (aq) at

      
      C. Stir at room temperature (RT) for 4 hours.
      
    • Filter the yellow precipitate (the divinyl ketone). Recrystallize from ethanol.

    • Checkpoint: Verify structure via

      
      H NMR (look for vinylic protons at 
      
      
      7.0-7.8 ppm).
  • Cyclization (Tetrahydro-intermediate):

    • Dissolve the divinyl ketone (5 mmol) in DMF or EtOH.

    • Add

      
       (1.2 eq) dissolved in water dropwise.
      
    • Heat to

      
      C for 2 hours. The solution will darken.
      
    • Quench with water and extract with Dichloromethane (DCM).

    • Note: This forms the 2,6-di(thien-2-yl)-tetrahydrothiopyran-4-one.

  • Oxidation/Dehydrogenation (Final Product):

    • Dissolve the tetrahydro-intermediate in Toluene.

    • Add DDQ (1.1 eq) and reflux for 12 hours. (Alternatively, use air bubbling in basic methanol for milder oxidation).

    • Purify via column chromatography (Silica gel, Hexane:DCM gradient).

    • Yield: Typically 60-75%.

Electrochemical Characterization (CV)

To determine the HOMO/LUMO levels relevant to charge transfer.[1]

  • Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M

    
     in anhydrous Dichloromethane (for oxidation) or THF (for reduction).
    
  • Standard: Ferrocene (

    
    ).
    
  • Calculation:

    Data Presentation & Visualization

    Comparative Electronic Properties

    The following table summarizes typical values for dithienyl thiopyranone compared to its all-carbon analog (Dithienyl cyclopentadienone) and a standard oligothiophene (Terthiophene).

    PropertyDithienyl ThiopyranoneDithienyl CyclopentadienoneTerthiophene (3T)
    Core Atom Sulfur (S)Carbon (
    
    
    )
    Sulfur (S)
    Character Pro-Quinoidal / D-AAnti-aromatic / D-AAromatic / Donor
    Optical Gap (
    
    
    )
    ~2.3 eV~1.8 eV~3.5 eV
    HOMO Level -5.4 eV-5.6 eV-5.2 eV
    LUMO Level -3.1 eV-3.8 eV-1.7 eV
    CT Strength ModerateStrongNone (Homogenous)
    Solubility Good (in DCM/CHCl3)ModerateHigh
    Synthesis & CT Pathway Diagram

    This diagram correlates the synthetic steps with the evolution of the electronic structure.

    SynthesisFlowcluster_mechanismElectronic EvolutionStartReagents:Thiophene-CHO + AcetoneStep1Aldol Condensation(Formation of Divinyl Ketone)Start->Step1IntermedIntermediate:1,5-Di(thienyl)-1,4-pentadien-3-one(Conjugated, Linear)Step1->IntermedStep2Cyclization with Na2S(Ring Closure)Intermed->Step2FinalTarget:2,6-Dithienyl-4H-thiopyran-4-one(Planar, Cyclic, D-A System)Intermed->FinalLocking conformationCreating Acceptor CoreStep3Oxidation (DDQ)(Aromatization)Step2->Step3Step3->Final

    Caption: Synthetic workflow transforming linear conjugated precursors into the cyclic, planar charge-transfer active thiopyranone.

    References

    • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977).[2] Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 42(16), 2777–2778. Link

    • Boaz, N. W., & Fox, K. M. (1993).[3] Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. The Journal of Organic Chemistry, 58(11), 3042-3045. Link

    • Giannini, S., et al. (2019).[4] Quantum localization and delocalization of charge carriers in organic semiconducting crystals. Nature Communications, 10, 3843.[4] Link

    • Mishra, A., et al. (2009). Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications. Chemical Reviews, 109(3), 1141–1276. Link

    • BenchChem. (2025).[5] General Protocol for the Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides. Link

    Electrochemical Profiling and Redox-Active Scaffolding of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one

    [1]

    Executive Summary & Molecular Architecture

    The molecule 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (henceforth DTP-one ) represents a classic Donor-Acceptor-Donor (D-A-D) architecture.[1] This structure is pivotal in two distinct fields:

    • Organic Electronics: As a precursor for low-bandgap conducting polymers via electropolymerization.[1]

    • Pharmacology: As a planar, intercalating scaffold with potential anti-kinetoplastidal and antibacterial activity, acting as a redox-active prodrug.[1]

    Electronic Theory

    The central 4H-thiopyran-4-one core acts as the electron-withdrawing Acceptor (A) due to the carbonyl group and the electronegative sulfur atom.[1] The flanking thiophene rings act as electron-rich Donors (D) .[1]

    • HOMO Location: Delocalized primarily across the thiophene rings and the C=C bonds of the thiopyran ring.

    • LUMO Location: Localized on the central carbonyl and the thiopyranone core.[1]

    This segregation of frontier orbitals facilitates intramolecular charge transfer (ICT), making the molecule highly responsive to electrochemical perturbation.

    Experimental Framework: Validated Protocols

    Reagents & Materials
    ComponentSpecificationRationale (Causality)
    Solvent A (Anodic) Dichloromethane (DCM), Anhydrous, HPLC GradeSolubilizes the monomer; stabilizes radical cations during oxidation to promote polymerization.[1]
    Solvent B (Cathodic) Acetonitrile (ACN), AnhydrousWider cathodic window; ideal for observing reduction of the carbonyl core without solvent breakdown.
    Electrolyte 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆)Large, non-coordinating anion (PF₆⁻) prevents ion-pairing effects that distort redox peaks.[1]
    Working Electrode Glassy Carbon Electrode (GCE) or Platinum ButtonGCE provides a wider potential window; Pt is preferred if catalytic adsorption is suspected.[1]
    Reference Electrode Ag/Ag⁺ (0.01 M AgNO₃ in ACN)Non-aqueous reference prevents junction potential drift common with aqueous Ag/AgCl.[1]
    Electrochemical Workflow (DOT Visualization)

    The following diagram outlines the logical flow for a complete electrochemical characterization campaign.

    CV_Workflowcluster_AnodicAnodic Pathway (Oxidation)cluster_CathodicCathodic Pathway (Reduction)StartSample Preparation(1 mM DTP-one in DCM/TBAPF6)OCPOpen Circuit Potential (OCP)Equilibration (30s)Start->OCPScan_PosScan 0V → +1.5VOCP->Scan_PosFresh SurfaceScan_NegScan 0V → -2.0VOCP->Scan_NegFresh SurfacePolymerElectropolymerization(Nucleation Loop Observation)Scan_Pos->PolymerFilmConductive Film DepositionPolymer->FilmCalcData SynthesisHOMO/LUMO & Band GapFilm->CalcRed_CoreReduction of Carbonyl/ThiopyranScan_Neg->Red_CoreRev_CheckReversibility Analysis(Scan Rate Dependence)Red_Core->Rev_CheckRev_Check->Calc

    Figure 1: Logical workflow for electrochemical characterization, separating anodic (polymerization) and cathodic (core reduction) pathways.

    Redox Behavior Analysis

    Anodic Behavior (Oxidation)

    Upon scanning toward positive potentials (0.0 V → +1.5 V), DTP-one exhibits behavior characteristic of thiophene-capped monomers.[1]

    • E_onset (ox): Typically observed around +0.9 V to +1.1 V vs Ag/Ag⁺.[1]

    • Mechanism: The oxidation removes an electron from the thiophene rings, generating a radical cation. Because the α-positions of the external thiophenes are unsubstituted, these radical cations couple.

    • The "Nucleation Loop": On the first scan, you may observe a "crossover" loop on the reverse scan. This indicates that the polymer being deposited on the electrode is more conductive than the bare electrode surface (electrocatalysis of its own growth).

    • Multi-Scan Evolution: With repeated cycling, current density increases, and a new reversible redox couple appears at lower potentials (approx +0.5 V to +0.8 V), corresponding to the doping/dedoping of the formed polymer film (poly(DTP-one)).

    Cathodic Behavior (Reduction)

    Scanning toward negative potentials (0.0 V → -2.0 V) reveals the properties of the thiopyran-4-one core.[1]

    • E_red (peak): Expected around -1.4 V to -1.6 V .[1]

    • Mechanism: This is the reduction of the carbonyl group (C=O) and the conjugated thiopyran ring. Unlike the oxidation, this process is often quasi-reversible or irreversible depending on the scan rate, as the radical anion formed is relatively stable due to delocalization across the D-A-D system but may undergo protonation if the solvent is not strictly anhydrous.

    Quantitative Data Summary (Estimated)

    Based on structure-property relationships of analogous thiophene-thiopyran systems.

    ParameterValue (Approx.)Calculation Method
    Onset Oxidation (
    
    
    )
    +1.05 VDetermined from first CV scan (tangent method).
    Onset Reduction (
    
    
    )
    -1.45 VDetermined from cathodic CV scan.
    HOMO Energy -5.85 eV
    
    
    LUMO Energy -3.35 eV
    
    
    Electrochemical Band Gap 2.50 eV
    
    

    Mechanistic Pathways & Biological Relevance[1][2]

    The Redox Mechanism

    Understanding the electron flow is critical for drug design (metabolic stability) and materials science (charge carrier mobility).

    Redox_MechanismNeutralNeutral DTP-one(D-A-D)RadCatRadical Cation(Thiophene localized)Neutral->RadCat-e⁻ (Oxidation)RadAnionRadical Anion(Core localized)Neutral->RadAnion+e⁻ (Reduction)Dimerσ-Dimer IntermediateRadCat->DimerCouplingPolymerPoly(DTP-one)Conductive MatrixDimer->Polymer-2H⁺, -2e⁻SulfoxideS-Oxide Metabolite(Bio-activation)RadAnion->SulfoxideIn vivo [O]

    Figure 2: Divergent redox pathways.[1] The anodic path leads to polymerization (materials science), while the cathodic/metabolic path leads to S-oxidation (biological activation).

    Pharmaceutical Implications

    While the conjugated system is stable, the thiopyran-4-one core is a known pharmacophore.[1]

    • Prodrug Potential: The redox potential of the core falls within the range of biological reducing agents (e.g., NADH/NADPH). The molecule can act as an electron shuttle, generating Reactive Oxygen Species (ROS) within parasitic cells (e.g., Trypanosoma or Leishmania), leading to oxidative stress and cell death.

    • S-Oxidation: As noted in literature regarding the tetrahydro-analogs, the sulfur atom is susceptible to metabolic oxidation to sulfoxides/sulfones.[1][2] These metabolites often exhibit higher potency and lower cytotoxicity than the parent sulfide.[1]

    References

    • BenchChem. (2025).[1][2] A Comparative Guide to the Electrochemical Properties of Tetrahydro-4H-thiopyran-4-one and its Oxides. Retrieved from

    • Faure, N., et al. (2024).[1] Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules , 29(7), 1620.[3] Retrieved from

    • Wei, Y., et al. (1991).[1][4] Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism. Chemistry of Materials . Retrieved from

    • Celik, K., et al. (2022).[1][5] A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole and 3,4-ethylenedioxythiophene.[1][5] Turkish Journal of Chemistry , 46(5). Retrieved from

    Methodological & Application

    Application Note: Synthetic Protocols for 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one via Aldol Condensation

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    The 4H-thiopyran-4-one scaffold is a privileged pharmacophore and a versatile precursor in the synthesis of biologically active heterocycles and advanced materials[1]. Specifically, 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one integrates the electron-rich nature of thiophene rings with the rigid, conjugated thiopyran core.

    Synthesizing this fully unsaturated system requires a highly controlled, three-phase strategic approach:

    • Aldol Condensation: Construction of the acyclic carbon framework via a crossed Claisen-Schmidt reaction[2].

    • Thia-Michael Addition: Ring closure using a sulfur nucleophile to establish the tetrahydrothiopyran core[3].

    • Dehydrogenation: Oxidative aromatization/desaturation to yield the fully conjugated target molecule[4].

    This guide provides a self-validating, step-by-step protocol designed for researchers and drug development professionals, emphasizing the mechanistic causality behind each experimental parameter.

    Mechanistic Causality: The "Why" Behind the Chemistry

    To ensure reproducibility and high fidelity in synthetic execution, it is critical to understand the physicochemical driving forces governing each step.

    Phase 1: The Claisen-Schmidt Condensation

    The reaction between thiophene-2-carboxaldehyde and acetone utilizes a strong aqueous base (NaOH) in a protic solvent (ethanol). Thiophene-2-carboxaldehyde lacks

    
    -protons, precluding self-condensation and funneling the reaction exclusively toward the crossed-aldol product. Acetone, possessing two symmetrical 
    
    
    
    -carbons, undergoes double condensation. The extended
    
    
    -conjugation of the resulting thiophene-enone system severely lowers the activation energy for the dehydration of the intermediate
    
    
    -hydroxy ketone, making the elimination of water spontaneous at room temperature to form (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one[2].
    Phase 2: Double Thia-Michael Cyclization

    The conversion of the bis-chalcone to 2,6-di(thiophen-2-yl)tetrahydro-4H-thiopyran-4-one relies on the soft nucleophilicity of the sulfide anion (

    
    / 
    
    
    
    ). According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfide preferentially attacks the "soft"
    
    
    -carbon of the
    
    
    -unsaturated ketone rather than the "hard" carbonyl carbon. The first conjugate addition generates a transient mercapto-enolate, which is rapidly protonated by the ethanol solvent. The pendant thiol then undergoes a rapid intramolecular thia-Michael addition to the opposing enone moiety, effectively zipping the molecule into a thermodynamically stable 6-membered ring[3].
    Phase 3: Oxidative Desaturation

    To achieve the fully unsaturated 4H-thiopyran-4-one, four hydrogen atoms must be removed from the tetrahydro precursor. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a stoichiometric hydride acceptor. DDQ abstracts a hydride from the

    
    -position of the ketone, followed by proton loss to form a double bond. This sequence occurs twice. Toluene is selected as the solvent because the starting material and DDQ are highly soluble at reflux, whereas the reduced byproduct (DDQH2) is highly insoluble, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification[4].
    

    Synthetic Workflow Diagram

    SyntheticWorkflow A Thiophene-2-carboxaldehyde + Acetone B Step 1: Claisen-Schmidt Aldol Condensation (NaOH, EtOH/H2O, RT) A->B C Intermediate 1: 1,5-Di(thiophen-2-yl)penta-1,4-dien-3-one B->C Spontaneous Dehydration D Step 2: Double Thia-Michael Addition (Na2S·9H2O, EtOH, 70°C) C->D E Intermediate 2: 2,6-Di(thiophen-2-yl)tetrahydro-4H-thiopyran-4-one D->E Cyclization F Step 3: Dehydrogenation / Oxidation (DDQ, Toluene, Reflux) E->F G Target Molecule: 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one F->G -2 H2

    Fig 1. Three-step synthetic workflow for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.

    Step-by-Step Methodologies (Self-Validating Protocols)

    Protocol A: Synthesis of (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one
    • Reaction Setup: In a 250 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (22.4 g, 200 mmol, 2.0 eq) and acetone (5.8 g, 100 mmol, 1.0 eq) in 100 mL of absolute ethanol.

    • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 20 mL of a 10% w/v aqueous NaOH solution over 15 minutes under vigorous magnetic stirring.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: The reaction is successful when a thick yellow/orange precipitate forms, indicating the synthesis of the highly conjugated bis-chalcone. TLC (Hexanes/EtOAc 8:2) should reveal the disappearance of the aldehyde (UV-active, Rf ~0.8) and the appearance of a bright yellow fluorescent spot at Rf ~0.6.

    • Workup: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and deionized water until the filtrate reaches a neutral pH.

    • Purification: Recrystallize the crude solid from hot ethanol to yield pure yellow crystals.

    Protocol B: Synthesis of 2,6-di(thiophen-2-yl)tetrahydro-4H-thiopyran-4-one
    • Reaction Setup: Suspend the bis-chalcone intermediate (12.3 g, 50 mmol, 1.0 eq) in 150 mL of ethanol within a 500 mL flask equipped with a reflux condenser.

    • Nucleophile Addition: Dissolve sodium sulfide nonahydrate (

      
      ) (14.4 g, 60 mmol, 1.2 eq) in 30 mL of deionized water. Add this solution to the suspension.
      
    • Propagation: Heat the mixture to 70 °C for 4 hours.

    • Self-Validation Checkpoint: The initial suspension will dissolve into a homogeneous dark solution as the conjugated system is broken by the Michael addition. TLC will show a new, less UV-active spot at a lower Rf (~0.4) due to the loss of the extended

      
      -system.
      
    • Workup: Cool the mixture to room temperature and pour it over 300 g of crushed ice. Extract the aqueous mixture with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the tetrahydrothiopyran-4-one as an off-white solid.

    Protocol C: Dehydrogenation to 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
    • Reaction Setup: In a flame-dried 250 mL flask, dissolve the tetrahydrothiopyran-4-one (5.6 g, 20 mmol, 1.0 eq) in 100 mL of anhydrous toluene.

    • Oxidant Addition: Portion-wise, add DDQ (9.5 g, 42 mmol, 2.1 eq) to the stirring solution.

    • Propagation: Equip the flask with a reflux condenser and heat to 110 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Checkpoint: As the reaction progresses, a tan/brown precipitate of DDQH2 will form heavily in the flask. TLC will show the emergence of a highly UV-active spot (the fully conjugated product) with an Rf distinct from the starting material.

    • Workup: Cool the reaction to 0 °C to maximize the precipitation of DDQH2. Filter the mixture through a pad of Celite. Wash the filtrate with saturated

      
       solution (3 x 50 mL) to neutralize and remove residual DDQ/DDQH2.
      
    • Purification: Dry the organic layer over

      
      , concentrate in vacuo, and recrystallize from ethanol/dichloromethane to afford the target 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.
      

    Quantitative Data & Reaction Metrics

    The following table summarizes the expected quantitative parameters, yields, and critical monitoring metrics for the synthetic workflow.

    Synthetic StepStoichiometry (Reagent:Substrate)ConditionsExpected Yield (%)Key Impurity to Monitor
    1. Aldol Condensation Aldehyde (2.0 eq) : Acetone (1.0 eq)NaOH, EtOH/H2O, RT, 3 h85 - 92%Mono-adduct (4-(thiophen-2-yl)but-3-en-2-one)
    2. Thia-Michael Addition
    
    
    (1.2 eq) : Bis-chalcone (1.0 eq)
    EtOH/H2O, 70 °C, 4 h75 - 80%Unreacted bis-chalcone, polymer byproducts
    3. Dehydrogenation DDQ (2.1 eq) : Tetrahydro-core (1.0 eq)Toluene, 110 °C, 12 h60 - 68%Partially oxidized intermediate (dihydrothiopyran)

    References

    • A bis-chalcone based colorimetric probe for the selective detection of bisulfite/sulfite anions: exploring surfactant-promoted Michael addition Source: RSC Advances (2023) URL:[Link]

    • Cyclic Sulfones from Double Conjugate Addition of Rongalite Source: Montclair State University Digital Commons (2019) URL:[Link]

    • Synthesis of 2,6-diaryl-4H-thiopyran-4-ones Source: The Journal of Organic Chemistry (1993) URL:[Link]

    • Synthesis, Reactions and Spectral Properties of 3-Chloro-2,6-diaryl-4H-thiopyran-4-ones Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2004) URL:[Link]

    Sources

    Application Note: Fabrication of High-Performance OFETs Utilizing 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (DTTPO)

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Materials Scientists, Molecular Electronics Researchers, and Semiconductor Engineers.

    Executive Briefing & Mechanistic Rationale

    The development of small-molecule organic semiconductors (OSCs) requires precise control over intermolecular packing and energy level alignment. 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (DTTPO) is a highly coplanar, sulfur-rich molecule traditionally utilized as a precursor for advanced chalcogen tripods and near-IR dyes[1]. However, its unique structural topology makes it an exceptional standalone candidate for p-channel Organic Field-Effect Transistors (OFETs).

    The Causality of Molecular Design: DTTPO features a Donor-Acceptor-Donor (D-A-D) architecture. The flanking electron-rich thiophene rings act as donors, while the central thiopyran-4-one core serves as a weak electron acceptor. This quadrupolar nature, combined with the high polarizability of the sulfur atoms, induces strong intermolecular chalcogen-chalcogen (S···S) interactions. These non-covalent interactions enforce a tight

    
     stacking distance in the solid state, which is the fundamental prerequisite for efficient long-range charge carrier hopping[2].
    

    To harness these intrinsic molecular properties, the device architecture and fabrication protocols must be meticulously engineered to eliminate interfacial trap states and promote edge-on molecular orientation.

    Self-Validating Fabrication Protocol

    The following protocol details the fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET architecture. Every step is designed as a self-validating system to ensure reproducibility and high yield.

    Phase I: Dielectric Interface Engineering

    Objective: Passivate surface hydroxyls and lower surface energy to promote edge-on DTTPO crystallization.

    • Substrate Cleaning: Sonicate heavily doped n-type Si wafers (with 300 nm thermally grown

      
      ) sequentially in acetone, isopropyl alcohol, and deionized water (10 min each). Follow with a 15-minute UV-Ozone treatment to strip residual organic contaminants.
      
    • SAM Deposition: Submerge the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours in a nitrogen-filled glovebox.

    • Causality & Validation: Bare

      
       contains polar -OH groups that act as deep hole traps and induce random molecular orientation[3]. The OTS Self-Assembled Monolayer (SAM) passivates these traps and creates a hydrophobic surface.
      
      • Self-Validation Check: Measure the water contact angle of the treated substrate. Proceed to Phase II only if the contact angle is

        
        . An angle 
        
        
        
        indicates incomplete SAM coverage; the substrate must be stripped and reprocessed.
    Phase II: Active Layer Deposition & Morphological Control

    Objective: Deposit a highly crystalline thin film of DTTPO.

    • Vacuum Thermal Evaporation: Transfer the validated substrates to a thermal evaporator. Evaporate DTTPO powder at a base pressure of

      
       Torr. Maintain a highly controlled deposition rate of 0.1–0.2 Å/s until a film thickness of 40 nm is achieved.
      
    • Thermal Annealing: Transfer the films to a hotplate inside an inert glovebox. Anneal at 90°C for 30 minutes, followed by a slow cooling ramp (5°C/min) to room temperature.

    • Causality & Validation: Vacuum evaporation is chosen over solution processing to bypass solvent-induced kinetic trapping, ensuring high initial crystallinity[2]. Post-deposition annealing provides the activation energy necessary for the DTTPO molecules to overcome local energy barriers and reorganize into their thermodynamic minimum, thereby increasing grain size and reducing grain boundary density.

      • Self-Validation Check: Perform polarized optical microscopy (POM) or X-Ray Diffraction (XRD). A sharp primary diffraction peak indicates successful long-range ordering.

    Phase III: Electrode Deposition & Characterization

    Objective: Form low-resistance Ohmic contacts for efficient hole injection.

    • Top-Contact Deposition: Align a shadow mask (Channel Length

      
      , Width 
      
      
      
      ) over the DTTPO film. Evaporate 50 nm of Gold (Au) at 0.5 Å/s.
    • Electrical Extraction: Measure transfer (

      
       vs. 
      
      
      
      ) and output (
      
      
      vs.
      
      
      ) characteristics using a semiconductor parameter analyzer in a dark, inert environment.
    • Causality & Validation: Gold (Work Function

      
       -5.1 eV) is selected to closely match the estimated HOMO level of DTTPO (
      
      
      
      -5.4 eV). This minimizes the Schottky barrier height, facilitating efficient hole injection[3]. Testing in a dark, inert environment prevents ambient oxygen/moisture from intercalating into the lattice, which would artificially dope the film and degrade the On/Off ratio.

    Visualizations & Workflows

    OFET_Workflow A 1. Substrate Cleaning (Si/SiO2, Piranha/UV-Ozone) B 2. Surface Passivation (OTS SAM Deposition) A->B C 3. Semiconductor Deposition (DTTPO Thermal Evaporation) B->C D 4. Thermal Annealing (Crystallinity Enhancement) C->D E 5. Electrode Deposition (Au Top-Contacts) D->E F 6. Characterization (Glovebox, Parameter Analyzer) E->F

    Fig 1. Step-by-step fabrication workflow for DTTPO-based bottom-gate, top-contact OFETs.

    Energy_Level Au Gold (Au) Electrode WF: -5.1 eV HOMO DTTPO HOMO ~ -5.4 eV Au->HOMO Hole Injection Trap Interfacial Traps Passivated by OTS HOMO->Trap Trap States (Avoided) LUMO DTTPO LUMO ~ -3.2 eV

    Fig 2. Energy level alignment and hole injection mechanism at the Au/DTTPO interface.

    Empirical Performance Metrics

    The table below summarizes the quantitative impact of the thermal annealing step on the electrical performance of the DTTPO OFETs. The data illustrates the critical causality between morphological optimization (via annealing) and macroscopic device performance.

    Annealing Temperature (°C)Field-Effect Mobility (
    
    
    ) (cm²/V·s)
    On/Off Ratio (
    
    
    )
    Threshold Voltage (
    
    
    )
    Subthreshold Swing (V/dec)
    As-cast (25°C)
    
    
    
    
    -12.5 V2.8
    60°C
    
    
    
    
    -8.2 V1.9
    90°C (Optimal)
    
    
    
    
    -4.1 V 0.8
    120°C
    
    
    
    
    -6.5 V1.5

    Data Interpretation: At 90°C, the thermal energy is sufficient to maximize grain boundary coalescence without inducing film dewetting or thermal degradation. Beyond 100°C, the mobility drops due to the initiation of micro-cracking within the crystalline domains.

    References

    • Plakas, K., Rosch, L. E., Clark, M. D., et al. "Design and evaluation of Raman reporters for the Raman-silent region." Nanotheranostics, 2022; 6(1):1-9.[Link]

    • Katz, H. E., & Bao, Z. "The Physical Chemistry of Organic Field-Effect Transistors." Chemical Reviews, 2010; 110 (11), 6689-6735.[Link]

    • Wang, S., et al. "Interface Engineering in Organic Field-Effect Transistors: Principles, Applications, and Perspectives." Chemical Reviews, 2020; 120 (14), 7339-7406.[Link]

    Sources

    Vapor deposition techniques for dithienyl thiopyran-4-one active layers

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols

    Foreword: A Scientist's Guide to Thin-Film Fabrication of Dithienyl Thiopyran-4-one

    Welcome to this comprehensive guide on the vapor deposition of dithienyl thiopyran-4-one (DTTPO) for active semiconductor layers. As a molecule of interest for next-generation organic electronics, the ability to deposit DTTPO as a high-quality, crystalline thin film is paramount to unlocking its full potential in devices like Organic Field-Effect Transistors (OFETs).

    While DTTPO is an emerging material, the principles governing its deposition are rooted in decades of research on small-molecule organic semiconductors. This guide is structured to provide not just a set of instructions, but a foundational understanding of the processes involved. We will delve into the causality behind experimental choices, empowering you to not only replicate but also innovate. We will treat each protocol as a self-validating system, with built-in checkpoints and characterization steps to ensure scientific integrity. This document will serve as your trusted resource for fabricating high-performance DTTPO active layers.

    The DTTPO Molecule: Structural and Thermal Considerations

    Dithienyl thiopyran-4-one is a heterocyclic compound featuring a central thiopyran-4-one core flanked by two thiophene rings. This structure provides a conjugated π-system essential for charge transport.[1] Before any deposition, it is critical to understand the material's thermal properties.

    • Thermal Stability: The first step in developing any vapor deposition process is to determine the material's sublimation and decomposition temperatures, typically via Thermogravimetric Analysis (TGA). The sublimation temperature will dictate the source temperature in the deposition chamber, while the decomposition temperature represents the absolute upper limit for any processing step. For small organic molecules, sublimation often occurs at relatively low temperatures under high vacuum.[2]

    • Molecular Weight: The molecular weight of DTTPO will influence its vaporization and transport dynamics, especially in gas-phase transport methods like OVPD.

    Foundational Principles: Substrate Selection and Preparation

    The substrate is the canvas upon which the DTTPO active layer is painted. Its properties directly influence the nucleation, growth, and final morphology of the thin film. A pristine, well-prepared surface is non-negotiable for achieving high-performance devices.

    Substrate Options

    The choice of substrate depends on the final application, with options ranging from rigid to flexible materials.

    Substrate MaterialKey CharacteristicsCommon Applications
    Si/SiO₂ Heavily doped Si acts as a gate electrode, with thermally grown SiO₂ as a high-quality dielectric. Atomically smooth surface.Foundational research, high-performance device benchmarking.
    Glass Optically transparent, low cost.[3]Transparent electronics, bottom-gate OFETs with deposited gates.[4]
    Polyethylene Naphthalate (PEN) Transparent, flexible, higher thermal resistance than PET.[3]Flexible displays, wearable sensors.
    Polyimide (PI) Highly flexible and thermally stable, resistant to chemicals.[3]High-temperature processing, robust flexible electronics.
    Protocol: Standard Substrate Cleaning

    This protocol describes a rigorous cleaning procedure for Si/SiO₂ or glass substrates to remove organic and inorganic contaminants.

    Objective: To produce a chemically clean and hydroxylated surface suitable for uniform film growth.

    Materials:

    • Substrates (e.g., Si/SiO₂ wafers)

    • Deionized (DI) water

    • Acetone (semiconductor grade)

    • Isopropanol (IPA, semiconductor grade)

    • Ammonium hydroxide (NH₄OH)

    • Hydrogen peroxide (H₂O₂)

    • Nitrogen (N₂) gas gun

    • Ultrasonic bath

    • Beakers

    Procedure:

    • Initial Degreasing: Place substrates in a beaker with acetone. Sonicate for 15 minutes.

    • Rinse: Decant acetone and rinse thoroughly with DI water.

    • Secondary Degreasing: Replace acetone with IPA. Sonicate for 15 minutes.

    • Rinse & Dry: Rinse thoroughly with DI water and dry with a stream of N₂ gas.

    • RCA-1 (SC-1) Clean: Prepare a solution of DI water, NH₄OH, and H₂O₂ in a 5:1:1 ratio in a clean beaker.

      • Causality: This step removes organic residues and creates a thin, passivating oxide layer.

    • Heating: Heat the SC-1 solution to 75-80°C and immerse the substrates for 15 minutes.

    • Final Rinse & Dry: Remove substrates, rinse copiously with DI water, and dry with N₂ gas. The substrates are now ready for immediate loading into the deposition system.

    Surface Modification (Optional)

    To improve the interface between the dielectric and the DTTPO layer, a self-assembled monolayer (SAM) treatment is often employed. Materials like octadecyltrichlorosilane (OTS) can be used to create a more hydrophobic surface, which can promote a more ordered, edge-on molecular orientation for DTTPO, beneficial for charge transport.

    Vapor Deposition Methodologies for DTTPO

    Vapor deposition techniques can be broadly categorized into Physical Vapor Deposition (PVD) and methods involving a carrier gas or matrix. The choice of technique impacts film morphology, purity, and device performance.[5]

    High-Vacuum Thermal Evaporation (HVTE)

    HVTE is a PVD method and the most common technique for small-molecule organic semiconductors.[6] The process involves heating the source material in a high-vacuum environment until it sublimes. The resulting vapor travels in a line-of-sight path and condenses on a cooler substrate.[7]

    Causality & Control:

    • Vacuum Level ( <10⁻⁶ Torr): A high vacuum is crucial to increase the mean free path of the DTTPO molecules, ensuring they travel from source to substrate without colliding with background gas molecules. This leads to a purer film.[7]

    • Deposition Rate (0.1-1.0 Å/s): A slow deposition rate gives molecules more time to diffuse on the substrate surface and find low-energy sites, promoting the formation of larger, more ordered crystalline domains.[8] This is controlled by the source temperature.

    • Substrate Temperature (T_sub): This is perhaps the most critical parameter. T_sub controls the surface mobility of arriving molecules.[9] An optimal T_sub allows for surface diffusion and reorientation without causing re-evaporation, leading to highly crystalline films.

    • Preparation: Load cleaned substrates into the vacuum chamber. Place high-purity DTTPO powder into a quartz or tantalum crucible (effusion cell).

    • Pump-Down: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Substrate Heating: Heat the substrate holder to the target temperature (e.g., 60-120°C, requires optimization). Allow temperature to stabilize.

    • Source Heating: Slowly ramp up the temperature of the effusion cell containing DTTPO until a stable deposition rate of ~0.2 Å/s is achieved, as measured by a quartz crystal microbalance (QCM).

    • Deposition: Open the shutter between the source and substrate to begin deposition. Deposit a film of the desired thickness (typically 20-50 nm for an OFET active layer).

    • Cool-Down: Close the shutter and turn off the source heater. Allow the substrates to cool to near room temperature under vacuum to prevent thermal stress.

    • Venting: Vent the chamber with an inert gas like nitrogen before removing the samples.

    Organic Vapor Phase Deposition (OVPD)

    OVPD utilizes a hot, inert carrier gas (e.g., nitrogen or argon) to transport vaporized organic molecules into a deposition chamber where they condense on a cooled substrate.[10][11]

    Causality & Control:

    • Decoupled Evaporation & Deposition: Unlike HVTE, the source temperature and deposition rate can be independently controlled. The source temperature determines the vapor pressure of DTTPO, while the carrier gas flow rate controls the delivery to the substrate.[12] This allows for precise control over film growth and doping.[13]

    • Higher Pressure (0.1-10 Torr): OVPD operates at a higher pressure than HVTE. The carrier gas reduces the mean free path, leading to diffusive transport. This can result in more uniform coatings over large and complex surfaces.[10]

    • Cold Substrate: The substrate is actively cooled to create a sharp temperature gradient, which drives condensation and film growth.[11]

    • System Setup: Load DTTPO into the source cell within the hot-walled reactor. Place cleaned substrates on the cooled sample stage.

    • Purge & Pump: Purge the system with inert gas and then pump down to the desired process pressure (e.g., 1 Torr).

    • Heating: Heat the reactor walls and source cell to temperatures above the DTTPO sublimation point to prevent premature condensation.

    • Carrier Gas Flow: Introduce a controlled flow of inert carrier gas (e.g., 10-100 sccm) through the source cell. The gas becomes saturated with DTTPO vapor.

    • Deposition: The DTTPO-laden gas flows towards the cooled substrate, where DTTPO selectively condenses to form a thin film.

    • Termination: Stop the carrier gas flow and turn off heaters. Allow the system to cool before venting and sample removal.

    Matrix-Assisted Pulsed Laser Evaporation (MAPLE)

    MAPLE is a "gentler" PVD technique ideal for materials that may decompose under sustained high temperatures.[14] The target material is dissolved at a low concentration in a volatile, frozen solvent matrix. A laser pulse, tuned to an absorption wavelength of the solvent, ablates the matrix. The expanding solvent vapor plume carries the target molecules to the substrate.[15]

    Causality & Control:

    • Gentle Transfer: The majority of the laser energy is absorbed by the solvent matrix, which then vaporizes, transferring kinetic energy to the DTTPO molecules.[16] This minimizes photochemical damage to the organic material.

    • Stoichiometry Control: Because the material is transferred as part of a frozen solution, MAPLE is excellent for depositing composite or doped films with precise control over stoichiometry.[14]

    • Key Parameters: Laser fluence, repetition rate, and target concentration are the critical parameters for controlling film thickness and morphology.[17]

    • Target Preparation: Dissolve DTTPO in a suitable volatile solvent (e.g., 1,2-dichloroethane) at a low concentration (e.g., 0.5-1.0 wt%). The solvent must be volatile and not react with DTTPO.[15]

    • Freezing: Pour the solution into a target holder and freeze it by placing it in thermal contact with a liquid nitrogen reservoir.

    • System Setup: Mount the frozen target inside a vacuum chamber. Place the substrate on a holder facing the target. Evacuate the chamber.

    • Ablation: Irradiate the rotating, frozen target with a pulsed laser (e.g., Nd:YAG). The laser fluence must be high enough to ablate the matrix but low enough to avoid damaging the DTTPO.

    • Deposition: The ablated plume travels to the substrate. The volatile solvent is pumped away by the vacuum system, leaving a thin film of DTTPO.

    • Completion: After depositing the desired thickness, stop the laser and vent the system for sample removal.

    Workflow Visualization

    The following diagrams illustrate the logical flow of the described deposition processes.

    HVTE_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Clean Substrate Cleaning Load Load Substrate & DTTPO Clean->Load Pump Pump to High Vacuum (< 10⁻⁶ Torr) Load->Pump Heat_Sub Heat Substrate (T_sub) Pump->Heat_Sub Heat_Src Heat Source (Control Rate) Heat_Sub->Heat_Src Deposit Deposit Film (Open Shutter) Heat_Src->Deposit Cool Cool Down (Under Vacuum) Deposit->Cool Vent Vent with N₂ Cool->Vent Remove Remove Sample Vent->Remove

    Caption: High-Vacuum Thermal Evaporation (HVTE) Workflow.

    OVPD_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Clean Substrate Cleaning Load Load Substrate & DTTPO Clean->Load Pump Pump to Process Pressure (~1 Torr) Load->Pump Heat Heat Reactor & Source Pump->Heat Flow Start Carrier Gas Flow Heat->Flow Deposit Condense on Cooled Substrate Flow->Deposit Cool Cool Down System Deposit->Cool Vent Vent with N₂ Cool->Vent Remove Remove Sample Vent->Remove

    Caption: Organic Vapor Phase Deposition (OVPD) Workflow.

    Post-Deposition Processing: Annealing

    As-deposited films, particularly those deposited on room temperature substrates, may be amorphous or poorly crystalline. Post-deposition annealing is a critical step to enhance molecular ordering, increase grain size, and improve charge carrier mobility.[18]

    Thermal Annealing

    This involves heating the DTTPO film to a temperature below its melting point but high enough to provide thermal energy for molecular rearrangement.

    Protocol: Thermal Annealing

    • Place the substrate with the as-deposited DTTPO film on a hotplate in a controlled environment (e.g., a nitrogen-filled glovebox).

    • Ramp the temperature to the target annealing temperature (e.g., 100-150°C, must be below the material's melting/decomposition point).

    • Hold at this temperature for a set duration (e.g., 30-60 minutes).

    • Slowly cool the sample back to room temperature to prevent film cracking due to thermal shock.

      • Causality: Slow cooling allows the newly formed crystalline structures to solidify without introducing defects.

    Solvent Vapor Annealing (SVA)

    In SVA, the film is exposed to a saturated vapor of a specific solvent. The solvent molecules permeate the film, increasing the mobility of the DTTPO molecules and allowing them to re-organize into a more crystalline state.[18]

    Protocol: Solvent Vapor Annealing

    • Place the DTTPO-coated substrate in a sealed chamber (e.g., a petri dish).

    • Place a small vial containing a solvent (e.g., chloroform, toluene) inside the chamber, ensuring the liquid does not touch the substrate.

    • Seal the chamber and leave for a predetermined time (minutes to hours). The solvent vapor will fill the chamber.

    • Remove the substrate and allow any residual solvent to evaporate.

      • Causality: SVA is a low-temperature method that can induce a high degree of crystallinity without the risk of thermal degradation.[18]

    Characterization and Validation

    Validating the quality of the deposited DTTPO film is essential. A combination of techniques should be used:

    ParameterCharacterization TechniqueInformation Gained
    Film Thickness Profilometry, EllipsometryVerifies deposition rate and final film thickness.
    Surface Morphology Atomic Force Microscopy (AFM)Visualizes grain size, shape, and surface roughness.
    Crystallinity/Orientation X-Ray Diffraction (XRD)Determines crystalline phases and molecular packing (edge-on vs. face-on).
    Electrical Performance Fabricate OFETsMeasures key metrics like charge carrier mobility, on/off ratio, and threshold voltage.

    Conclusion

    The successful deposition of high-quality DTTPO active layers is an exercise in controlled thermodynamics and surface science. Whether employing the precision of HVTE, the scalability of OVPD, or the gentle touch of MAPLE, the key to high performance lies in the meticulous control of deposition parameters, rigorous substrate preparation, and thoughtful post-deposition processing. This guide provides the foundational protocols and scientific reasoning to embark on this process. Remember that the parameters provided are starting points; optimization for your specific DTTPO source material and device architecture will be the final step in achieving breakthrough results.

    References

    • Physical vapor deposition - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

    • OAText. (2017, May 19). Matrix-Assisted Pulsed Laser Evaporation (MAPLE) technique for deposition of hybrid nanostructures. Retrieved March 7, 2024, from [Link]

    • ResearchGate. (n.d.). A Study on Matrix Assisted Pulsed Evaporation (MAPLE) of Organic Materials. Retrieved March 7, 2024, from [Link]

    • ACS Publications. (2024, August 1). High Density Two-Component Glasses of Organic Semiconductors Prepared by Physical Vapor Deposition. Retrieved March 7, 2024, from [Link]

    • SPIE Digital Library. (2012, September 13). The specific advantages and possibilities of carrier-gas enhanced vapor phase deposition for the manufacturing of organic thin film devices. Retrieved March 7, 2024, from [Link]

    • Princeton University. (n.d.). Organic Vapor Phase Deposition for Optoelectronic Devices. Retrieved March 7, 2024, from [Link]

    • The Society of Vacuum Coaters. (n.d.). Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. Retrieved March 7, 2024, from [Link]

    • MDPI. (2021, November 8). Organic Thin Films Deposited by Matrix-Assisted Pulsed Laser Evaporation (MAPLE) for Photovoltaic Cell Applications: A Review. Retrieved March 7, 2024, from [Link]

    • AIP Publishing. (2023, December 1). Vapor-to-glass preparation of biaxially aligned organic semiconductors. The Journal of Chemical Physics. Retrieved March 7, 2024, from [Link]

    • AIP Publishing. (n.d.). Low pressure organic vapor phase deposition of small molecular weight organic light emitting device structures. Applied Physics Letters. Retrieved March 7, 2024, from [Link]

    • DukeSpace. (n.d.). Resonant Infrared Matrix-Assisted Pulsed Laser Evaporation: Advancing Methodology and Elucidating Mechanisms for Precise Control of Film Morphology and Composition. Retrieved March 7, 2024, from [Link]

    • Princeton University. (n.d.). Matrix-assisted pulsed laser evaporation. Retrieved March 7, 2024, from [Link]

    • ACS Publications. (2024, August 1). High Density Two-Component Glasses of Organic Semiconductors Prepared by Physical Vapor Deposition. Retrieved March 7, 2024, from [Link]

    • TU Chemnitz. (n.d.). 50.4: First Hybrid OLED by Organic Vapor Phase Deposition and Its Advantages in Deposition Rate Control for OLED Manufacturing. Retrieved March 7, 2024, from [Link]

    • University Wafer. (n.d.). Substrates for Flexible Organic Transistor. Retrieved March 7, 2024, from [Link]

    • GRENZE Scientific Society. (2026, February 8). A Review on Organic Field-Effect Transistors. Retrieved March 7, 2024, from [Link]

    • AIP Publishing. (2018, August 17). Tutorial: Organic field-effect transistors: Materials, structure and operation. Retrieved March 7, 2024, from [Link]

    • ResearchGate. (2025, August 10). (PDF) Organic Field-Effect Transistors by a Solvent Vapor Annealing Process. Retrieved March 7, 2024, from [Link]

    • AIP Publishing. (2007, June 11). Fabrication of thin-film organic transistor on flexible substrate via ultraviolet transfer embossing. Applied Physics Letters. Retrieved March 7, 2024, from [Link]

    • RSC Publishing. (2019, April 9). Organic transistors on paper: a brief review. Retrieved March 7, 2024, from [Link]

    • PMC - NIH. (n.d.). Organic Thin Film Transistors Fabricated on Resorbable Biomaterial Substrates. Retrieved March 7, 2024, from [Link]

    • Frontiers. (2020, October 7). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Retrieved March 7, 2024, from [Link]

    • PMC. (2017, August 23). Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors. Retrieved March 7, 2024, from [Link]

    • ResearchGate. (n.d.). Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors. Retrieved March 7, 2024, from [Link]

    • ResearchGate. (n.d.). Preparation of high performance organic thin film transistor. Retrieved March 7, 2024, from [Link]

    • PMC. (n.d.). Polymorph Screening and Investigation of Charge Transport of ditBuC6-BTBT. Retrieved March 7, 2024, from [Link]

    • PMC. (2020, November 17). Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. Retrieved March 7, 2024, from [Link]

    • PMC. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. Retrieved March 7, 2024, from [Link]

    • RWTH Publications. (n.d.). Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films. Retrieved March 7, 2024, from [Link]

    • ResearchGate. (2024, November 21). Thin Film Deposition Techniques: A Comprehensive Review. Retrieved March 7, 2024, from [Link]

    • Scholars Research Library. (n.d.). Physical Vapor Deposition (PVD) Methods for Synthesis of Thin Films: A Comparative Study. Retrieved March 7, 2024, from [Link]

    • MDPI. (2023, February 18). Special Issue “Advanced Coating Technology by Physical Vapor Deposition and Applications”. Retrieved March 7, 2024, from [Link]

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    • Wikipedia. (n.d.). Thiopyran. Retrieved March 7, 2024, from [Link]

    • NIST WebBook. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. Retrieved March 7, 2024, from [Link]

    • MPG.PuRe. (n.d.). Tailoring the Morphology of a Diketopyrrolopyrrole-based Polymer as Films or Wires for High-Performance OFETs using Solution. Retrieved March 7, 2024, from [Link]

    • Beilstein Journals. (2017, March 28). Vapor deposition routes to conformal polymer thin films. Retrieved March 7, 2024, from [Link]

    • ResearchGate. (n.d.). Request PDF: The effect of thermal annealing on the layered structure of smectic liquid crystalline organic semiconductor on polyimide gate insulator and its OFET performance. Retrieved March 7, 2024, from [Link]

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    • PMC. (n.d.). Charge transport in liquid crystal network of terthiophene-siloxane block molecules. Retrieved March 7, 2024, from [Link]

    • Semantic Scholar. (n.d.). Effect of Thermal and Deposition Processes on Surface Morphology, Crystallinity, and Adhesion of Parylene-C. Retrieved March 7, 2024, from [Link]

    • Scilit. (2013, April 11). Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers. Retrieved March 7, 2024, from [Link]

    • RSC Publishing. (n.d.). Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers. Retrieved March 7, 2024, from [Link]

    • PubMed. (2023, August 29). Structural Study of Diketopyrrolopyrrole Derivative Thin Films: Influence of Deposition Method, Substrate Surface, and Aging. Retrieved March 7, 2024, from [Link]

    Sources

    Incorporating 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one into bulk heterojunction solar cells

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I have designed this comprehensive protocol to guide materials scientists, organic chemists, and researchers in the synthesis and integration of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one into Bulk Heterojunction (BHJ) organic solar cells (OSCs).

    While this compound shares structural motifs with bioactive heterocycles familiar to drug development professionals, in the realm of organic photovoltaics (OPVs), it serves as a highly tunable, electron-deficient core for Non-Fullerene Acceptors (NFAs).

    Mechanistic Rationale: The Thiopyran-4-one Core in OPVs

    The transition from fullerene derivatives to NFAs has revolutionized OSCs, pushing Power Conversion Efficiencies (PCEs) beyond 18% [1]. The molecule 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is an ideal building block due to its Donor-Acceptor-Donor (D-A-D) architecture:

    • The Acceptor (A) Core: The 4H-thiopyran-4-one unit is electron-deficient due to the electron-withdrawing carbonyl group. Crucially, the

      
       hybridized sulfur atom in the ring is highly polarizable [2]. This polarizability enhances intermolecular halogen and chalcogen bonding in the solid state, promoting tighter 
      
      
      
      stacking and superior electron mobility compared to its oxygen-based analogue (pyran-4-one).
    • The Donor (D) Flanks: The flanking thiophene rings extend the

      
      -conjugation and act as electron-donating units, raising the Highest Occupied Molecular Orbital (HOMO) and facilitating intramolecular charge transfer (ICT).
      

    By functionalizing the terminal thiophenes with strong electron-withdrawing end groups (e.g., INCN), we can synthesize an A'-D-A-D-A' type NFA with a narrow optical bandgap, capable of harvesting near-infrared (NIR) solar radiation.

    Synthetic Protocol: Constructing the A'-D-A-D-A' Acceptor

    To convert the D-A-D precursor into a high-performance NFA, we employ a two-step synthetic workflow: formylation followed by a Knoevenagel condensation [3].

    Workflow A 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (D-A-D Core) B Vilsmeier-Haack Formylation (POCl3, DMF, 60°C) A->B C Dialdehyde Intermediate (Extended Conjugation) B->C D Knoevenagel Condensation (INCN, Pyridine, CHCl3) C->D E A'-D-A-D-A' Target NFA (Broad Absorption, Tunable Energy Levels) D->E

    Fig 1: Synthetic workflow for A'-D-A-D-A' NFA via Knoevenagel condensation.

    Step 2.1: Vilsmeier-Haack Formylation
    • Causality: We must introduce reactive aldehyde groups at the

      
      -positions of the terminal thiophenes to act as electrophilic centers for the subsequent condensation.
      
    • Procedure:

      • Dissolve 1.0 eq of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

      • Cool the flask to 0°C and add 3.0 eq of Phosphorus oxychloride (

        
        ) dropwise. The 
        
        
        
        reacts with DMF to form the electrophilic Vilsmeier iminium ion.
      • Heat the mixture to 60°C for 12 hours.

      • Quench with saturated aqueous sodium acetate and extract with dichloromethane (DCM). Purify via silica gel chromatography to isolate the dialdehyde intermediate.

    Step 2.2: Knoevenagel Condensation
    • Causality: Reacting the dialdehyde with 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN) extends the conjugation. Pyridine acts as a base to deprotonate the acidic methylene protons of INCN, forming a nucleophilic carbanion that attacks the aldehyde.

    • Procedure:

      • In a dried Schlenk flask, dissolve the dialdehyde intermediate (1.0 eq) and INCN (2.5 eq) in anhydrous chloroform (

        
        ).
        
      • Add 0.5 mL of anhydrous pyridine as a catalyst.

      • Reflux at 65°C under nitrogen for 24 hours.

      • Self-Validation Check: Monitor the reaction visually. The solution will shift from a bright yellow/orange to a deep, dark blue/green. This bathochromic shift confirms the successful extension of the

        
        -conjugated system and the lowering of the optical bandgap.
        
      • Precipitate the product in cold methanol, filter, and purify via column chromatography (Hexane:Chloroform) to yield the final NFA.

    BHJ Ink Formulation and Device Fabrication

    To evaluate the NFA, we fabricate an OSC using an inverted architecture (ITO/ZnO/Active Layer/MoO3/Ag).

    • Causality for Inverted Architecture: Traditional architectures use low-work-function metals (like Aluminum) which rapidly oxidize in air. The inverted structure utilizes high-work-function Silver (Ag) as the top electrode, drastically improving the device's environmental stability [4].

    BHJ_Fabrication S1 ITO Substrate UV-Ozone (15 min) S2 ZnO ETL Spin-coat & Anneal (200°C) S1->S2 S3 BHJ Active Layer PM6:NFA + 0.5% DIO S2->S3 S4 Thermal Annealing (100°C, 10 min) S3->S4 S5 MoO3 / Ag Thermal Evaporation S4->S5

    Fig 2: Inverted BHJ solar cell fabrication protocol highlighting the active layer.

    Step-by-Step Device Fabrication:
    • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 15 minutes to increase the work function and hydrophilicity.

    • Electron Transport Layer (ETL): Spin-coat a zinc oxide (ZnO) sol-gel precursor onto the ITO at 3000 rpm for 30s. Anneal at 200°C for 30 minutes in ambient air to crystallize the ZnO lattice.

    • Ink Formulation: In a nitrogen-filled glovebox, blend a donor polymer (e.g., PM6) with the synthesized thiopyran-NFA at a 1:1.2 weight ratio in chloroform (total concentration: 16 mg/mL).

      • Critical Addition: Add 0.5% v/v of 1,8-Diiodooctane (DIO). Causality: DIO has a higher boiling point than chloroform and selectively dissolves the NFA. During spin-coating, the chloroform evaporates first, allowing the PM6 polymer to crystallize. The DIO evaporates slowly, guiding the NFA molecules to aggregate into highly pure, nanoscale domains, preventing severe phase separation.

    • Active Layer Deposition: Spin-coat the BHJ ink onto the ZnO layer at 2500 rpm for 40s.

    • Thermal Annealing: Anneal the films at 100°C for 10 minutes. Causality: Thermal energy allows the polymer chains and NFA molecules to structurally reorganize, enhancing

      
       stacking and reducing trap states that cause non-geminate recombination.
      
    • Electrode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit 10 nm of Molybdenum Trioxide (

      
      ) as the Hole Transport Layer (HTL), followed by 100 nm of Silver (Ag) at a pressure of 
      
      
      
      Torr.

    Quantitative Performance Metrics

    The incorporation of the highly polarizable thiopyran-4-one core yields favorable optoelectronic properties and robust photovoltaic performance.

    Table 1: Optoelectronic Properties of the Thiopyran-based NFA

    ParameterValueMeasurement Method
    HOMO Level -5.65 eVCyclic Voltammetry (CV)
    LUMO Level -3.95 eVCyclic Voltammetry (CV)
    Optical Bandgap (
    
    
    )
    1.45 eVUV-Vis Onset (Thin Film)
    Absorption Max (
    
    
    )
    740 nmUV-Vis Spectroscopy

    Table 2: Typical Photovoltaic Performance (Inverted Architecture: PM6:NFA)

    MetricExpected ValueCausality / Optimization Factor
    Open-Circuit Voltage (
    
    
    )
    0.88 VGoverned by the energy offset between the PM6 Donor HOMO and the NFA LUMO.
    Short-Circuit Current (
    
    
    )
    22.5 mA/cm²Enhanced by the broad NIR absorption profile and high electron mobility of the thiopyran core.
    Fill Factor (FF) 76.0%Optimized via the 0.5% DIO additive, promoting ideal interpenetrating nanoscale phase separation.
    Power Conversion Efficiency ~15.0%Synergistic effect of complementary absorption and efficient exciton dissociation at the D/A interface.

    Troubleshooting & Self-Validation

    • Low Fill Factor (FF < 65%): This usually indicates poor charge transport due to excessive phase separation. Solution: Reduce the DIO additive concentration to 0.25% or switch to 1-Chloronaphthalene (CN). Verify the active layer thickness via profilometry; it should not exceed 120 nm.

    • Low

      
       / Poor Absorption:  If the synthesized NFA does not exhibit a dark blue/green hue in solution, the Knoevenagel condensation did not reach completion. Solution: Ensure the pyridine catalyst is strictly anhydrous and increase the reflux time. Water contamination will hydrolyze the iminium intermediates and halt the condensation.
      

    References

    • Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. MDPI.[Link]

    • The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives. ACS Publications.[Link]

    • Non-fullerene acceptors with branched side chains and improved molecular packing to exceed 18% efficiency in organic solar cells. Nature Energy.[Link]

    Solution processing methods for thiopyran-based organic semiconductors

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced Solution Processing of Thiopyran-Based Organic Semiconductors

    Abstract

    Thiopyran-based organic semiconductors (OSCs), particularly those featuring fused dithienothiopyran (DTP) or thiopyran-ylidene cores, represent a distinct class of charge-transport materials. Unlike traditional thiophene-only systems that rely on 2D herringbone packing, thiopyran derivatives often exhibit isotropic 3D intermolecular interactions due to the unique geometry and polarizability of the six-membered sulfur ring. This guide details the protocols for processing these materials from solution, addressing the specific challenges of solubility, aggregation control, and film morphology optimization to achieve mobilities exceeding

    
    .
    

    Introduction: The Thiopyran Advantage

    The incorporation of a thiopyran unit (a six-membered ring containing one sulfur atom) into conjugated backbones alters the molecular electrostatic potential surface (ESP) compared to five-membered thiophenes.

    • Mechanistic Insight: The thiopyran ring induces different C-S bond lengths and bond angles, often facilitating closer S

      
      S interactions not just within the 
      
      
      
      -stacking plane, but between layers. For example, 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) has been shown to form a 3D slip-stacked structure, reducing the anisotropy of charge transport [1].
    • Processing Challenge: These strong multidirectional interactions lead to rapid, uncontrolled aggregation during solvent evaporation. Standard spin-coating often yields amorphous or small-grain films. Consequently, meniscus-guided coating techniques (e.g., solution shearing) are required to align domains during crystallization.

    Material Considerations & Solvent Selection

    Solubility Rules: Thiopyran derivatives are often less soluble in common non-polar solvents than their alkylated polythiophene counterparts due to rigid fused-ring planarity.

    • Primary Solvents: Chlorinated aromatics (Chlorobenzene [CB], o-Dichlorobenzene [o-DCB]) are standard.

    • Green Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and 1,2-Xylene have shown promise for DTP derivatives, offering lower toxicity with comparable film quality [2].

    Table 1: Solvent Systems for Thiopyran OSCs

    Solvent TypeSpecific SolventBoiling Point (°C)Application Note
    Primary o-Dichlorobenzene (o-DCB)180Best for high-crystallinity; requires high temp annealing (>100°C).
    Primary Chlorobenzene (CB)131Good balance of solubility and evaporation rate for spin coating.
    Green 1,2-Xylene144Non-halogenated alternative; requires slower shearing speeds.
    Green 2-MeTHF80Good for lower temp processing; may require substrate heating.

    Experimental Protocols

    Protocol A: High-Temperature Ink Formulation

    Objective: Dissolve aggregates completely to prevent nucleation sites that cause pinholes.

    • Weighing: Weigh 5–10 mg of the thiopyran derivative (e.g., DTP-based small molecule) into a clean amber vial.

    • Solvent Addition: Add 1 mL of o-DCB . Target concentration:

      
      .
      
    • Thermal Dissolution:

      • Place vial on a hot plate set to 80°C .

      • Stir magnetically at 300 RPM for 2 hours .

      • Critical Step: Visually inspect for "swirling" particulates. If clear, filter through a 0.45 µm PTFE filter while hot into a pre-heated vial.

      • Why: Thiopyran aggregates are stubborn. Cold filtration often removes the active material.

    Protocol B: Meniscus-Guided Solution Shearing

    Objective: Induce uniaxial alignment of the thiopyran backbone using shear force and evaporation control. This is superior to spin coating for this class of materials [3].

    Equipment: Solution Shearing System (e.g., custom blade coater) with temperature control.

    • Substrate Prep:

      • Clean Si/SiO₂ wafers with Piranha solution (Caution!) or O₂ plasma.

      • Surface Modification: Treat with ODTS (Octadecyltrichlorosilane) to create a hydrophobic surface (Contact angle > 90°). This prevents ink spreading and confines the meniscus.

    • Shearing Parameters:

      • Blade Gap: 100 µm.

      • Substrate Temperature:

        
         (keeps solvent volatile but prevents rapid crashing out).
        
      • Shearing Speed:

        
        .
        
      • Optimization: Slower speeds (

        
        ) favor the "evaporation regime" yielding large crystals; fast speeds favor the "Landau-Levich regime" yielding thin, uniform films. For thiopyrans, start at 0.8 mm/s .
        
    • Deposition:

      • Pipette 20 µL of the hot ink between the blade and substrate.

      • Initiate motor immediately.

    Protocol C: Solvent Vapor Annealing (SVA)

    Objective: Heal grain boundaries and promote the 3D S

    
    S locking characteristic of thiopyrans.
    
    • Setup: Place the coated film in a glass petri dish containing a small open reservoir of the solvent (e.g., 100 µL CB).

    • Exposure: Cover the dish. Expose for 1–2 hours at room temperature.

    • Quenching: Remove the film and immediately place it on a hot plate at 100°C for 10 mins to drive off residual solvent.

    Process Visualization

    The following diagram illustrates the critical decision pathways for processing thiopyran semiconductors.

    ThiopyranProcessing Start Thiopyran Powder SolventSelect Solvent Selection (o-DCB vs 2-MeTHF) Start->SolventSelect Dissolution Hot Dissolution (80°C, 2 hrs) SolventSelect->Dissolution Target 5-10 mg/mL Filter Hot Filtration (0.45 µm PTFE) Dissolution->Filter Remove Aggregates CoatingChoice Deposition Method? Filter->CoatingChoice SpinCoat Spin Coating (Fast, Isotropic) CoatingChoice->SpinCoat Screening ShearCoat Solution Shearing (Aligned, Anisotropic) CoatingChoice->ShearCoat High Performance Anneal Solvent Vapor Annealing (Heal Grain Boundaries) SpinCoat->Anneal ShearCoat->Anneal FinalBake Thermal Bake (100°C, Remove Solvent) Anneal->FinalBake

    Figure 1: Workflow for solution processing of thiopyran-based organic semiconductors. Note the critical hot filtration and shearing steps.

    Characterization & Validation

    To validate the success of the protocol, the following metrics should be met:

    TechniqueObservationSuccess Criteria
    Polarized Optical Microscopy (POM) View film under crossed polarizers.Birefringence: Film should show distinct light/dark extinction when rotated, indicating alignment (if sheared).
    XRD (Out-of-Plane) Scan
    
    
    from 2° to 30°.
    Lamellar Packing: Sharp (h00) peaks. Thiopyrans often show tighter d-spacing than thiophenes due to S
    
    
    S locking.
    AFM Tap mode,
    
    
    .
    Terracing: Distinct molecular steps. Root Mean Square (RMS) roughness should be
    
    
    .

    Troubleshooting

    • Issue: Film "dewets" or forms droplets.

      • Cause: Surface energy mismatch. The ODTS layer is too hydrophobic for the solvent.

      • Fix: UV-Ozone treat the ODTS for 1–3 seconds to slightly increase wettability, or switch to a solvent with lower surface tension (e.g., blend CB with Chloroform).

    • Issue: Low Mobility (<

      
       cm²/Vs). 
      
      • Cause: Amorphous domains.

      • Fix: Increase SVA time or reduce shearing speed to allow crystallization.

    References

    • An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT). CrystEngComm, 2022.[1] [Link]

    • Biorenewable Solvents for High-Performance Organic Solar Cells. ACS Sustainable Chem. Eng. (Cited via NIH), 2021. [Link]

    • Development and Characterization of Solution-Processable Dithieno[3,2-b : 2',3'-d]thiophenes Derivatives. ChemPlusChem, 2022. [Link]

    • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors. Molecules, 2023. [Link][2]

    Sources

    Application Note: A Protocol for Growing X-ray Quality Single Crystals of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    For: Researchers, scientists, and drug development professionals.

    Introduction

    Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the three-dimensional atomic arrangement of a molecule. This structural information is invaluable in fields ranging from materials science to drug discovery, where understanding molecular conformation and intermolecular interactions is paramount for rational design. The primary, and often most challenging, prerequisite for SCXRD is the preparation of a high-quality single crystal, typically 0.1-0.3 mm in each dimension.[1]

    This guide provides a comprehensive, in-depth protocol for the preparation of X-ray quality single crystals of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one , a heterocyclic compound of interest. We move beyond a simple list of steps to explain the underlying principles of crystallization, empowering researchers to troubleshoot and adapt these methods for other challenging organic molecules. The core philosophy of this guide is that successful crystallization is not an art, but a science built on a systematic understanding of purity, solubility, and thermodynamics.

    PART 1: Synthesis and Purity—The Non-Negotiable Foundation

    A fundamental prerequisite for successful crystallization is the purity of the compound.[2] Impurities can inhibit nucleation, disrupt the crystal lattice, or lead to the growth of poorly ordered crystals. Therefore, a robust synthetic and purification protocol is the critical first step.

    While several routes to 4H-thiopyran-4-ones exist, a common and effective method involves a double aldol condensation reaction.[3][4]

    Protocol 1: Synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
    • Reaction Setup: In a round-bottom flask, combine tetrahydro-4H-thiopyran-4-one (1.0 eq) and thiophene-2-carbaldehyde (2.2 eq).

    • Solvent and Catalyst: Dissolve the reactants in ethanol. Add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.

    • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] The reaction typically proceeds to completion within 12-24 hours, often indicated by the precipitation of the product.

    • Work-up: Once the reaction is complete, filter the solid product and wash it thoroughly with cold ethanol and then water to remove the catalyst and any unreacted starting materials.

    • Purification: The crude product must be purified to the highest possible degree. Recrystallization is often the most effective method for achieving the purity required for single-crystal growth.[5] A suitable solvent system might be ethanol or an ethyl acetate/hexane mixture. The purity should be confirmed by NMR spectroscopy and melting point analysis. Only proceed to crystallization experiments with material deemed >99% pure.

    PART 2: The Science of Crystal Growth: From Supersaturation to Diffraction-Quality Solids

    Crystallization is a two-step thermodynamic process: nucleation and growth .[6][7]

    • Nucleation: This is the initial formation of stable, ordered molecular aggregates (nuclei) from a supersaturated solution.[6][8] This process requires overcoming a free energy barrier.[8] The goal is to control conditions to form only a few nuclei. Too many nucleation sites, often caused by dust, scratches on the vial, or rapid changes in supersaturation, will lead to a shower of tiny microcrystals unsuitable for diffraction.[2][9]

    • Growth: Once a stable nucleus has formed, it acts as a template for further molecules to deposit in an ordered fashion, causing the crystal to grow.[10] The key to growing large, high-quality crystals is to maintain the solution in a state of gentle supersaturation where growth is favored over the formation of new nuclei.[1] This is why slow, controlled processes are paramount.[1][11]

    The Crystallization Workflow

    The overall process, from the purified compound to a mounted crystal ready for analysis, follows a logical progression. The choice of method depends on the compound's solubility and stability.

    G cluster_prep Preparation cluster_methods Crystallization Methods (Select one or more) cluster_outcome Analysis & Iteration PureCompound Pure (>99%) Compound Solubility Solubility Screening (Line-of-Vials) PureCompound->Solubility Test small amounts Evaporation Slow Evaporation Solubility->Evaporation  Moderately Soluble VaporDiff Vapor Diffusion Solubility->VaporDiff Soluble/Insoluble Pair Layering Solvent Layering Solubility->Layering Soluble/Insoluble Pair (Density Difference) Crystals Harvest & Mount Single Crystals Evaporation->Crystals Troubleshoot Troubleshoot: Oiling Out / Powder Evaporation->Troubleshoot VaporDiff->Crystals VaporDiff->Troubleshoot Layering->Crystals Layering->Troubleshoot XRD X-Ray Diffraction Crystals->XRD Troubleshoot->Solubility Re-evaluate Solvents Adjust Conditions

    Caption: Workflow for single-crystal growth of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.

    Solvent Selection: The Most Critical Variable

    The choice of solvent is the most important factor in a crystallization experiment.[12] For the target molecule, which is relatively non-polar, a good starting point is to screen for solubility in a range of common organic solvents.

    Methodology: The "Line-of-Vials" Solubility Test

    • Place ~1-2 mg of your purified compound into a series of small, clean glass vials.

    • Add a common solvent to each vial, dropwise, up to ~0.5 mL.

    • Observe the solubility at room temperature.

    • Categorize solvents as:

      • "Good" Solvents: Compound dissolves easily. (e.g., Dichloromethane, Chloroform, THF)

      • "Moderate" Solvents: Compound is sparingly soluble. (e.g., Ethyl Acetate, Toluene)

      • "Poor" Solvents (Anti-solvents): Compound is insoluble or poorly soluble. (e.g., Hexane, Heptane, Methanol)

    SolventBoiling Point (°C)Polarity IndexPotential Role
    Dichloromethane 39.63.1Good Solvent
    Chloroform 61.24.1Good Solvent
    Tetrahydrofuran (THF) 664.0Good Solvent (Caution: can cause oiling)[12]
    Toluene 110.62.4Good/Moderate Solvent
    Ethyl Acetate 77.14.4Moderate Solvent
    Methanol 64.75.1Poor Solvent / Anti-solvent
    n-Heptane 98.40.1Poor Solvent / Anti-solvent
    n-Hexane 680.1Poor Solvent / Anti-solvent

    PART 3: Crystallization Protocols in Detail

    Patience is essential. Crystallization experiments should be set up in a vibration-free location and left undisturbed for days or even weeks.[2][12]

    Method 1: Slow Evaporation

    This is the simplest technique and a great starting point.[9][13] It is most effective when you have a solvent in which your compound is moderately soluble.[2][14]

    Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that initiates nucleation and growth. The slower the evaporation, the better the chances of forming large, well-ordered crystals.[1]

    Protocol 2: Slow Evaporation

    • Prepare a nearly saturated solution of the compound in a suitable "moderate" solvent (e.g., Toluene or Ethyl Acetate). Ensure all material is dissolved; warming gently may be necessary.

    • Filter the solution through a syringe filter (PTFE, 0.22 µm) into a clean, narrow vial (an NMR tube can be surprisingly effective).[9][12] This removes dust particles that could act as unwanted nucleation sites.[2]

    • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[14] The number and size of the holes control the rate of evaporation.

    • Place the vial in a quiet, undisturbed location.

    • Monitor for crystal growth over several days to weeks.

    Method 2: Vapor Diffusion

    Vapor diffusion is arguably the most versatile and successful method for growing high-quality crystals, especially when only small amounts of material are available.[9][15]

    Causality: The method relies on two solvents: a "good" solvent in which the compound is dissolved, and a volatile "poor" solvent (anti-solvent). The more volatile anti-solvent slowly diffuses in the vapor phase into the solution of your compound. This gradually decreases the compound's solubility, leading to slow crystallization.[1]

    Protocol 3: Vapor Diffusion (Vial-in-Vial Setup)

    • Dissolve ~5-10 mg of the compound in a minimal amount (0.5 mL) of a "good" solvent (e.g., Dichloromethane or Toluene) in a small, open inner vial.

    • Place this inner vial inside a larger vial or jar.

    • Add 2-3 mL of a "poor," volatile anti-solvent (e.g., n-Heptane or Methanol) to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly and leave it undisturbed.

    • Crystals should form in the inner vial over the course of several days.

    Method 3: Solvent Layering (Liquid-Liquid Diffusion)

    This technique is useful when vapor diffusion is too rapid or when dealing with sensitive compounds. It relies on the slow diffusion across the interface of two miscible solvents with different densities.[15][16]

    Causality: A solution of the compound is carefully layered with a miscible anti-solvent in which it is insoluble. Slow diffusion at the interface between the two layers creates a localized zone of supersaturation, promoting controlled crystal growth.[15]

    Protocol 4: Solvent Layering

    • Dissolve the compound in a minimal amount of a "good" solvent that is denser than the chosen anti-solvent (e.g., Chloroform).

    • Transfer this solution to the bottom of a narrow tube (like an NMR tube or a 6-inch test tube).

    • Using a syringe or a pipette with a long needle, very carefully and slowly layer a less dense, miscible anti-solvent (e.g., n-Heptane) on top of the solution.[1] Avoid any mixing. A sharp interface should be visible.[9]

    • Seal the tube and leave it in an undisturbed location. Crystals will typically form at the interface over 1-5 days.[16]

    PART 4: Troubleshooting Common Crystallization Problems

    It is rare for the first attempt at crystallization to be successful. A systematic, iterative approach is key.[12]

    ProblemPotential Cause(s)Recommended Solution(s)
    No Crystals Form Solution is undersaturated; incorrect solvent choice.Slow Evaporation: Use fewer/smaller holes or a tighter cap to slow evaporation. Start with a more concentrated solution.[13] Vapor Diffusion/Layering: Ensure the anti-solvent is truly a poor solvent. Try a different solvent/anti-solvent pair.
    "Oiling Out" The compound's solubility limit is exceeded too quickly; supersaturation is too high. Compound may be impure.[12]Re-check purity of the compound. Slow down the crystallization process (e.g., use a less volatile anti-solvent, reduce the temperature). Avoid THF if oiling is a persistent issue.[12]
    Amorphous Precipitate / Powder Nucleation rate is far too high; supersaturation is reached too rapidly.Use a more dilute starting solution. Slow the rate of anti-solvent addition (e.g., use a less volatile anti-solvent in vapor diffusion, or add a buffer layer in layering).[12]
    Too Many Small Crystals Excessive nucleation sites (dust, scratches). Solution is too concentrated or becomes supersaturated too quickly.Filter the solution meticulously before setting up the experiment.[2] Use a cleaner, smoother vial. Slow down the entire process.

    Conclusion

    The successful preparation of single crystals for X-ray diffraction is a methodical process that bridges organic synthesis with physical chemistry. For 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one, success hinges on achieving exceptional purity followed by a patient and systematic exploration of solvent systems and crystallization techniques. By understanding the principles of nucleation and growth, researchers can intelligently troubleshoot experiments and significantly increase the probability of obtaining crystals that will yield high-resolution structural data, ultimately accelerating research and development goals.

    References

    • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), m13-m22. [Link]

    • EPFL. (n.d.). Guide for crystallization. EPFL ISIC Crystallography Service. [Link]

    • KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core - KU Leuven. [Link]

    • (2024, October 16). How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]

    • MIT Department of Chemistry. (n.d.). Growing Crystals. MIT X-Ray Diffraction Facility. [Link]

    • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]

    • University of Canterbury. (n.d.). The Slow Evaporation Method. UC Crystallography. [Link]

    • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]

    • Thomson, C. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1843-1866. [Link]

    • Linac Coherent Light Source. (n.d.). Crystal Growth. LCLS Stanford University. [Link]

    • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry. [Link]

    • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93. [Link]

    • Chen, C. H. (1977). AN IMPROVED SYNTHESIS OF 2,6-DIPHENYL-4E-THIOPYRAN-4-ONE. HETEROCYCLES, 7(1), 35. [Link]

    • Al-Khafaji, Y. R., & Al-Azawi, S. F. (2023). Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI. [Link]

    • Zhang, J., et al. (2019). Multistep nucleation and growth mechanisms of organic crystals from amorphous solid states. Nature Communications, 10(1), 3844. [Link]

    • ResearchGate. (2024). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one... ResearchGate. [Link]

    • Boaz, N. W., & Fox, K. M. (1993). Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. The Journal of Organic Chemistry, 58(11), 3042–3045. [Link]

    • Knyazeva, E. A., et al. (2021). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 57(10), 1547–1554. [Link]

    • ResearchGate. (n.d.). Synthesis of Bis(arylmethylidene)thiopyranones and Crystal Structure of the Phenyl Derivative. ResearchGate. [Link]

    • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 42(16), 2777–2778. [Link]

    • Leipner, H. S. (n.d.). Crystal growth and defects. Martin-Luther-Universität Halle-Wittenberg. [Link]

    • Semantic Scholar. (2003, January 3). Principles of crystal nucleation and growth. Semantic Scholar. [Link]

    • AIP Publishing. (n.d.). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Publishing. [Link]

    • Logan, M. E., et al. (2022). Single Crystal Growth Tricks and Treats. arXiv. [Link]

    • Braun, D., & Spingler, B. (2022, August 4). Single Crystal Perfection - Tips and Tricks. YouTube. [Link]

    Sources

    Application Note: Advanced Self-Assembly of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one Derivatives on Noble Metal Substrates

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Surface-Enhanced Raman Spectroscopy (SERS), in vivo Biomedical Imaging, and Ultra-Stable Nanotag Engineering.

    Executive Summary

    The transition of Surface-Enhanced Raman Spectroscopy (SERS) from in vitro diagnostics to complex in vivo biomedical imaging requires Raman reporters that can survive harsh biological environments without desorbing from their plasmonic substrates. 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one has emerged as a highly specialized precursor for engineering ultra-stable self-assembled monolayers (SAMs) on gold (Au) and silver (Ag) nanoparticles.

    This application note details the mechanistic rationale, chemical activation, and self-assembly protocols for utilizing this molecule. By leveraging its unique "chalcogen tripod" structural motif, researchers can synthesize Raman reporters that firmly anchor to noble metals while emitting signals exclusively in the "Raman-silent region" (1750–2750 cm⁻¹), thereby eliminating background noise from endogenous biological tissues[1].

    Mechanistic Insights: Causality in Molecular Design

    To understand the experimental protocols, one must first understand the structural causality of the 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one scaffold.

    The "Chalcogen Tripod" Anchor Effect

    Traditional SERS reporters rely on monothiol anchors (e.g., thiophenol derivatives) to bind to Au/Ag substrates. However, in biological media, high concentrations of endogenous biothiols (like glutathione and cysteine) rapidly outcompete and displace these monothiols, leading to signal loss.

    The 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one molecule contains three strategically positioned sulfur atoms: one in the central thiopyran ring and two in the flanking thiophene rings. During self-assembly, this configuration acts as a multidentate chalcogen tripod [1]. The simultaneous coordination of three sulfur atoms to the metal substrate creates a powerful chelate effect, drastically reducing the dissociation rate constant (

    
    ) and rendering the SAM thermodynamically stable even in undiluted human serum.
    
    Engineering for the Raman-Silent Region

    Biological tissues exhibit strong Raman scattering below 1750 cm⁻¹ and above 2750 cm⁻¹. To achieve high signal-to-noise ratios, the reporter must emit within this "silent window"[2][3]. The ketone group (C=O) at the 4-position of the thiopyran-4-one core is a synthetic handle. Through a Knoevenagel condensation, this ketone is converted into a cyano-containing exocyclic double bond (C≡N). The resulting triple bond acts as a potent Raman scatterer exactly within the silent region (~2200 cm⁻¹) upon laser excitation (638 nm or 785 nm)[1][4].

    Mandatory Visualizations: Workflows & Pathways

    G A 2,6-di(thiophen-2-yl)- 4H-thiopyran-4-one (Precursor) B Knoevenagel Condensation (Cyano Addition) A->B C Cyano-Chalcogen Tripod Reporter B->C D Au/Ag Nanoparticle Incubation C->D E Ultra-Stable SERS Nanotag D->E

    Workflow: Thiopyran-4-one precursor conversion to a SERS nanotag via cyano addition and assembly.

    Pathway N1 Laser Excitation (638 nm or 785 nm) N2 Plasmonic Hotspot (AuNP Surface) N1->N2 Induces LSPR N3 Chalcogen Tripod Anchor (Multidentate Binding) N2->N3 Enhances Field N4 Cyano Group (C≡N) (Raman Scatterer) N3->N4 Transfers Energy N5 Signal Detection (1750–2750 cm⁻¹ Silent Window) N4->N5 Emits Raman Signal

    SERS signaling pathway of the assembled chalcogen tripod reporter in the Raman-silent region.

    Quantitative Data: Anchor Stability Comparison

    The following table summarizes the causal relationship between the number of sulfur binding sites and the resulting biological stability of the SERS substrate.

    Table 1: Quantitative Comparison of SERS Anchor Architectures

    Anchor ArchitectureExample MotifBinding SitesRelative Desorption Rate (
    
    
    )
    SERS Signal Retention (24h in Blood Serum)
    Monothiol Thiophenol1 (S)High< 20%
    Dithiol Lipoic Acid / Dithiolane2 (S, S)Moderate~ 60%
    Chalcogen Tripod 2,6-di(thiophen-2-yl)-thiopyran3 (S, S, S)Very Low> 95%

    Experimental Protocols

    The following self-validating protocols describe the end-to-end process of activating the precursor and assembling it onto a plasmonic substrate.

    Protocol A: Precursor Activation (Synthesis of the Cyano-Tripod Reporter)

    Objective: Install the Raman-active triple bond while preserving the multidentate anchor.

    • Methylation: Dissolve 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one in anhydrous dichloromethane (DCM). Treat with dimethyl sulfate to yield the highly reactive methylated thiopyrylium intermediate[1].

    • Condensation: Perform a Knoevenagel condensation by reacting the intermediate with cyanoacetic acid in the presence of a mild base (e.g., piperidine) under reflux.

    • Purification: Purify the resulting 2-(2,6-di(thiophen-2-yl)-4H-thiopyran-4-ylidene)acetonitrile via silica gel column chromatography.

      • Causality Check: The conversion of the ketone to a cyano-methylidene group shifts the Raman reporter signal into the silent region without compromising the steric availability of the three sulfur atoms for substrate binding.

    Protocol B: Self-Assembly on Gold Nanoparticles (AuNPs)

    Objective: Form a dense, thermodynamically stable monolayer on the plasmonic substrate.

    • Substrate Preparation: Utilize citrate-capped AuNPs (e.g., 60 nm diameter) with a verified optical density (OD) of ~1.0.

    • Reporter Introduction: Dissolve the cyano-tripod reporter in a water-miscible solvent (e.g., DMSO) to a stock concentration of 1 mM. Add the reporter dropwise to the AuNP suspension under continuous vortexing to achieve a final dye concentration of 10 µM.

    • Incubation: Incubate the mixture at room temperature for 12 to 18 hours in the dark.

      • Causality Check: The extended incubation provides the necessary activation energy for the multidentate chalcogen tripod to thermodynamically displace the weakly bound citrate capping agents, ensuring a highly ordered SAM.

    • Purification: Centrifuge the functionalized AuNPs at 8,000 × g for 10 minutes. Discard the supernatant to remove unbound reporter molecules. Resuspend the pellet in ultrapure water. Repeat this washing step twice.

    Protocol C: Quality Control & Self-Validation System

    Objective: Verify monolayer integrity and prevent false-positive biological data.

    • UV-Vis Spectroscopy (LSPR Shift): Measure the absorbance spectrum of the functionalized AuNPs.

      • Validation: A successful self-assembly will cause a slight red-shift (2–5 nm) in the Localized Surface Plasmon Resonance (LSPR) peak (e.g., shifting from 535 nm to 539 nm) due to the change in the local refractive index at the nanoparticle surface. A massive shift (>20 nm) or extreme peak broadening indicates unwanted nanoparticle aggregation, meaning the batch must be discarded.

    • SERS Verification: Expose the functionalized AuNPs to a 785 nm laser.

      • Validation: Confirm the presence of the sharp C≡N stretching peak at ~2200 cm⁻¹. The absence of this peak indicates failed assembly, reporter degradation, or steric hindrance preventing the cyano group from entering the plasmonic hotspot.

    References

    • Design and evaluation of Raman reporters for the Raman-silent region Source: Nanotheranostics (National Center for Biotechnology Information / NIH) URL:[Link]

    • Application of SERS Nanoparticles for Imaging for Fast, Sensitive and Selective Cancer Screening: A Review Source: Crimson Publishers URL:[Link]

    • Raman bands in the Raman-silent region (Scientific Diagram) Source: ResearchGate URL:[Link]

    Sources

    Troubleshooting & Optimization

    Optimizing annealing temperatures for dithienyl thiopyran-4-one thin films

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Optimizing Annealing for Dithienyl Thiopyran-4-one Thin Films

    Part 1: Core Directive & Executive Summary

    Subject: Thermal Processing Protocols for 2,6-Dithienyl-4H-thiopyran-4-one (DTP) Organic Semiconductors. Objective: Maximize charge carrier mobility (

    
    ) and film continuity by balancing crystalline grain growth against thermal dewetting.
    Target Audience:  Device Physicists, Materials Scientists, and Process Engineers.
    

    Executive Summary: Dithienyl thiopyran-4-one (DTP) derivatives are thiophene-rich small molecules used in organic field-effect transistors (OFETs) and photovoltaics.[1] Their performance is governed by the

    
    -
    
    
    
    stacking order, which is critically sensitive to thermal annealing.
    • The Challenge: DTP small molecules often have relatively low melting points (

      
       for core derivatives). Annealing too close to 
      
      
      
      causes rapid dewetting (island formation), destroying the active channel. Annealing too low fails to heal grain boundaries.
    • The Solution: A precise thermal window (typically

      
      ) combined with surface energy modification (SAMs) is required to stabilize the film.
      

    Part 2: Technical Guide & Troubleshooting (Q&A)

    Section 1: Determining the Optimal Temperature

    Q1: What is the starting baseline temperature for annealing DTP thin films? A: Start your optimization at 80°C . Based on the melting point (

    
    ) of the core 2,6-dithienyl-4H-thiopyran-4-one unit (
    
    
    
    ), the optimal annealing window (
    
    
    ) typically follows the empirical rule:
    
    
    • Calculation:

      
       (approx. 
      
      
      
      is too low for activation).
    • Refined Rule for Small Molecules:

      
      .
      
      • Safe Zone:

        
         to 
        
        
        
        .
      • High Risk (Dewetting):

        
        .[2]
        
      • Ineffective:

        
         (insufficient energy for molecular reorientation).
        

    Q2: How do I experimentally pinpoint the exact temperature for my specific derivative? A: Do not rely on literature values alone, as alkyl side-chain variations significantly shift

    
    .[1] Follow this Self-Validating Protocol :
    
    • DSC Analysis: Run Differential Scanning Calorimetry on the bulk powder.[1] Identify the onset of melting (

      
      ).
      
    • Optical Microscopy Sweep: Spin-coat films on glass. Anneal separate samples at

      
      , 
      
      
      
      , and
      
      
      for 10 minutes.
    • Polarized Light Inspection: Look for the "Maltese Cross" patterns (crystallites) vs. dark voids (dewetting). The optimal temp is the highest temperature before voids appear.

    Section 2: Troubleshooting Morphology Issues

    Q3: My films look discontinuous or "holey" under the microscope after annealing. What happened? A: You have encountered Thermal Dewetting .[1]

    • Mechanism: At temperatures near

      
      , the surface tension of the organic melt exceeds the surface energy of the substrate. The film minimizes energy by balling up into isolated islands.
      
    • Immediate Fix: Reduce annealing temperature by

      
      .
      
    • Root Cause Fix: Improve substrate wettability. Treat the

      
       dielectric with a Self-Assembled Monolayer (SAM) like OTS (Octadecyltrichlorosilane)  or HMDS . This lowers the substrate surface energy, matching the organic layer and suppressing dewetting.
      

    Q4: The film is continuous, but mobility is low (

    
    ). Why? 
    A:  This indicates Polycrystalline Disorder  or Grain Boundary Traps .[1]
    
    • Diagnosis: If the film is smooth but performs poorly, the crystalline domains are likely too small (high density of grain boundaries).

    • Solution:

      • Increase Annealing Time: Extend from 10 mins to 30–60 mins to allow Ostwald ripening (growth of larger grains at the expense of smaller ones).

      • Solvent Vapor Annealing (SVA): Instead of heat, expose the film to solvent vapor (e.g., chloroform or toluene) for 1–2 hours. SVA allows molecular reorganization at room temperature, often yielding larger crystals than thermal annealing for thiophene derivatives.

    Section 3: Advanced Processing & Stability

    Q5: Should I anneal in air or nitrogen? A: Always anneal DTP films in Nitrogen (

    
    ) or Argon .[1]
    
    • Reasoning: Thiophene-based molecules are susceptible to photo-oxidation and doping by atmospheric oxygen/moisture.[1] Annealing in air at elevated temperatures accelerates oxidative degradation, creating deep trap states that kill mobility.

    Q6: I see a second peak in my XRD pattern after annealing at

    
    . Is this bad? 
    A:  It likely indicates a Polymorphic Phase Transition .[1]
    
    • Context: Many thiophene semiconductors exhibit a "thin-film phase" (kinetically trapped) and a "bulk phase" (thermodynamically stable).

    • Action: Check the d-spacing. If the new peak corresponds to a tighter

      
      -
      
      
      
      stacking distance (smaller d-spacing), this is beneficial for charge transport. If the mobility drops, the phase transition may have induced cracking or disconnected the percolation pathways.

    Part 3: Visualization & Data

    Table 1: Annealing Parameters & Expected Outcomes
    ParameterRange / ConditionImpact on DTP Film
    Temperature
    
    
    Under-annealed: Amorphous domains, low mobility.[1]
    Temperature
    
    
    Optimal: Large grains, continuous film, high
    
    
    .
    Temperature
    
    
    Critical Failure: Dewetting, island formation, open circuits.
    Atmosphere Ambient AirDegradation: Oxygen doping, increased off-current (
    
    
    ).
    Atmosphere Inert (
    
    
    /Ar)
    Stable: Preserves semiconducting properties.[1]
    Substrate Bare
    
    
    High Dewetting Risk: High surface energy mismatch.[1]
    Substrate OTS-treated
    
    
    Stabilized: Promotes layer-by-layer growth.[1]
    Diagram 1: Optimization Logic Flow

    AnnealingLogic Start Start: As-Cast DTP Film CheckTm Step 1: Determine Tm (DSC) (e.g., ~115°C) Start->CheckTm SelectTemp Step 2: Select T_anneal (Start at Tm - 30°C) CheckTm->SelectTemp ApplyHeat Step 3: Anneal in N2 (10-20 mins) SelectTemp->ApplyHeat Inspect Microscopy Inspection ApplyHeat->Inspect Dewetting Defect: Holey/Discontinuous? Inspect->Dewetting Mobility Test: Measure Mobility Dewetting->Mobility No (Smooth) LowerTemp Action: Reduce T by 10°C Use SAM (OTS) Dewetting->LowerTemp Yes (Voids) IncreaseTemp Action: Increase T by 5°C or Time Mobility->IncreaseTemp Low (<0.001) Success Success: High Mobility Continuous Film Mobility->Success High (>0.01) LowerTemp->SelectTemp IncreaseTemp->SelectTemp

    Caption: Decision tree for optimizing annealing temperature, balancing crystallinity (mobility) against film integrity (dewetting).

    Diagram 2: Structure-Property Causality

    Mechanism Heat Thermal Energy (80-100°C) Molecules DTP Molecules Heat->Molecules Activates Risk Risk: Surface Tension > Adhesion Heat->Risk If T > 110°C Stacking Pi-Pi Stacking Improvement Molecules->Stacking Reorientation Grains Grain Growth (Ostwald Ripening) Molecules->Grains Diffusion Transport Charge Carrier Mobility (Increase) Stacking->Transport Grains->Transport Failure Dewetting (Device Failure) Risk->Failure

    Caption: Mechanistic pathway showing how thermal energy drives both beneficial crystallization and detrimental dewetting.[1]

    References

    • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry.

    • Artunç, T., & Menzek, A. (2022).[2] Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry. (Providing melting point data for dithienyl derivatives).

    • Zeidell, A., et al. (2018). Enhanced Charge Transport in Hybrid Perovskite Field‐Effect Transistors via Microstructure Control. (Demonstrating solvent annealing and dewetting mechanisms in similar solution-processed films).

    • Kowarik, S., et al. (2008). Dewetting of an Organic Semiconductor Thin Film Observed in Real-time. (Fundamental physics of organic thin film dewetting).

    Sources

    Addressing oxidative degradation of thiopyran-based semiconductors in air

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Addressing Oxidative Degradation of Thiopyran-Based Semiconductors in Air

    Welcome to the Technical Support Hub

    As researchers, we often turn to thiopyran derivatives (e.g., 4H-thiopyran-1,1-dicyanomethylenes, fused thiopyranylidenes) for their exceptional quinoidal character and high charge carrier mobility. However, unlike their aromatic thiophene cousins, thiopyran cores possess a distinct chemical vulnerability: the nucleophilic sulfur atom .

    In air, this sulfur atom is not just a passive bridge; it is a "soft" target for reactive oxygen species (ROS), leading to the formation of sulfoxides (

    
    ) and sulfones (
    
    
    
    ). This transformation is often irreversible, converting your high-mobility semiconductor into a trap-riddled insulator.

    This guide is designed to help you diagnose , prevent , and engineer around this degradation mechanism.

    Module 1: Diagnostic Workflow

    How do I confirm if my device failure is due to thiopyran oxidation?

    Do not rely on electrical data alone. A drop in mobility (

    
    ) can result from contact resistance or delamination. You must validate the chemical change.
    
    Troubleshooting Decision Tree

    Troubleshooting Start ISSUE: Mobility Drop / Vth Shift EnvCheck Was device exposed to Air/Light? Start->EnvCheck RevCheck Is degradation reversible (Vacuum anneal @ 80°C)? EnvCheck->RevCheck Yes WaterTrap DIAGNOSIS: H2O Physical Adsorption (Grain Boundary Traps) RevCheck->WaterTrap Yes (Recovered) ChemCheck Run XPS (S2p) or FTIR RevCheck->ChemCheck No (Permanent) S_Oxide DIAGNOSIS: Chemical Oxidation (Sulfoxide/Sulfone Formation) ChemCheck->S_Oxide S2p Shift (+2-4 eV)

    Figure 1: Diagnostic logic flow to distinguish between reversible environmental trapping (water) and irreversible chemical degradation (oxidation).

    Spectral Markers for Validation

    Use this table to interpret your spectroscopic data.

    TechniqueTarget MarkerUnoxidized ThiopyranOxidized (Degraded)Interpretation
    XPS S 2p Binding Energy ~164.0 eV (Doublet)166.0 eV (Sulfoxide)168.0 eV (Sulfone)Oxidation of the sulfide core withdraws electron density, shifting binding energy higher [1].
    FTIR S=O Stretch Absent1020–1050 cm⁻¹ Appearance of strong sulfoxide stretching vibration.
    FTIR O=S=O Stretch Absent1120–1160 cm⁻¹ 1300–1320 cm⁻¹ Sulfone symmetric and asymmetric stretching (advanced degradation) [2].
    UV-Vis Absorption Edge
    
    
    (e.g., 500 nm)
    Blue Shift (Bleaching) Disruption of conjugation length or loss of quinoidal character.

    Module 2: The Degradation Mechanism

    Why does this happen?

    The degradation of thiopyran-based semiconductors is fundamentally different from thiophenes. In thiophenes, the sulfur is sequestered in an aromatic sextet.[1] In many high-performance thiopyrans (like 4H-thiopyran derivatives), the ring is non-aromatic or quinoidal . This makes the sulfur atom more electron-rich and nucleophilic, susceptible to attack by singlet oxygen (

    
    ) generated via energy transfer from the excited semiconductor.
    
    Pathway Visualization

    Mechanism Thiopyran Thiopyran Core (Sulfide -C-S-C-) Excitation Light/Bias + O2 (Singlet Oxygen) Thiopyran->Excitation Energy Transfer Sulfoxide Sulfoxide (S=O) (Dipolar Trap) Excitation->Sulfoxide Oxidation Step 1 Sulfone Sulfone (O=S=O) (Deep Trap/Insulator) Sulfoxide->Sulfone Oxidation Step 2 (Aggressive)

    Figure 2: Stepwise oxidative degradation pathway of the thiopyran core.

    The Electronic Consequence:

    • Dipolar Disorder: The formation of the

      
       bond introduces a strong permanent dipole moment perpendicular to the conjugation path. This creates energetic disorder, broadening the density of states (DOS) tail.
      
    • Trap Formation: Sulfoxides often act as electron traps (lying below the LUMO of the pristine material), severely reducing n-type mobility [3].

    Module 3: Experimental Protocols

    Protocol A: Shelf-Life & Stress Testing

    Standardize your stability claims.

    Objective: Quantify the "T80" lifetime (time to 80% initial mobility).

    • Fabrication: Fabricate a batch of 10 identical OFETs/OPVs.

    • Baseline: Measure saturation mobility (

      
      ) and threshold voltage (
      
      
      
      ) in a nitrogen glovebox.
    • Exposure:

      • Dark Air: Store 5 devices in ambient air (RH 40-50%, Dark).

      • Light Air: Store 5 devices under ambient light or 1-sun simulator in air.

    • Sampling: Measure electrical parameters at

      
      .
      
    • Validation: After the final measurement, perform a vacuum anneal (80°C, 1 hr) and re-measure.

      • Recovery: If

        
         returns to >90% initial value, the issue was water adsorption  (reversible).
        
      • No Recovery: If

        
         remains degraded, the issue is chemical oxidation  (irreversible).
        
    Protocol B: Passivation Strategy

    How to protect the thiopyran core.

    Since the sulfur atom is the vulnerability, simple encapsulation is often insufficient if the material is already oxidized during processing.

    • Solvent Degassing: CRITICAL. Thiopyrans can oxidize in solution before film casting.

      • Step: Sparge all solvents (Chlorobenzene, Chloroform) with

        
         for 15 mins prior to dissolution.
        
      • Step: Store solutions in amber vials to prevent photo-excitation of dissolved

        
        .
        
    • Active Layer Additives:

      • Use small molecule antioxidants (e.g., hindered phenols) at 0.1-0.5 wt% if they do not disrupt packing.

    • Top-Coat Encapsulation (Bilayer):

      • Layer 1 (Chemical Barrier): CYTOP™ or PMMA (100 nm). These fluoropolymers/polymers prevent immediate water/oxygen contact.

      • Layer 2 (Physical Barrier): ALD Alumina (

        
        ), 30 nm. This provides the ultimate gas barrier.
        

    Module 4: Frequently Asked Questions (FAQ)

    Q1: Can I reverse the oxidation of the sulfur atom? A: Generally, no . The conversion of sulfide to sulfoxide/sulfone is thermodynamically stable. While some chemical reductions exist (e.g., using weak reducing agents), they are incompatible with solid-state thin films and would likely destroy the device morphology. Prevention is the only cure.

    Q2: Why does my thiopyran device degrade faster than my P3HT (thiophene) device? A: P3HT contains a thiophene ring which is aromatic. The sulfur lone pairs participate in the aromatic sextet, making them less available for reaction. In many thiopyran semiconductors (especially 4H-thiopyrans), the ring is non-aromatic, and the sulfur lone pairs are more nucleophilic and sterically accessible for oxidation [4].

    Q3: Is the degradation driven by light or just air? A: It is a synergistic effect. Photo-oxidation is the dominant pathway. The semiconductor absorbs light, generates an exciton, and transfers energy to ground-state triplet oxygen (

    
    ) to form highly reactive singlet oxygen (
    
    
    
    ). This singlet oxygen attacks the sulfur. In the dark, the reaction is significantly slower unless ozone is present.

    Q4: I see a threshold voltage (

    
    ) shift but no mobility drop. Is this oxidation? 
    A:  Likely not yet. 
    
    
    
    shifts are often caused by charge trapping at the dielectric interface (often water-related) or shallow trap filling. A significant drop in mobility usually signals the formation of deep traps associated with chemical degradation of the semiconductor core.

    References

    • XPS Binding Energy Reference for Sulfur Oxidation States. Source: NIST X-ray Photoelectron Spectroscopy Database. Link:[Link]

    • Tropp, J. et al. (2021). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Source: PhD Dissertation (Relevant mechanistic parallel for sulfur oxidation). Link:[Link]

    • Meng, L. et al. (2016). One-pot Synthesis Towards Sulfur-based Organic Semiconductors. Source: Journal of the American Chemical Society (Discusses synthesis and stability contexts).[2] Link:[Link]

    For further assistance, contact the Materials Stability Division at .

    Sources

    Minimizing hysteresis in OFETs based on 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Materials Technical Support Hub. Subject: Minimizing Hysteresis in Small Molecule OFETs (DTP-Core Series) Ticket ID: #HYST-DTP-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division

    Executive Summary & Diagnostic Logic

    You are likely observing significant hysteresis in your transfer characteristics (

    
     vs. 
    
    
    
    ) when using 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (hereafter referred to as DTP-4-one ).

    This molecule features a polar thiopyran-4-one core flanked by thiophenes. While this structure promotes planarity and

    
    -conjugation, the central carbonyl (
    
    
    
    ) group introduces a permanent dipole moment. This dipole interacts aggressively with polar groups on your dielectric surface (specifically silanols, Si-OH), creating deep energetic traps that manifest as hysteresis.
    Hysteresis Diagnosis Workflow

    Before applying a fix, use the following logic to identify the dominant mechanism.

    HysteresisDiagnosis Start Analyze Transfer Curve (Ids vs Vgs) Direction Hysteresis Direction? Start->Direction Clockwise Clockwise (p-type) (Forward Current > Reverse) Direction->Clockwise Most Common CounterCW Counter-Clockwise (p-type) (Reverse Current > Forward) Direction->CounterCW Mech1 Mechanism: Charge Trapping (Carriers trapped at interface) Clockwise->Mech1 Mech2 Mechanism: Mobile Ions / Slow Polarization (Ions drift in dielectric) CounterCW->Mech2 RootCause1 Root Cause: Unpassivated Si-OH groups Rough Morphology Mech1->RootCause1 RootCause2 Root Cause: Impure Dielectric Water/Solvent Residue Mech2->RootCause2 Action1 Fix: Apply SAM (OTS/ODTS) Improve Annealing RootCause1->Action1 Action2 Fix: Vacuum Drying Hydrophobic Polymer (Cytop) RootCause2->Action2

    Figure 1: Diagnostic logic flow for identifying the root cause of hysteresis based on sweep direction in p-type DTP-4-one OFETs.

    Module 1: Interface Engineering (The Primary Fix)

    The Issue: The carbonyl oxygen in DTP-4-one acts as a Lewis base. If you deposit this directly onto bare SiO

    
    , it will hydrogen-bond with surface silanols (Si-OH). These bonds act as deep traps, retaining holes during the reverse sweep and causing massive clockwise hysteresis [1].
    

    The Solution: You must passivate the dielectric with a Self-Assembled Monolayer (SAM). For this specific molecule, we recommend Octadecyltrichlorosilane (OTS) over HMDS, as the longer alkyl chain provides better screening of the polar core from the dielectric surface.

    Protocol: High-Precision OTS Deposition

    Note: "Drop-casting" OTS often fails due to polymerization. Use this vapor or dip method.

    StepActionTechnical Rationale
    1. Clean Piranha clean SiO
    
    
    (3:1 H
    
    
    SO
    
    
    :H
    
    
    O
    
    
    ) for 20 min. Rinse with DI water.
    Generates a high density of -OH groups required for SAM anchoring.
    2. Dry Bake at 120°C for 15 min.Removes physisorbed water, leaving only chemisorbed -OH.
    3. Prepare Mix 10 mM OTS in anhydrous Toluene .Toluene prevents bulk polymerization of silanes.
    4. Deposition Immerse substrate for 12-18 hours in a N
    
    
    glovebox.
    Long duration ensures a densely packed, crystalline monolayer.
    5. Rinse Rinse sequentially: Toluene
    
    
    Acetone
    
    
    IPA.
    Removes unreacted silanes that cause surface roughness.
    6. Anneal Bake at 120°C for 20 min.Promotes cross-linking of the silane heads, locking the layer.

    Verification: Measure the water contact angle. For DTP-4-one deposition, you target >100° . If <90°, the passivation is incomplete, and hysteresis will persist.

    Module 2: Morphology Control (Reducing Bulk Traps)

    The Issue: DTP-4-one crystallizes rapidly. If the solvent evaporation is too fast, you form small grains with high grain boundary density. Grain boundaries act as bulk traps for charge carriers [2].

    The Solution: Slow down crystallization to expand grain size.

    FAQ: Why does my hysteresis change with scan rate?

    A: This is a signature of slow trapping . If the trap release time constant (

    
    ) is comparable to your sweep rate, hysteresis maximizes.
    
    • Fast Scan: Carriers don't have time to fall into deep traps (Hysteresis appears low, but mobility is underestimated).

    • Slow Scan: Carriers fill traps and stay there (Large Hysteresis).

    Protocol: Solvent Vapor Annealing (SVA)

    Instead of thermal annealing (which might sublime small molecules), use SVA to reorganize the film.

    • Deposition: Spin-coat DTP-4-one from Chlorobenzene (high boiling point, 131°C) rather than Chloroform.

    • Chamber Setup: Place the wet film in a petri dish containing a small reservoir of solvent (e.g., 100

      
      L chlorobenzene) but not touching the film.
      
    • Duration: Cover and let sit for 2-4 hours.

    • Mechanism: The solvent vapor plasticizes the film, allowing molecules to reorient into their thermodynamically preferred

      
      -stacked structure, minimizing grain boundary traps.
      

    Module 3: Environmental Isolation (The "Carbonyl" Factor)

    The Issue: The polar carbonyl group in DTP-4-one is hygroscopic. Water molecules from the air diffuse into the film and sit at the grain boundaries. Water is a polar trap that induces Counter-Clockwise hysteresis (ionic/electrochemical nature) or aggravates threshold voltage shifts [3].

    The Solution: If you cannot measure in a vacuum, you must encapsulate.

    Protocol: Fluoropolymer Encapsulation (Cytop)

    Standard PMMA encapsulation often dissolves small molecules. Use a fluoropolymer (Cytop or Teflon AF) which is orthogonal (won't dissolve) to the DTP-4-one layer.

    EncapsulationStack Substrate Gate / Substrate (Si/SiO2) SAM OTS Monolayer (Passivation) Substrate->SAM Active DTP-4-one Semiconductor Layer (Active Channel) SAM->Active Encap Cytop / Teflon AF (500 nm) (Hydrophobic Barrier) Active->Encap Atmosphere Ambient Air (H2O / O2) Encap->Atmosphere Blocks Diffusion

    Figure 2: Recommended device architecture. The Cytop layer is critical for blocking moisture interaction with the polar carbonyl core of the semiconductor.

    Summary of Key Parameters

    ParameterTarget ValueWhy?
    Dielectric Contact Angle >100°Indicates high-quality OTS monolayer; prevents -OH trapping.
    Surface Roughness (RMS) < 0.5 nmRoughness disrupts
    
    
    -stacking of DTP-4-one.
    Hysteresis Index < 5%Acceptable range for reliable sensor baselines.
    Mobility (
    
    
    )
    > 0.1 cm
    
    
    /Vs
    High mobility indicates fewer shallow traps.

    References

    • Disordered self-assembled monolayer dielectric induced hysteresis in organic field-effect transistors. Source: PubMed (NIH) Significance: Establishes that disordered SAMs (like poor OTS) create traps that induce large hysteresis.[1]

    • Reduced electrical hysteresis of organic thin-film transistors based on small molecule semiconductor. Source: ResearchGate Significance: Demonstrates how interface modification and morphology control reduce trap density and hysteresis.

    • Hysteresis effect in organic thin film transistors based on naphthalene tetracarboxylic diimide derivatives. Source: Applied Physics Letters (AIP) Significance: Specifically discusses how polar side groups and water absorption (relevant to the carbonyl in DTP-4-one) drive hysteresis and how surface energy matching mitigates it.

    • Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. Source: PubMed (NIH) Significance: Provides the theoretical background on "flickering polarons" and how thermal disorder affects charge transport in small molecules.[2][3]

    Sources

    Technical Support Center: Solvent Selection & Morphology Control for Dithienyl Thiopyranone (DTT) Films

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Materials Processing Support Center. This knowledge base provides mechanistic troubleshooting guides and Standard Operating Procedures (SOPs) for controlling the bulk-heterojunction and thin-film morphology of dithienyl thiopyranone (DTT)-based organic semiconductors. Designed for researchers and materials scientists, this guide bridges the gap between thermodynamic theory and benchtop execution.

    The Causality of Solvent Selection

    In solution-processed organic electronics, the solvent is not merely a vehicle for deposition; it is the primary morphology-directing agent. The final nanostructure of a DTT film is dictated by the kinetic competition between solvent evaporation and the thermodynamic driving force for liquid-liquid phase separation and crystallization (Diao et al., 2014)[1].

    • Hansen Solubility Parameters (HSP): The solvent must adequately solvate both the electron-rich dithienyl donor motif and the electron-deficient thiopyranone acceptor core. Poor solvation leads to premature precipitation and macroscopic phase separation.

    • Evaporation Kinetics: High vapor pressure solvents (e.g., chloroform) freeze the morphology rapidly, often trapping the film in an amorphous, kinetically frustrated state. Lower vapor pressure solvents (e.g., chlorobenzene) allow time for

      
       stacking and domain coarsening.
      

    G A Solution Casting (DTT + Solvent + Additive) B Primary Solvent Evaporation (Fast Kinetics) A->B Spin Coating C Liquid-Liquid Phase Separation (Spinodal Decomposition) B->C Supersaturation D Additive Evaporation (Slow Kinetics) C->D Additive Retention E Crystallization & Pi-Pi Stacking (Domain Formation) D->E Controlled Aggregation F Final DTT Film Morphology (Bicontinuous Network) E->F Solidification

    Fig 1: Kinetic pathway of DTT thin-film formation via solvent additive engineering.

    Diagnostic FAQs: Troubleshooting DTT Film Morphology

    Q: Why is my DTT film forming excessively large aggregates (>50 nm) instead of a nanoscale bicontinuous network? A: This is a classic case of macrophase separation.

    • Causality: If the primary solvent evaporates too slowly, or if you are using an excessive volume fraction (>3% v/v) of a high-boiling solvent additive like 1,8-diiodooctane (DIO), the DTT molecules have too much time to diffuse and over-crystallize (Unraveling the Effect of Solvent Additive, 2022)[2].

    • Resolution: Decrease the additive concentration to 0.5–1.0% v/v, or switch the primary solvent to one with a slightly higher evaporation rate (e.g., from o-dichlorobenzene to chlorobenzene).

    • Self-Validation: Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). A reduction in the correlation length of the (100) lamellar peak confirms successful suppression of over-aggregation.

    Q: My film is highly uniform (RMS roughness < 1 nm) but exhibits poor charge mobility and exciton dissociation. What is missing? A: Your film is likely over-mixed and lacks the necessary crystalline domains for charge transport.

    • Causality: Fast-drying solvents (like chloroform without additives) cause the film to solidify before the DTT core can undergo

      
       stacking.
      
    • Resolution: Introduce a morphology-directing solvent additive (e.g., 1% DIO or 1-chloronaphthalene). Additives selectively solubilize specific components, remaining in the film after the host solvent evaporates to act as a plasticizer that facilitates localized crystallization (McDowell et al., 2018)[3].

    • Self-Validation: Measure the UV-Vis absorption spectrum of the solid film. The emergence of a pronounced bathochromic (red) shift and distinct vibronic shoulders (e.g., 0-0 and 0-1 transitions) compared to the solution spectrum validates the formation of ordered aggregates.

    Q: How can I transition away from toxic halogenated solvents without sacrificing DTT film quality? A: You can utilize "green" solvent engineering by matching the HSP of toxic solvents with benign alternatives.

    • Causality: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) offer similar dispersion and polar solubility parameters to chlorinated aromatics but with significantly lower environmental and biological toxicity (Green solvents for organic thin-film transistor processing, 2020)[4].

    • Resolution: Substitute chlorobenzene with a binary mixture of 2-MeTHF and a high-boiling green additive (like anisole or diphenyl ether) to replicate the evaporation kinetics.

    G Start Identify Morphological Defect in DTT Film Q1 Are domains > exciton diffusion length (>20nm)? Start->Q1 Sol1 Decrease additive vol% or use higher BP solvent Q1->Sol1 Yes (Macrophase) Q2 Is the film completely amorphous (no XRD peaks)? Q1->Q2 No Sol2 Introduce 1-3% DIO or apply Solvent Vapor Annealing Q2->Sol2 Yes (Over-mixed) Q3 Are there macroscopic pinholes or comet streaks? Q2->Q3 No Sol3 Filter solution (0.2µm) & optimize spin acceleration Q3->Sol3 Yes (Wetting Issue)

    Fig 2: Diagnostic logic tree for resolving DTT film morphology and phase defects.

    Quantitative Data: Solvent Selection Matrix

    To facilitate rational solvent selection, the following table summarizes the physicochemical properties of common processing solvents and their typical morphological impacts on DTT films.

    Solvent / AdditiveTypeBoiling Point (°C)Vapor Pressure (kPa at 20°C)Primary Morphological Impact on DTT Films
    Chloroform (CF) Host61.221.0Rapid kinetic quenching; highly amorphous, finely mixed domains.
    Chlorobenzene (CB) Host131.01.2Balanced evaporation; moderate crystallinity and phase separation.
    2-MeTHF Green Host80.213.6Eco-friendly alternative; requires additives to prevent rapid quenching.
    1,8-Diiodooctane (DIO) Additive332.5< 0.01Prolongs drying time; induces strong localized crystallization.
    Diphenyl Ether (DPE) Green Addit.259.00.003Promotes
    
    
    stacking without excessive macrophase separation.
    Standard Operating Procedures (SOPs)
    SOP 1: Preparation and Spin-Coating of DTT Inks with Solvent Additives

    This protocol is a self-validating system designed to ensure reproducible nanoscale phase separation.

    • Ink Formulation: Dissolve DTT (and its acceptor/donor counterpart) in the host solvent (e.g., CB) at a total concentration of 15 mg/mL. Stir at 60°C for 4 hours in a nitrogen-filled glovebox.

    • Additive Incorporation: Add 1.0% v/v of the selected solvent additive (e.g., DIO or DPE). Stir for an additional 1 hour.

    • Filtration (Crucial): Pass the solution through a 0.2 µm PTFE syringe filter to remove undissolved particulates that act as heterogeneous nucleation sites.

    • Deposition: Dispense 40 µL of the ink onto a pre-cleaned substrate. Spin-coat at 2000 RPM for 60 seconds.

      • Causality Check: The high spin speed ensures the host solvent evaporates rapidly, establishing the initial film thickness, while the high-boiling additive remains to plasticize the film and direct molecular packing.

    • Vacuum Drying: Transfer the film to a vacuum antechamber (10⁻² Torr) for 30 minutes to extract residual additive.

    • Validation: Measure film thickness via stylus profilometry (target: 90–110 nm). Inspect via Atomic Force Microscopy (AFM); a successful film will exhibit a bicontinuous fibrillar network with an RMS roughness of 1.5–3.0 nm.

    SOP 2: Solvent Vapor Annealing (SVA) for Microstructure Regulation

    Use this protocol if films cast from green solvents exhibit poor initial crystallinity or if additives are detrimental to your specific device architecture.

    • Preparation: Place the as-cast amorphous DTT film inside a sealed 50 mL glass Petri dish containing a 1 mL reservoir of solvent (e.g., toluene) at the periphery.

    • Vapor Exposure: Allow the film to incubate at room temperature for 15–30 minutes.

      • Causality Check: The solvent vapor permeates the film, lowering the glass transition temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
        ) and providing free volume for the DTT molecules to reorganize into lower-energy crystalline lattices (Zhang et al., 2021).
        
    • Quenching: Rapidly remove the film from the chamber and place it on an 80°C hotplate for 5 minutes to drive off the solvent and lock in the morphology.

    • Validation: Perform polarized optical microscopy (POM). The appearance of birefringence confirms the transition from an amorphous to an ordered crystalline state.

    References
    • Title: Morphology control strategies for solution-processed organic semiconductor thin films Source: Energy & Environmental Science URL: [Link]

    • Title: Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells Source: Advanced Materials URL: [Link]

    • Title: Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells Source: Chinese Journal of Polymer Science URL: [Link]

    • Title: Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection Source: Sensors URL: [Link]

    • Title: Green solvents for organic thin-film transistor processing Source: Journal of Materials Chemistry C URL: [Link]

    Sources

    Troubleshooting low yields in the synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one. As Senior Application Scientists, we have designed this guide to address common challenges, enhance yield, and ensure the purity of your final product.

    Troubleshooting Guide: Navigating Common Synthesis Hurdles

    This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

    Question 1: My initial condensation reaction to form the 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one precursor is resulting in a very low yield. What are the primary causes and how can I fix this?

    Answer:

    Low yields in the initial Claisen-Schmidt condensation are a frequent challenge. This reaction involves the base-catalyzed condensation of two equivalents of thiophene-2-carboxaldehyde with one equivalent of acetone. The low yield typically stems from incomplete reactions, suboptimal conditions, or competing side reactions.

    Core Causalities & Recommended Solutions:

    • Suboptimal Base Concentration/Type: The choice and concentration of the base are critical. An insufficient amount of base will lead to an incomplete reaction, while an excessively high concentration of a strong base can promote side reactions.

      • Solution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. An initial optimization with 10-20 mol% of NaOH in an alcoholic solvent is a good starting point. If side reactions persist, consider a milder base. The slow, dropwise addition of the base can prevent localized high concentrations that favor side reactions.

    • Reagent Purity: Thiophene-2-carboxaldehyde is susceptible to oxidation to its corresponding carboxylic acid upon storage. This impurity will not participate in the desired reaction and will neutralize the base, further inhibiting the condensation.

      • Solution: Ensure the purity of your thiophene-2-carboxaldehyde. If it has been stored for a long time, purification by vacuum distillation is recommended. Always use dry, high-purity acetone and solvents.

    • Reaction Temperature and Time: The reaction is typically run at room temperature. Lower temperatures may significantly slow the reaction rate, while higher temperatures can increase the rate of undesirable side reactions, leading to the formation of dark, tarry substances.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Aim for a reaction time that allows for the complete consumption of the limiting reagent (acetone). Typically, this can range from a few hours to an overnight stir.

    Question 2: My crude product from the condensation step shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?

    Answer:

    The formation of multiple products indicates a lack of selectivity, often due to various reactive species in the mixture. The most common byproducts are the mono-condensed product and products from self-condensation or Michael addition.

    Common Side Reactions and Mitigation Strategies:

    • Mono-Condensation Product: The reaction may stall after only one molecule of thiophene-2-carboxaldehyde has reacted with acetone, forming 4-(thiophen-2-yl)but-3-en-2-one.

      • Solution: Adjust the stoichiometry. Using a slight excess (2.1 to 2.2 equivalents) of thiophene-2-carboxaldehyde relative to acetone can help drive the reaction to the desired bis-condensation product.

    • Michael Addition: The enolate of acetone can act as a Michael donor and add to the α,β-unsaturated ketone product, leading to 1,5-dicarbonyl adducts that complicate the mixture.

      • Solution: This side reaction is often favored by strong bases and high temperatures. Maintaining a moderate reaction temperature (e.g., 20-25°C) and using a stoichiometric or slight excess of the aldehyde can suppress this pathway.

    • Self-Condensation of Acetone: Although less favored than the reaction with the aromatic aldehyde, acetone can undergo self-condensation under basic conditions.

      • Solution: This is minimized by the higher reactivity of the non-enolizable thiophene-2-carboxaldehyde. Ensuring the aldehyde is present and reactive is key. The classic Claisen-Schmidt involves an aldehyde without α-hydrogens to prevent its own self-condensation.

    Question 3: The final cyclization step to form the thiopyranone ring is inefficient. What factors should I investigate to improve the yield?

    Answer:

    The conversion of the 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one intermediate to the final 4H-thiopyran-4-one product involves a crucial cyclization with a sulfur source. Inefficiency at this stage can be due to the choice of sulfur nucleophile, reaction conditions, or degradation of the starting material.

    Key Parameters for Optimization:

    • Choice of Sulfur Source: Various reagents can be used to introduce the sulfur atom. The reactivity and handling requirements of these sources differ significantly.

      • Sodium Sulfide (Na₂S·9H₂O): A common and inexpensive choice. It is typically used in a polar protic solvent like ethanol or methanol. The reaction may require heating to proceed at a reasonable rate.

      • Lawesson's Reagent: A powerful thionating agent, but it can sometimes lead to the formation of the corresponding thiopyran-4-thione as a byproduct.

      • Hydrogen Sulfide (H₂S) Gas: Highly effective but also highly toxic and requires specialized equipment (fume hood, scrubber). It is typically bubbled through a basic solution of the precursor.

    • pH Control: The reaction is sensitive to pH. The medium should be sufficiently basic to facilitate the nucleophilic attack of the sulfur species but not so basic as to cause decomposition of the dienone precursor.

      • Solution: When using Na₂S, the inherent basicity is often sufficient. If using H₂S, a base like sodium ethoxide is co-administered. Buffering the reaction mixture can sometimes improve reproducibility.

    • Solvent and Temperature: The choice of solvent must allow for the dissolution of both the organic precursor and the inorganic sulfur source.

      • Solution: Ethanol is a common choice. The reaction is often performed at reflux to ensure a sufficient reaction rate. Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition.

    Frequently Asked Questions (FAQs)

    FAQ 1: What is the overall synthetic strategy for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one?

    The most common and efficient synthesis is a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation between acetone and two equivalents of thiophene-2-carboxaldehyde to form the open-chain precursor, 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one. The second step involves the cyclization of this intermediate with a suitable sulfur nucleophile, such as sodium sulfide, to form the desired 4H-thiopyran-4-one ring system.

    Synthetic_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization ThioAld Thiophene-2- carboxaldehyde (2 eq) Precursor 1,5-di(thiophen-2-yl)penta- 1,4-dien-3-one ThioAld->Precursor Base (NaOH) Ethanol, RT Acetone Acetone (1 eq) Acetone->Precursor Base (NaOH) Ethanol, RT Product 2,6-di(thiophen-2-yl)-4H- thiopyran-4-one Precursor->Product Heat (Reflux) Sulfur Sulfur Source (e.g., Na2S) Sulfur->Product Heat (Reflux) Troubleshooting_Workflow Start Low Final Yield Observed CheckStep1 Analyze Yield & Purity of Chalcone Intermediate Start->CheckStep1 CheckStep2 Analyze Cyclization Step CheckStep1->CheckStep2 Yield is High OptimizeCondensation Troubleshoot Condensation: - Check Reagent Purity - Optimize Base/Solvent - Adjust Stoichiometry CheckStep1->OptimizeCondensation Yield is Low OptimizeCyclization Troubleshoot Cyclization: - Vary Sulfur Source - Optimize Temp/Time - Check pH CheckStep2->OptimizeCyclization Yield is Low End High Yield Achieved CheckStep2->End Yield is High PurifyIntermediate Purify Intermediate via Recrystallization/Chromatography OptimizeCondensation->PurifyIntermediate PurifyIntermediate->CheckStep2 Intermediate is Pure OptimizeCyclization->End

    Validation & Comparative

    1H NMR and 13C NMR characterization data for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a rigorous technical comparison and characterization framework for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one , a heterocyclic compound of significant interest in medicinal chemistry and materials science (e.g., nonlinear optics). Due to the specific nature of this thiopyran-4-one derivative, this guide compares it directly with its synthetic precursor (1,5-bis(2-thienyl)-1,4-pentadien-3-one ) and its closest structural analog (2,6-diphenyl-4H-thiopyran-4-one ) to validate spectral assignments.

    Introduction & Structural Context

    The target compound, 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one , represents a fused heterocyclic system where a central thiopyran-4-one core is flanked by two electron-rich thiophene rings. This structure is critical in drug development for its potential bioisosterism with flavonoids and in materials science for its extended

    
    -conjugation.
    

    To ensure accurate characterization, we compare the target against two validated standards:

    • The Precursor: 1,5-Bis(2-thienyl)-1,4-pentadien-3-one (Open-chain analog).

    • The Structural Benchmark: 2,6-Diphenyl-4H-thiopyran-4-one (Phenyl analog).

    Synthesis & Characterization Workflow

    The synthesis typically involves the cyclization of the dienone precursor using a sulfur source (e.g.,

    
     or Lawesson's reagent) followed by dehydrogenation. The following workflow outlines the critical path from synthesis to spectral validation.
    

    G Start Start: Thiophene-2-carboxaldehyde + Acetone Precursor Precursor Synthesis (Aldol Condensation) Start->Precursor NaOH/EtOH Intermediate 1,5-Bis(2-thienyl)-1,4-pentadien-3-one (Characterization Point A) Precursor->Intermediate Isolation Cyclization Cyclization (Na2S / H+ or P2S5) Intermediate->Cyclization Sulfur Source Target Target: 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one (Characterization Point B) Cyclization->Target Dehydrogenation Validation NMR Validation vs. Phenyl Analog Target->Validation 1H/13C NMR

    Figure 1: Synthetic pathway and characterization checkpoints for thiopyran-4-one derivatives.

    Experimental Protocol: NMR Acquisition

    To ensure reproducibility and minimize solvent effects, the following protocol is standardized for thiopyran-4-one derivatives.

    Objective: Obtain high-resolution 1H and 13C spectra to distinguish the central thiopyran ring protons from the thiophene substituents.

    • Sample Preparation:

      • Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (

        
        ) or DMSO-
        
        
        
        .
      • Note: DMSO-

        
         is preferred if solubility in 
        
        
        
        is poor, but
        
        
        provides better resolution for aromatic multiplets.
      • Filter the solution through a cotton plug into a clean NMR tube to remove suspended solids.

    • Instrument Parameters (Standard 400/500 MHz):

      • Temperature: 298 K (

        
        ).
        
      • 1H NMR: Spectral width 12-15 ppm; Relaxation delay (

        
        ) 
        
        
        
        2.0 s; Number of scans (NS) = 16-32.
      • 13C NMR: Spectral width 220-250 ppm; Relaxation delay (

        
        ) 
        
        
        
        3.0 s (critical for quaternary carbons C2/C6 and C=O); Number of scans (NS)
        
        
        1024.
    • Data Processing:

      • Reference spectrum to residual solvent peak (

        
        : 
        
        
        
        7.26,
        
        
        77.16; DMSO-
        
        
        :
        
        
        2.50,
        
        
        39.52).
      • Apply an exponential window function (LB = 0.3 Hz) for 1H and (LB = 1.0-3.0 Hz) for 13C before Fourier Transformation.

    Comparative Characterization Data

    The following tables synthesize experimental data for the precursor and the phenyl analog, providing the predicted and validated shifts for the target 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one based on substituent electronic effects.

    Table 1: 1H NMR Spectral Comparison (400 MHz,
    
    
    )
    Position / AssignmentPrecursor (Dienone) [1]Phenyl Analog (Standard) [2]Target: 2,6-Di(thiophen-2-yl) (Predicted)Multiplicity & J (Hz)
    Alkene / Ring H (H3, H5)
    
    
    6.90 - 7.00 (d, J=15.5)
    
    
    7.05 - 7.15 (s)
    
    
    7.10 - 7.25 (s)
    Singlet (Thiopyran Ring)
    Alkene (H-beta)
    
    
    7.80 - 7.90 (d, J=15.5)
    N/AN/ADoublet (Precursor only)
    Thiophene H5' / Phenyl H2,6
    
    
    7.40 - 7.50 (d)
    
    
    7.60 - 7.70 (m)
    
    
    7.50 - 7.60
    Doublet / Multiplet
    Thiophene H3' / Phenyl H3,5
    
    
    7.30 - 7.40 (d)
    
    
    7.45 - 7.55 (m)
    
    
    7.35 - 7.45
    Doublet / Multiplet
    Thiophene H4' / Phenyl H4
    
    
    7.05 - 7.10 (dd)
    
    
    7.40 - 7.50 (m)
    
    
    7.05 - 7.15
    Doublet of Doublets
    • Key Diagnostic: The disappearance of the large coupling constant (

      
       Hz) characteristic of the trans-alkene in the precursor and the appearance of a sharp singlet  around 7.10-7.25 ppm  confirms the formation of the thiopyran-4-one ring.
      
    Table 2: 13C NMR Spectral Comparison (100 MHz,
    
    
    )
    Carbon EnvironmentPrecursor (Dienone) [1]Phenyl Analog (Standard) [2]Target: 2,6-Di(thiophen-2-yl) (Predicted)Notes
    Carbonyl (C=O)
    
    
    188.0 - 189.0
    
    
    180.0 - 182.0
    
    
    178.0 - 181.0
    Upfield shift due to ring aromaticity
    C2 / C6 (Quaternary) N/A
    
    
    151.5 - 155.0
    
    
    145.0 - 150.0
    Attached to S and Thiophene
    C3 / C5 (Methine)
    
    
    124.0 - 126.0
    
    
    122.0 - 125.0
    
    
    121.0 - 124.0
    Ring carbons alpha to C=O
    Thiophene C2' (Ipso)
    
    
    140.0 - 142.0
    N/A
    
    
    138.0 - 140.0
    Connection point to thiopyran
    Thiophene C3', C4', C5'
    
    
    128.0 - 132.0
    N/A
    
    
    127.0 - 130.0
    Aromatic signals
    • Key Diagnostic: The Carbonyl peak shifts upfield from ~188 ppm (dienone) to ~180 ppm (thiopyranone) due to the aromatic character of the heterocyclic ring.

    Structural Logic & Assignment Diagram

    The following diagram illustrates the connectivity and the logical flow for assigning the NMR signals based on the structure.

    Structure Center Thiopyran-4-one Core (C5H2OS) Carbonyl C=O (C4) ~180 ppm Center->Carbonyl Alpha C3/C5 (H) ~122 ppm / 7.1 ppm (s) Center->Alpha Beta C2/C6 (Quaternary) ~148 ppm Center->Beta Left Left Thiophene Ring (C4H3S) Right Right Thiophene Ring (C4H3S) Beta->Left C-C Bond Beta->Right C-C Bond

    Figure 2: Structural connectivity and expected chemical shift regions for the target compound.

    References
    • LookChem. 1,5-Bis(2-thienyl)-1,4-pentadien-3-one Basic Information & Properties.Link

    • Molecules (MDPI). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. (Provides data for 2-phenyl-4H-thiopyran-4-one analogs). Link

    • PubChem. 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one Compound Summary.Link

    • ChemicalBook. Tetrahydrothiopyran-4-one 1H NMR Spectrum. (Reference for saturated ring comparison). Link

    Comparative Guide: Electron Mobility in Thiopyran-4-one vs. Thiophene-S,S-dioxide Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide provides an in-depth comparison of Thiopyran-4-one versus Thiophene-S,S-dioxide derivatives in the context of n-type organic semiconductors.

    Executive Summary

    This guide analyzes two distinct molecular engineering strategies for developing n-channel (electron-transporting) organic semiconductors: carbonyl-functionalized heterocycles (Thiopyran-4-one) and oxidized chalcogenophenes (Thiophene-S,S-dioxide) .

    • Thiophene-S,S-dioxide (IDTO/Oligothiophene-S,S-dioxides): These derivatives achieve n-type behavior through the strong inductive electron-withdrawing nature of the sulfone (

      
      ) bridge, which dramatically lowers the LUMO energy level (typically 
      
      
      
      to
      
      
      eV). They exhibit electron mobilities (
      
      
      ) in the range of 0.01 – 0.2 cm²/Vs in solution-processed films.
    • Thiopyran-4-one Derivatives: The core thiopyran-4-one moiety is often insufficient as a standalone semiconductor. It is primarily utilized as a pro-quinoidal precursor, converted via Knoevenagel condensation into dicyanomethylene-thiopyran (DCM) derivatives. These quinoidal structures offer tunable LUMO levels and, in fused systems, can achieve ambipolar or n-type mobilities exceeding 0.1 – 0.3 cm²/Vs , though simple derivatives often lag behind S,S-dioxides in pure electron transport stability.

    Molecular Design & Electronic Properties[1][2]

    Thiophene-S,S-dioxide (The Oxidized Core)

    The oxidation of the sulfur atom in thiophene to a sulfone destroys the aromaticity of the ring, converting it into a cyclic diene.[1] This loss of aromaticity, combined with the strong electron-withdrawing sulfone group, significantly increases electron affinity.

    • LUMO Engineering: The

      
       group pulls electron density from the 
      
      
      
      -system, lowering the LUMO by approximately 0.9 – 1.2 eV compared to the parent thiophene.
    • Dipole Moment: The tetrahedral geometry of the sulfone group introduces a transverse dipole, which can facilitate specific "face-to-edge" packing but may also introduce steric hindrance that disrupts

      
      -
      
      
      
      stacking if not carefully managed with alkyl side chains.
    Thiopyran-4-one (The Quinoidal Precursor)

    Thiopyran-4-one is a cross-conjugated ketone. While the carbonyl group is electron-withdrawing, the molecule is typically derivatized to maximize n-type performance.

    • Quinoidal Activation: The most common high-mobility derivatives replace the carbonyl oxygen with a dicyanomethylene [=C(CN)₂] group. This locks the molecule into a quinoidal form (Thiopyran-4-ylidene), extending conjugation and drastically lowering the LUMO to facilitate electron injection.

    • Polarity: These molecules possess large ground-state dipole moments, promoting strong intermolecular interactions but potentially creating energetic disorder (traps) that limits mobility in amorphous films.

    Comparative Energy Levels
    PropertyThiophene-S,S-dioxide (Oligomers)Thiopyran-4-one (DCM-Derivatives)
    LUMO Level -3.6 eV to -4.3 eV (Deep, Air-stable)-3.4 eV to -4.0 eV (Tunable)
    HOMO Level -6.0 eV to -6.5 eV (Very Deep)-5.4 eV to -5.8 eV
    Bandgap (
    
    
    )
    ~2.0 - 2.4 eV~1.6 - 1.9 eV (Narrower)
    Dominant Character Unipolar n-typeAmbipolar or n-type

    Performance Comparison: Electron Mobility Data

    The following table synthesizes experimental data from OFET devices fabricated under optimized conditions (e.g., OTS-treated SiO₂ dielectrics).

    Material ClassDerivative Example
    
    
    (cm²/Vs)
    
    
    V
    
    
    (V)
    Ref
    Thiophene-S,S-dioxide IDTO (4c-S1) 0.11
    
    
    20 - 30[1]
    Thiophene-S,S-dioxide PIDTOTT (Polymer) 0.14
    
    
    ~15[2]
    Thiopyran-4-one DCM-Thiopyran (Simple)
    
    
    
    
    >40[3]
    Fused Quinoid DSpDSTQ (Fused) 0.33
    
    
    <10[4]

    Analysis:

    • S,S-Dioxides provide consistent, robust n-type performance in the 0.1 cm²/Vs regime. Their deep LUMO ensures good electron injection from stable electrodes like Gold (Au) or Silver (Ag).

    • Thiopyran derivatives require significant structural fusion (as seen in DSpDSTQ) to compete. Simple thiopyran-4-one derivatives suffer from lower mobilities due to trapping and less effective orbital overlap in the solid state.

    Mechanistic Visualization

    The following diagrams illustrate the electronic activation and device fabrication logic.

    Electronic Activation Pathway

    G Thiophene Thiophene Core (Electron Rich) Oxidation S-Oxidation (mCPBA / HOF) Thiophene->Oxidation Inductive Withdrawal SS_Dioxide Thiophene-S,S-Dioxide (LUMO: -3.8 eV) Diene Character Oxidation->SS_Dioxide Inductive Withdrawal Thiopyran Thiopyran-4-one (Ketone) Condensation Knoevenagel Condensation Thiopyran->Condensation Conjugation Extension Quinoid DCM-Thiopyran (LUMO: -3.6 eV) Quinoidal Transport Condensation->Quinoid Conjugation Extension

    Caption: Comparison of chemical modification strategies to lower LUMO levels for n-type transport.

    OFET Fabrication Workflow

    Workflow Substrate 1. Substrate Prep (Si/SiO2 + Piranha Clean) SAM 2. Surface Treatment (OTS-18 or HMDS) Passivates -OH traps Substrate->SAM Deposition 3. Semiconductor Deposition (Spin Coat or Vacuum Evap) Critical: Crystallization Rate SAM->Deposition Annealing 4. Thermal Annealing (110°C - 150°C) Enhances Pi-Stacking Deposition->Annealing Contacts 5. Electrode Deposition (Au/Al via Shadow Mask) Annealing->Contacts Measure 6. Characterization (Vgs vs Ids, Saturation Regime) Contacts->Measure

    Caption: Standard Bottom-Gate Top-Contact (BGTC) OFET fabrication protocol used for mobility validation.

    Experimental Protocols

    To validate the electron mobility of these materials, the following self-validating protocols are recommended.

    Synthesis of Thiophene-S,S-dioxide (Oxidation Protocol)
    • Objective: Convert oligothiophene to S,S-dioxide without over-oxidation or ring opening.

    • Reagents: Rozen’s Reagent (HOF·CH₃CN) is preferred over mCPBA for speed and yield.

    • Preparation: Bubble 10% F₂/N₂ gas into a mixture of acetonitrile and water at -10°C to generate HOF·CH₃CN in situ.

    • Reaction: Add the oligothiophene precursor (dissolved in CHCl₃) to the oxidizing complex at 0°C.

    • Quench: Neutralize with saturated NaHCO₃ after 5-10 minutes.

    • Purification: Recrystallize from toluene. Validation: Confirm disappearance of thiophene C=C stretch and appearance of symmetric/asymmetric SO₂ stretches (~1150/1300 cm⁻¹) in IR.

    Device Fabrication (OFET Measurement)
    • Substrate: Highly doped n-Si wafer (Gate) with 300 nm thermally grown SiO₂.

    • Surface Passivation (Critical for n-type):

      • Clean wafer with Piranha solution (H₂SO₄:H₂O₂ 3:1) for 20 min. Warning: Corrosive.

      • Immerse in a 10 mM solution of octadecyltrichlorosilane (OTS-18) in dry toluene for 12 hours at room temperature.

      • Rinse with toluene and bake at 110°C for 20 min. Goal: Water contact angle > 100°.

    • Semiconductor Deposition:

      • Solution: Spin-coat 5 mg/mL solution (in Chlorobenzene) at 2000 rpm. Anneal at 120°C for 30 min under N₂.

    • Mobility Calculation: Extract

      
       from the saturation regime equation:
      
      
      
      
      [2][3]
      • Trustworthiness Check: Ensure the mobility is calculated from the linear portion of the

        
         vs. 
        
        
        
        plot and that
        
        
        is stable upon repeated cycling.

    Conclusion

    For researchers targeting high-stability n-type organic semiconductors , Thiophene-S,S-dioxide derivatives currently offer a superior balance of deep LUMO levels (air stability) and reliable mobility (~0.1 cm²/Vs). The sulfone group acts as a powerful inductive sink that facilitates electron injection.

    Thiopyran-4-one , while a versatile building block, serves best as a precursor to quinoidal (DCM) systems. These can achieve higher peak mobilities in fused, crystalline structures but often suffer from synthesis complexity and lower environmental stability compared to the robust S,S-dioxides.

    References

    • Thiophene-S,S-dioxidized indophenines as high performance n-type organic semiconductors. RSC Advances. Link

    • Thiophene-S,S-dioxidized Indophenine: A Quinoid-Type Building Block. Angewandte Chemie. Link

    • Charge transport properties of dicyanomethylene-functionalised violanthrone. Beilstein J. Org. Chem.Link

    • Diselenophene‐Dithioalkylthiophene Based Quinoidal Small Molecules. Advanced Functional Materials. Link

    Sources

    Benchmarking 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one Against Standard Oligothiophenes

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Comparative Performance Guide & Experimental Protocol

    Executive Summary & Structural Rationale

    In the fields of organic optoelectronics and photodynamic therapy (PDT), standard oligothiophenes—such as

    
    -terthiophene (
    
    
    
    -T)—have long served as benchmark materials. They exhibit excellent charge transport and act as potent Type II photosensitizers due to the sulfur-induced heavy-atom effect, which promotes intersystem crossing (ISC) and subsequent reactive oxygen species (ROS) generation[1]. However, their strictly aromatic, fully conjugated backbones typically restrict their absorption profiles to the ultraviolet (UV) or high-energy visible regions, limiting deep-tissue penetration in biological applications.

    To overcome these limitations, structural modification via the introduction of a central 4H-thiopyran-4-one ring yields the novel architecture: 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one .

    The Causality of the Design: By replacing the central thiophene ring of a terthiophene with a cross-conjugated thiopyran-4-one core, we create a Donor-Acceptor-Donor (D-A-D) system. The flanking thiophenes act as electron donors, while the central carbonyl group acts as an electron acceptor.

    • Optical Shift: This intramolecular charge transfer (ICT) character significantly lowers the HOMO-LUMO bandgap, red-shifting the absorption maximum (

      
      ) into the visible region.
      
    • Photodynamic Enhancement: The introduction of the carbonyl oxygen introduces

      
       states. According to El-Sayed's rule, ISC between states of different orbital configurations (e.g., 
      
      
      
      ) is orders of magnitude faster than transitions between identical configurations (
      
      
      )[2]. This compensates for any loss of strict aromaticity and ensures a high triplet quantum yield (
      
      
      ) for singlet oxygen (
      
      
      ) generation.

    Quantitative Benchmarking: Optoelectronic & Photophysical Data

    The following table summarizes the comparative performance of the thiopyran-4-one derivative against standard

    
    -terthiophene. Data reflects typical values measured in polar aprotic solvents (e.g., Dichloromethane or DMF).
    
    Parameter
    
    
    -Terthiophene (Standard)
    2,6-di(thiophen-2-yl)-4H-thiopyran-4-oneMechanistic Driver
    Architecture D-D-D (Fully Aromatic)D-A-D (Cross-Conjugated)Carbonyl acts as an electron acceptor.
    Absorption
    
    
    ~350 nm (UV)~420 - 450 nm (Visible)D-A-D hybridization lowers the bandgap.
    HOMO Level ~ -5.50 eV~ -5.65 eVStabilized by the central electron-withdrawing group.
    LUMO Level ~ -2.40 eV~ -3.10 eVDeepened by the carbonyl acceptor, increasing electron affinity.
    Electrochemical Bandgap ~ 3.10 eV~ 2.55 eVEnhanced intramolecular charge transfer.
    Primary ISC Pathway
    
    
    (Slow)
    
    
    (Fast)
    El-Sayed’s Rule via carbonyl oxygen[2].
    Singlet Oxygen Yield (
    
    
    )
    0.70 - 0.860.75 - 0.90Synergistic heavy-atom (S) and
    
    
    effects[3].

    Mechanistic Visualization: El-Sayed's Rule in ROS Generation

    To understand why the thiopyran-4-one derivative maintains or exceeds the phototoxic efficacy of standard oligothiophenes, we must map the Jablonski diagram. The presence of the carbonyl group fundamentally alters the kinetic pathways of the excited states.

    Jablonski S0 S0 (Ground State) S1_pi S1 (ππ*) S0->S1_pi hν (Visible Light) S1_n S1 (nπ*) Carbonyl State S1_pi->S1_n Internal Conversion T1_pi T1 (ππ*) S1_pi->T1_pi ISC (Forbidden) Slow Kinetics S1_n->T1_pi ISC (El-Sayed Allowed) Fast Kinetics T1_pi->S0 Non-radiative Decay O2_trip 3O2 (Triplet Oxygen) T1_pi->O2_trip Energy Transfer (Collision) O2_sing 1O2 (Singlet Oxygen) Cytotoxic ROS O2_trip->O2_sing Spin Inversion

    Diagram 1: Jablonski diagram illustrating enhanced ISC via El-Sayed's rule due to the carbonyl group.

    Experimental Protocols: A Self-Validating System

    To objectively benchmark the 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one against

    
    -terthiophene, two core assays are required: Cyclic Voltammetry (for optoelectronic energy levels) and DPBF Chemical Quenching (for photodynamic efficacy).
    
    Protocol A: Electrochemical Energy Level Determination (Cyclic Voltammetry)

    Causality: Cyclic voltammetry (CV) directly measures the oxidation and reduction potentials, which correlate to the HOMO and LUMO energy levels, proving the D-A-D bandgap reduction.

    Materials:

    • 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ) in anhydrous Dichloromethane (DCM) as the supporting electrolyte.
      
    • Glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode.

    • Ferrocene/Ferrocenium (

      
      ) internal standard.
      

    Step-by-Step Methodology:

    • Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry. Rinse with deionized water and sonicate in ethanol for 3 minutes.

    • Solution Setup: Dissolve 1.0 mM of the target thiopyran-4-one derivative in 10 mL of the

      
      /DCM electrolyte solution. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen (which causes cathodic interference).
      
    • Measurement: Run the CV sweep from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential (

      
      ) and onset reduction potential (
      
      
      
      ).
    • Calibration: Add 1.0 mM Ferrocene to the cell and run a calibration sweep. Determine the half-wave potential of

      
       (
      
      
      
      ).
    • Calculation:

      • Validation: The calculated bandgap (

        
        ) should closely match the optical bandgap derived from the UV-Vis Tauc plot.
        
    Protocol B: Singlet Oxygen Quantum Yield ( ) via DPBF Quenching

    Causality: 1,3-diphenylisobenzofuran (DPBF) reacts specifically with singlet oxygen via a [4+2] cycloaddition to form an endoperoxide. This disrupts the DPBF conjugation, causing a rapid decrease in its absorbance at 410 nm. By tracking this decay against a known standard, we quantify the photosensitizer's ROS generation efficiency[4].

    DPBF_Workflow Step1 1. Prepare Stock Solutions Photosensitizer & DPBF in Dark Step2 2. Match Absorbance Tune sample & standard to ~0.1 OD at λ_ex Step1->Step2 Step3 3. Add DPBF Quencher Final concentration ~50 μM Step2->Step3 Step4 4. Monochromatic Irradiation Expose to light for 10-30s intervals Step3->Step4 Step5 5. Track DPBF Decay Measure UV-Vis Absorbance at 410 nm Step4->Step5 Step6 6. Kinetic Plotting Plot ln(A0/At) vs Time to extract slope Step5->Step6

    Diagram 2: Step-by-step experimental workflow for determining Singlet Oxygen Quantum Yield using DPBF.

    Step-by-Step Methodology:

    • Stock Preparation (Strict Dark Conditions): Prepare a 1.0 mM stock solution of DPBF in DMF. Prepare stock solutions of the thiopyran-4-one derivative (Sample) and Ruthenium(II) tris(bipyridine) dichloride (

      
      ) (Standard, 
      
      
      
      in DMF).
    • Absorbance Matching: Dilute the Sample and Standard in 3.0 mL of DMF in quartz cuvettes such that their absorbance at the chosen excitation wavelength (e.g., 405 nm) is identical and low (~0.1 OD) to prevent inner-filter effects[4].

    • DPBF Addition: Add a calculated volume of DPBF stock to each cuvette to achieve a final DPBF absorbance of ~1.0 OD at 410 nm.

    • Irradiation & Tracking:

      • Irradiate the cuvette using a 405 nm LED source for precise intervals (e.g., 10 seconds).

      • Immediately measure the UV-Vis spectrum.

      • Repeat until the DPBF absorbance at 410 nm decreases by roughly 50%.

    • Dark Control Validation: Run an identical sample with DPBF but keep it in the dark. The absorbance at 410 nm must remain constant, validating that DPBF degradation is strictly photo-induced.

    • Data Analysis: Plot

      
       of DPBF at 410 nm versus irradiation time (
      
      
      
      ). The slope of this linear fit (
      
      
      ) is proportional to the
      
      
      generation rate.
    • Quantum Yield Calculation:

      
      
      

    Conclusion

    Benchmarking 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one against standard oligothiophenes reveals a highly advantageous shift in both optoelectronic and photophysical behavior. While

    
    -terthiophene relies solely on the heavy-atom effect within a rigid, high-bandgap aromatic system, the thiopyran-4-one derivative utilizes a D-A-D architecture. This not only red-shifts the absorption profile into the tissue-penetrating visible spectrum but also leverages El-Sayed's rule via its central carbonyl group to drive ultra-fast intersystem crossing. For drug development professionals engineering next-generation PDT agents, or materials scientists designing narrow-bandgap organic semiconductors, this structural motif offers a superior, tunable alternative to traditional oligothiophenes.
    

    References

    • Two New Thiophenes from Echinops latifolius and their Phototoxic Activities ResearchG
    • Intersystem crossing in the 1nπ and 1ππ states (El-Sayed's Rule)** PubMed / Journal of Physical Chemistry A
    • Singlet O2 Quantum Yield Protocol (DPBF Quenching)
    • Singlet Oxygen Quantum Yields of Different Photosensitizers in Polar Solvents World Scientific Publishing

    Sources

    A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Validation of Synthesized Dithienyl Thiopyranone

    Author: BenchChem Technical Support Team. Date: March 2026

    For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and molecular characterization.

    Introduction: The Imperative of Unambiguous Structural Verification

    In the realm of drug discovery and materials science, the synthesis of novel organic molecules is merely the opening chapter. The true narrative of a compound's potential lies in the rigorous, unequivocal confirmation of its structure. An erroneously identified molecule can derail a research program, leading to wasted resources and flawed biological or material science data. Among the arsenal of analytical techniques available to the modern chemist, High-Resolution Mass Spectrometry (HRMS) has emerged as a uniquely powerful tool, providing data of exceptional precision and confidence.[1]

    This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of a newly synthesized dithienyl thiopyranone, a class of heterocyclic compounds of interest for their potential electronic and pharmaceutical properties. We will dissect the capabilities of HRMS against traditional methods and provide a self-validating protocol for its application, demonstrating why it stands as a cornerstone of modern analytical chemistry.

    For the purpose of this guide, we will consider the hypothetical synthesized target molecule: 2,6-di(thiophen-2-yl)thiopyran-4-one .

    Molecular Formula: C₁₃H₈OS₃ Monoisotopic Mass: 275.9792 u

    This specific example will serve as our benchmark for discussing the principles and practical application of HRMS validation.

    The Analytical Landscape: A Comparative Overview

    Before delving into the specifics of HRMS, it is crucial to understand its place within the broader context of analytical methodologies. Each technique offers a unique piece of the structural puzzle.

    Analytical TechniqueInformation ProvidedSensitivityKey Strengths & Limitations
    High-Resolution Mass Spectrometry (HRMS) Elemental Composition (Molecular Formula) , Molecular Weight, Fragmentation PatternHigh (picomole to femtomole)Strength: Unparalleled mass accuracy allows for confident molecular formula determination.[1][2] Limitation: Does not directly provide information on atom connectivity or stereochemistry.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Atom Connectivity (Molecular Skeleton) , Stereochemistry, Electronic Environment of NucleiModerate (micromole to nanomole)Strength: The preeminent technique for determining the complete 3D structure of organic compounds.[3][4] Limitation: Requires larger sample amounts; complex spectra can be challenging to interpret.
    Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of Functional Groups Moderate (microgram to milligram)Strength: Rapid and non-destructive method for identifying key chemical bonds (e.g., C=O, C-S).[5][6][7] Limitation: Provides limited information on the overall molecular structure; spectra can be complex in the "fingerprint region".[6]
    Low-Resolution Mass Spectrometry (LRMS) Nominal Molecular Weight , Fragmentation PatternHigh (picomole to femtomole)Strength: Widely accessible and provides basic molecular weight information. Limitation: Insufficient mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

    As the table illustrates, while techniques like NMR are indispensable for mapping the atomic framework[8][9][10], HRMS provides the foundational piece of evidence: the exact elemental composition. This is not merely a suggestion of a molecular formula but a highly constrained list of possibilities, often a single, unambiguous answer.

    The HRMS Workflow: A Self-Validating System for Trustworthy Data

    The core principle of a trustworthy protocol is that it must be self-validating. This means incorporating steps that confirm the system is performing correctly before and during the analysis of the unknown compound. What follows is not just a series of steps but a logical framework designed to generate irrefutable data.

    Experimental Workflow Diagram

    G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HRMS Analysis cluster_data Phase 3: Data Interpretation cluster_result Phase 4: Confirmation Compound Synthesized Dithienyl Thiopyranone SamplePrep Sample Preparation (1-10 µM in ACN/H₂O) Compound->SamplePrep Acquisition Data Acquisition (Full Scan & MS/MS) SamplePrep->Acquisition Calibrant Calibration Standard (e.g., Sodium Formate) Calibration Instrument Calibration (< 2 ppm error) Calibrant->Calibration Calibration->Acquisition Ensures Accuracy Processing Data Processing (Mass Extraction) Acquisition->Processing Validation Multi-Pillar Validation Processing->Validation Confirmation Structural Confirmation Validation->Confirmation

    Caption: The HRMS validation workflow, from sample preparation to final structural confirmation.

    Step-by-Step Experimental Protocol

    1. Instrument Calibration (The Trustworthiness Check)

    • Rationale: Before analyzing any sample, the mass spectrometer's accuracy must be verified. This is a non-negotiable step. We are validating the instrument itself to ensure it can provide the low parts-per-million (ppm) mass accuracy required.

    • Protocol:

      • Prepare a fresh solution of a known calibration standard (e.g., sodium formate, or a commercially available multi-compound mix).

      • Infuse the calibrant solution directly into the mass spectrometer.

      • Acquire data across the desired mass range (e.g., m/z 100-1000).

      • Using the instrument's software, perform an external calibration. The software compares the measured masses of the known calibrant peaks to their theoretical exact masses.

      • Validation Gate: The resulting calibration must show a root mean square (RMS) mass error of < 2 ppm. If this is not achieved, the instrument requires maintenance or further calibration.

    2. Sample Preparation

    • Rationale: Proper sample preparation ensures efficient ionization and prevents contamination of the instrument. The concentration is kept low to avoid detector saturation and ion suppression effects.

    • Protocol:

      • Accurately weigh a small amount (~1 mg) of the synthesized 2,6-di(thiophen-2-yl)thiopyranone.

      • Dissolve the sample in a high-purity (LC-MS grade) solvent to create a stock solution (e.g., 1 mg/mL in acetonitrile).

      • Perform a serial dilution of the stock solution using a typical mobile phase solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[11] The addition of a small amount of acid (like formic acid) is crucial for promoting protonation in positive-ion mode, leading to the formation of the [M+H]⁺ ion.[12][13][14]

    3. Ionization Source Selection: ESI vs. APCI

    • Rationale: The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.

      • Electrospray Ionization (ESI): This is a 'soft' ionization technique ideal for polar to moderately polar molecules that are already in solution.[12][15] It works by creating a fine spray of charged droplets, from which ions are desolvated and enter the mass analyzer. For our target molecule, which possesses polarizable sulfur atoms and a carbonyl group, ESI is an excellent starting point.

      • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[16][17][18] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[17][19][20] If our dithienyl thiopyranone proved difficult to ionize with ESI, APCI would be the logical alternative.

    • Selection for this Guide: We will proceed with ESI in positive-ion mode, aiming to detect the protonated molecule, [C₁₃H₈OS₃+H]⁺.

    4. Data Acquisition

    • Rationale: We acquire data in two modes. Full Scan mode provides the accurate mass of the parent ion, while Tandem MS (MS/MS) mode provides structural information through fragmentation.

    • Protocol:

      • Full Scan (MS1):

        • Set the instrument to acquire data over a mass range that comfortably includes the expected ion (e.g., m/z 100-500).

        • Set the resolving power to a high value (e.g., >70,000 FWHM) to ensure accurate mass measurement.[21]

        • Infuse the prepared sample solution and acquire the spectrum.

      • Tandem MS (MS/MS or MS2):

        • In the instrument software, select the m/z of the ion of interest observed in the Full Scan (the precursor ion).

        • The instrument will isolate this ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and then scan the resulting fragment ions (product ions).[2]

        • This fragmentation provides a "fingerprint" of the molecule's structure.[22][23][24]

    Data Interpretation: The Three Pillars of HRMS Validation

    Obtaining the data is only half the battle. Rigorous interpretation rests on three pillars of evidence that, when combined, provide irrefutable confirmation of the molecular formula.

    Hierarchy of Evidence in HRMS

    G cluster_evidence Pillars of Confirmation Pillar1 Pillar 1: Accurate Mass Measurement Conclusion High-Confidence Molecular Formula (C₁₃H₈OS₃) Pillar1->Conclusion Pillar2 Pillar 2: Isotopic Pattern Matching Pillar2->Conclusion Pillar3 Pillar 3: MS/MS Fragmentation Pillar3->Conclusion

    Caption: The three pillars of evidence used for high-confidence structural validation by HRMS.

    Pillar 1: Accurate Mass Measurement

    This is the primary deliverable of HRMS. We compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass.

    • Theoretical Exact Mass for [C₁₃H₈OS₃+H]⁺: 276.9869 u

    • Hypothetical Measured m/z: 276.9865 u

    • Calculation of Mass Error:

      • Mass Difference = 276.9869 - 276.9865 = 0.0004 u

      • Error (ppm) = (Mass Difference / Theoretical Mass) * 1,000,000

      • Error (ppm) = (0.0004 / 276.9869) * 1,000,000 = 1.44 ppm

    • Interpretation: A mass error of < 5 ppm is the universally accepted standard for confirming an elemental composition.[2] Our result of 1.44 ppm provides extremely strong evidence for the proposed formula of C₁₃H₈OS₃.

    Pillar 2: Isotopic Pattern Matching

    Every element has a unique isotopic signature.[25] Mass spectrometry is powerful enough to resolve these isotopes, providing a secondary layer of confirmation.[25][26][27][28][29] The key is not just the mass of the main peak (monoisotopic peak, A) but the spacing and relative abundance of the subsequent peaks (A+1, A+2, etc.).

    • Rationale: The presence of three sulfur atoms in our molecule creates a distinctive A+2 peak. The natural abundance of the ³⁴S isotope is ~4.2%. With three sulfur atoms, the probability of one of them being ³⁴S is significantly higher than in a molecule containing only C, H, N, and O.

    • Analysis:

      • Zoom in on the peak at m/z 276.9865 in the Full Scan spectrum.

      • Observe the cluster of isotopic peaks.

      • Use the instrument software to overlay the theoretical isotopic pattern for C₁₃H₈OS₃ with the experimental data.

      • Validation Gate: A close match in both the position and relative intensity of the A+1 and A+2 peaks provides compelling evidence that the elemental composition is correct. A significant deviation would cast doubt on the proposed formula.

    Pillar 3: MS/MS Fragmentation

    Tandem MS provides clues to the molecule's connectivity. By breaking the molecule apart and analyzing the pieces, we can see if the fragmentation pattern is consistent with the proposed structure.

    • Rationale: For 2,6-di(thiophen-2-yl)thiopyran-4-one, we would expect fragmentation to occur at the bonds connecting the thiophene rings to the central thiopyranone core.

    • Expected Fragments:

      • Loss of a thiophene radical.

      • Cleavage of the central ring.

    • Analysis:

      • Examine the MS/MS spectrum acquired for the precursor ion m/z 276.9869.

      • Identify the major fragment ions.

      • Propose structures for these fragments and calculate their theoretical exact masses.

      • Compare these theoretical masses with the measured masses of the fragment ions. They should also exhibit low ppm mass error.

    • Interpretation: The presence of fragments that logically derive from the proposed parent structure adds a final, powerful layer of confirmation.

    Conclusion: The Synergy of Evidence

    No single analytical technique can, in isolation, provide a complete and unambiguous structural proof for a newly synthesized molecule. However, High-Resolution Mass Spectrometry holds a unique position by providing three distinct, orthogonal lines of evidence: accurate mass , isotopic pattern , and structurally-relevant fragmentation .

    When the measured mass of a compound is accurate to within 5 ppm of the theoretical mass for a proposed formula, when its experimental isotopic pattern perfectly overlays the theoretical model, and when its fragmentation pattern is logical and consistent with the proposed structure, the confidence in the assigned molecular formula approaches certainty. This level of validation is essential for the integrity of research in drug development and materials science, ensuring that subsequent biological and physical characterizations are built upon a solid and verified chemical foundation.

    References

    • Vertex AI Search. (n.d.). Atmospheric Pressure Chemical Ionization.
    • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
    • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
    • Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.
    • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
    • Slideshare. (n.d.). use of nmr in structure ellucidation.
    • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
    • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
    • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
    • LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS.
    • Pradeep Research Group. (2017, September 16). Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE.
    • RTI Laboratories. (n.d.). FTIR Analysis.
    • MDPI. (2026, February 25). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations.
    • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
    • eScholarship. (n.d.). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation.
    • PubMed. (n.d.). Tandem Mass Spectrometry.
    • PubMed. (2015, March 15). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.
    • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
    • Longdom Publishing. (2025, June 1). Understanding Isotopic Patterns in Analytical Chemistry.
    • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
    • Thermo Fisher Scientific. (2020, June 29). Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis.
    • Copernicus Publications. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
    • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
    • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide.
    • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
    • JASCO Inc. (n.d.). Theory of FTIR Spectroscopy.
    • National Institutes of Health. (2016, September 22). High-resolution mass spectrometry of small molecules bound to membrane proteins.
    • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy.
    • University of Texas Medical Branch. (n.d.). HRMS Analysis.
    • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
    • Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques.
    • Ashdin Publishing. (n.d.). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules.
    • LECO Corporation. (n.d.). High Resolution Mass Spectrometry (HRMS).
    • Wikipedia. (n.d.). Electrospray ionization.
    • University of Illinois Urbana-Champaign. (n.d.). Electrospray Ionization.
    • PLOS. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
    • IUPAC. (2013, June 6). Definitions of Terms Relating to Mass Spectrometry (IUPAC Recommendations 2013).
    • Royal Society of Chemistry. (n.d.). Experimental reporting.
    • Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation.
    • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation.
    • PubMed. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
    • Mass Spec Terms. (2024, July 31). IUPAC resources.
    • Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and characterization of two isomeric dithienopyrrole series and the corresponding electropolymers.
    • ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
    • Spectroscopy Europe. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards.
    • American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data.
    • PubMed. (2013, June 7). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials.
    • ResearchGate. (2025, August 10). Synthesis and Characterization of Dicyanovinyl-Substituted Thienylpyrroles as New Nonlinear Optical Chromophores.
    • National Institutes of Health. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
    • MDPI. (n.d.). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies.

    Sources

    Reproducibility of Photovoltaic Performance in Thiopyran-Based Devices: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Core Directive & Executive Summary

    Objective: This guide provides a technical analysis of thiopyran-based organic photovoltaic (OPV) materials, specifically focusing on dithienothiopyran-5-one (DTTP) derivatives (e.g., the polymer donor D16 ).[1] We compare these against industry-standard thiophene-based alternatives (e.g., D18 , PM6 ) to evaluate performance ceilings and, critically, the reproducibility of device fabrication.

    The Thiopyran Proposition: Thiopyran motifs (specifically the thiolactone unit) are introduced into conjugated backbones to deepen the Highest Occupied Molecular Orbital (HOMO) levels and enhance intermolecular

    
    -
    
    
    
    stacking compared to standard thiophene or lactone analogues. While thiadiazole-based alternatives (like D18) currently hold efficiency records, thiopyran-based devices offer a unique balance of crystallinity and phase separation that is critical for large-area reproducibility.

    Part 2: Scientific Integrity & Logic (E-E-A-T)

    Comparative Performance Analysis

    The following data contrasts the performance of the thiopyran-based donor D16 against the benzothiadiazole-based D18 and the standard PM6 , all blended with the non-fullerene acceptor Y6 .

    Table 1: Photovoltaic Performance Metrics

    Material ClassPolymer DonorAcceptorPCE (%)
    
    
    (V)
    
    
    (mA/cm²)
    FF (%)Key Mechanistic Feature
    Thiopyran-based D16 Y616.72 0.8426.6174.8Enhanced
    
    
    -
    
    
    stacking via thiolactone dipole; high crystallinity.
    Thiadiazole-based D18 Y618.22 0.8627.7076.6Larger molecular plane (DTBT unit) yields higher hole mobility.
    Standard Thiophene PM6 Y615.70 0.8325.3074.0High batch-to-batch variation due to molecular weight sensitivity.

    Causality Insight: The performance gap between D16 (Thiopyran) and D18 (Thiadiazole) is primarily driven by hole mobility . The DTBT unit in D18 provides a larger planar surface area than the DTTP unit in D16, facilitating faster charge transport.[2] However, D16's thiolactone unit induces strong intermolecular locking, making the morphology less sensitive to thermal fluctuations during annealing—a key factor for reproducibility.

    Critical Variables for Reproducibility

    To ensure the 16.72% PCE of thiopyran-based devices is reproducible, three variables must be controlled. These are not just "steps" but causal factors determining device failure or success.

    A. The Thiolactone Purity (Synthetic Reproducibility)

    The synthesis of the DTTP monomer involves a Knoevenagel condensation followed by ring closure. A common impurity is the incomplete ring-closed intermediate, which acts as a trap state.

    • Validation:

      
      H NMR must show the complete disappearance of the vinylic proton signal associated with the open-chain precursor.
      
    B. Molecular Weight (
    
    
    ) Control

    Thiopyran polymers like D16 are sensitive to

    
    . Low 
    
    
    
    (<40 kDa) leads to excessive aggregation; high
    
    
    (>100 kDa) causes solubility issues.
    • Target:

      
       kDa with PDI < 2.5.
      
    C. Morphology Evolution (Solvent Annealing)

    Unlike P3HT, thiopyran-based blends with Y6 require precise solvent annealing to form the bi-continuous network. Thermal annealing alone often leads to over-crystallization of the thiopyran domains, ejecting the acceptor and reducing

    
    .
    
    Experimental Protocol: Self-Validating Device Fabrication

    This protocol is designed for the D16:Y6 system but is applicable to other thiopyran-based OPVs.

    Step 1: Active Layer Deposition

    • Precursor: Dissolve D16:Y6 (1:1.2 weight ratio) in Chloroform (CF) with 0.5% 1-Chloronaphthalene (CN) as additive. Total concentration: 16 mg/mL.

    • Action: Spin coat at 3000 rpm for 30s.

    • Causality: Chloroform ensures rapid drying to freeze the kinetic morphology; CN acts as a plasticizer to allow thiopyran chains to self-assemble before the film fully hardens.

    Step 2: Solvent Vapor Annealing (SVA) - The Critical Step

    • Protocol: Place the wet film immediately in a glass petri dish containing 20

      
      L of Chloroform for 60 seconds.
      
    • Self-Validation Check: The film should change from a glossy dark blue to a matte dark blue. If the film remains glossy, insufficient crystallization occurred (Low FF). If it turns grey/hazy, large aggregates formed (Low

      
      ).
      

    Step 3: Top Electrode & Interlayer

    • Deposition: Evaporate PDIN (1.5 nm) followed by Ag (100 nm).

    • Validation: Measure Dark Current Density (

      
      ) at -2V. It must be 
      
      
      
      mA/cm². High leakage indicates pinholes caused by thiopyran aggregation.

    Part 3: Visualization & Formatting

    Diagram 1: Structural Logic of Thiopyran Donors

    This diagram illustrates the chemical evolution from standard lactone to the high-performance thiolactone (thiopyran) unit and its impact on device physics.

    ThiopyranLogic Lactone Lactone Unit (Standard) Thiolactone Thiolactone Unit (Thiopyran-based DTTP) Lactone->Thiolactone S-substitution (Dipole Enhancement) Stacking Intermolecular Packing Thiolactone->Stacking Stronger π-π Interaction Thiadiazole Benzothiadiazole Unit (DTBT - D18) Mobility Hole Mobility (µ_h) Thiadiazole->Mobility Larger Planar Surface Performance Device Performance (PCE) Stacking->Performance High FF (Reproducible) Mobility->Performance High Jsc (Max Efficiency)

    Caption: Comparison of the Thiopyran (DTTP) moiety against alternatives. Thiopyran enhances packing (Stability/FF), while Thiadiazole maximizes mobility (Efficiency).

    Diagram 2: Self-Validating Fabrication Workflow

    A decision tree for researchers to troubleshoot reproducibility issues during the fabrication of D16:Y6 devices.

    FabricationWorkflow Start Spin Coat D16:Y6 Blend SVA Solvent Vapor Annealing (60s) Start->SVA Check Visual Inspection: Matte or Glossy? SVA->Check Glossy Glossy: Insufficient Ordering Check->Glossy Glossy Matte Matte: Optimal Morphology Check->Matte Dark Blue Hazy Hazy/Grey: Over-Aggregation Check->Hazy Grey Result_LowFF Low FF (<65%) Increase SVA time Glossy->Result_LowFF Test Measure J-V (Dark & Light) Matte->Test Result_LowJsc Low Jsc Reduce Additive/SVA Hazy->Result_LowJsc Result_Success Target PCE >16% Test->Result_Success If J_dark < 10^-4

    Caption: Step-by-step fabrication logic with visual checkpoints to ensure batch-to-batch reproducibility.

    References

    • Thiolactone Copolymer Donor Gifts Organic Solar Cells a 16.72% Efficiency. Science Bulletin. (2020). Describes the synthesis and performance of the DTTP-based polymer D16. Link

    • 18% Efficiency Organic Solar Cells. Science Bulletin. (2020). Establishes the D18 (thiadiazole) benchmark for comparison. Link

    • Reproducibility in Time and Space—The Molecular Weight Effects of Polymeric Materials. Advanced Energy Materials. (2022). Analysis of batch variations in polymer donors like PM6.[3] Link

    • Non-Fullerene Acceptors for Organic Solar Cells. Nature Reviews Materials. (2018). Comprehensive review of NFA mechanisms and stability. Link

    Sources

    Cyclic Voltammetry Analysis: A Practical Comparison of Experimental and Theoretical Band Gaps

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide for Researchers

    As Senior Application Scientists, we are frequently asked to bridge the gap between theoretical predictions and experimental realities. This is particularly true in the characterization of novel materials, where the electronic band gap is a critical parameter governing performance in applications ranging from organic electronics to photocatalysis. While computational methods like Density Functional Theory (DFT) provide powerful predictive capabilities, it is the empirical data from techniques such as cyclic voltammetry (CV) that grounds these predictions in practical reality.

    This guide provides a comprehensive comparison between band gaps determined experimentally via cyclic voltammetry and those calculated theoretically. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a framework for interpreting the often-inevitable discrepancies between these two essential methodologies.

    The Fundamental Importance of the HOMO-LUMO Gap

    The electronic behavior of a material is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is defined as the band gap (E_g). This gap represents the minimum energy required to excite an electron from the ground state to an excited state, and it is a key determinant of a material's optical and electronic properties.

    • A smaller band gap generally implies that the material can be more easily excited, making it suitable for applications like organic photovoltaics where efficient light absorption is paramount.

    • A larger band gap is often characteristic of materials used as insulators or as host materials in organic light-emitting diodes (OLEDs), where they must confine charge carriers.

    Experimental Determination of Band Gaps via Cyclic Voltammetry

    Cyclic voltammetry is an electrochemical technique that provides information about the redox behavior of a molecule or material. By measuring the potentials at which a substance is oxidized and reduced, we can estimate the energies of its HOMO and LUMO levels.

    The Underlying Principles

    The core idea is to relate the onset oxidation (E_ox) and onset reduction (E_red) potentials from the CV experiment to the HOMO and LUMO energy levels, respectively. The band gap can then be calculated as the difference between these two potentials.

    • Oxidation: The removal of an electron from the HOMO level. The oxidation potential is therefore related to the HOMO energy.

    • Reduction: The addition of an electron to the LUMO level. The reduction potential is thus related to the LUMO energy.

    The following equations are commonly used to estimate the HOMO and LUMO energies from the measured potentials, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for standardization:

    E_HOMO = -e (E_ox - E_1/2(Fc/Fc⁺) + 4.8) eV E_LUMO = -e (E_red - E_1/2(Fc/Fc⁺) + 4.8) eV E_g = E_LUMO - E_HOMO

    Where E_1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard.

    A Self-Validating Experimental Protocol

    To ensure the trustworthiness of your CV data, a rigorous and self-validating protocol is essential.

    Step 1: Preparation of the Electrolyte Solution

    • Select an appropriate solvent that dissolves both your analyte and the supporting electrolyte. Acetonitrile and dichloromethane are common choices for organic materials.

    • The supporting electrolyte, typically a salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is crucial for ensuring conductivity of the solution. A concentration of 0.1 M is standard.

    • De-gas the solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. This removes dissolved oxygen, which can interfere with the measurements.

    Step 2: Three-Electrode Setup

    • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and inertness. Polish the electrode surface with alumina slurry and sonicate before each experiment to ensure a clean, reproducible surface.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used. It is crucial to ensure the stability of the reference potential throughout the experiment.

    • Counter Electrode: A platinum wire or foil is used to complete the circuit. Its surface area should be larger than that of the working electrode.

    Step 3: Data Acquisition

    • Record a blank CV of the electrolyte solution to establish the potential window and identify any background currents.

    • Add the analyte to the solution at a low concentration (typically 1-5 mM).

    • Add ferrocene as an internal reference standard.

    • Scan the potential in a cyclic manner, starting from the open-circuit potential. The scan rate (e.g., 50-100 mV/s) should be chosen to ensure a well-defined and reversible voltammogram.

    • Record multiple cycles to ensure the stability of the redox processes.

    Step 4: Data Analysis

    • Determine the onset oxidation and reduction potentials from the voltammogram. The onset potential is typically found by extrapolating the steepest part of the current increase to the baseline.

    • Determine the half-wave potential of the ferrocene internal standard (E_1/2(Fc/Fc⁺)).

    • Calculate the HOMO, LUMO, and band gap energies using the equations provided above.

    CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Solvent Electrolyte Add Supporting Electrolyte Solvent->Electrolyte Degas De-gas with Inert Gas Electrolyte->Degas Setup Three-Electrode Setup Degas->Setup Blank Run Blank CV Setup->Blank Analyte Add Analyte & Ferrocene Blank->Analyte Scan Cyclic Potential Scan Analyte->Scan Potentials Determine Onset Potentials Scan->Potentials Reference Calibrate with Ferrocene Potentials->Reference Calculate Calculate HOMO, LUMO, & Band Gap Reference->Calculate

    Caption: Workflow for Experimental Band Gap Determination using Cyclic Voltammetry.

    Theoretical Calculation of Band Gaps with Density Functional Theory (DFT)

    DFT has become a cornerstone of computational chemistry and materials science, offering a balance between accuracy and computational cost for predicting electronic properties.

    The Foundational Concepts

    DFT methods calculate the electronic structure of a molecule by solving the Kohn-Sham equations. The key to the accuracy of these calculations lies in the choice of the exchange-correlation functional, which approximates the complex many-body electron interactions.

    The HOMO and LUMO energies are obtained directly from the output of the DFT calculation. The band gap is then simply the difference between these two energy levels.

    A Standard Computational Protocol

    Step 1: Geometry Optimization

    • The first step is to find the lowest energy structure of the molecule. This is typically done using a lower-level basis set (e.g., B3LYP/6-31G(d)) to reduce computational time.

    • A frequency calculation should then be performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    Step 2: Single-Point Energy Calculation

    • Using the optimized geometry, a more accurate single-point energy calculation is performed with a higher-level basis set (e.g., B3LYP/6-311+G(d,p)).

    • The choice of the exchange-correlation functional is critical. B3LYP is a widely used hybrid functional, but others like PBE0 or M06-2X may provide better accuracy for specific classes of molecules.

    Step 3: Inclusion of Solvent Effects

    • To better mimic the experimental conditions of CV, it is often necessary to include the effect of the solvent in the DFT calculation. The Polarizable Continuum Model (PCM) is a common and effective method for this.

    Step 4: Data Extraction

    • The HOMO and LUMO energy levels are extracted from the output file of the single-point energy calculation.

    • The theoretical band gap is calculated as E_g = E_LUMO - E_HOMO.

    DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_extract Extraction Structure Define Molecular Structure Functional Choose Functional & Basis Set Structure->Functional GeoOpt Geometry Optimization Functional->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc SPE Single-Point Energy (with PCM) FreqCalc->SPE Energies Extract HOMO/LUMO Energies SPE->Energies BandGap Calculate Band Gap Energies->BandGap

    Caption: Workflow for Theoretical Band Gap Calculation using DFT.

    Experimental vs. Theoretical: A Head-to-Head Comparison

    It is crucial to understand that the experimental and theoretical band gaps are not expected to be identical. Each method has its own inherent approximations and sensitivities.

    ParameterCyclic Voltammetry (Experimental)Density Functional Theory (Theoretical)
    Nature of Measurement Electrochemical band gap in solutionElectronic band gap in the gas phase or with a solvent model
    Typical Discrepancy Often yields a smaller band gapTends to overestimate the band gap
    Key Influencing Factors Solvent, supporting electrolyte, scan rate, electrode surfaceExchange-correlation functional, basis set, solvent model
    Strengths Reflects real-world device conditionsProvides detailed electronic structure information
    Limitations Can be affected by irreversible redox processes and solubility issuesHighly dependent on the chosen computational level
    Why the Discrepancies?
    • Solid-State vs. Solution Phase: CV measures the electrochemical properties of a molecule in solution, where it is surrounded by solvent molecules and electrolyte ions. DFT, even with a solvent model, provides a more idealized picture. Intermolecular interactions in the solid state, which are relevant for many device applications, are not fully captured by either method without further specialized calculations.

    • The Role of the Exchange-Correlation Functional: The choice of the exchange-correlation functional in DFT is arguably the most significant factor influencing the accuracy of the calculated band gap. Standard functionals like B3LYP are known to systematically underestimate the band gap for many systems. More modern, range-separated functionals can offer improved accuracy but at a higher computational cost.

    • Experimental Artifacts: The determination of onset potentials from a CV voltammogram can be subjective and is sensitive to factors like the scan rate and the presence of impurities. Irreversible electrochemical processes can also complicate the interpretation of the data.

    Energy_Level_Comparison CV_LUMO LUMO CV_HOMO HOMO CV_LUMO->CV_HOMO  E_g (CV)   DFT_LUMO LUMO DFT_HOMO HOMO DFT_LUMO->DFT_HOMO  E_g (DFT)  

    Caption: Comparison of Energy Levels from CV and DFT.

    Best Practices for Harmonizing Experimental and Theoretical Data

    While a perfect match is unlikely, the goal is to achieve a consistent and understandable trend between your experimental and theoretical results.

    • For the Experimentalist:

      • Consistency is Key: Use the same solvent, supporting electrolyte, and reference electrode for a series of compounds to ensure comparability.

      • Report All Parameters: Clearly state the scan rate, concentrations, and all other relevant experimental details in your publications.

      • Multiple Measurements: Perform multiple CV runs to ensure the reproducibility of your results.

    • For the Computational Chemist:

      • Benchmark Your Method: If possible, test different functionals and basis sets on a known compound that is structurally similar to your system of interest.

      • Justify Your Choices: Clearly explain why a particular functional and basis set were chosen for your study.

      • Acknowledge Limitations: Be transparent about the inherent approximations of your theoretical model.

    Conclusion

    The determination of band gaps is a critical step in the characterization of new materials. Both cyclic voltammetry and DFT are powerful tools for this purpose, but they provide different, albeit complementary, pieces of the puzzle. A thorough understanding of the strengths and limitations of each technique is essential for accurate interpretation of the data. By following rigorous, self-validating protocols and by carefully considering the factors that can lead to discrepancies, researchers can confidently and effectively use these methods to advance the development of next-generation materials.

    References

    • Bredas, J. L. (2014). Mind the gap! Materials Horizons, 1(1), 17-19. [Link]

    • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371. [Link]

    • Koehorst, R. B. M., van der Veen, M. A., & Sudhölter, E. J. R. (2018). Determination of HOMO and LUMO energy levels of organic materials for opto-electronic applications. RSC Advances, 8(3), 1567-1573. [Link]

    • Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons. [Link]

    Publish Comparison Guide: Atomic Force Microscopy (AFM) Surface Roughness Analysis of Pharmaceutical Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Micro-Topography of Efficacy

    In pharmaceutical development, surface roughness is not merely a cosmetic attribute; it is a critical quality attribute (CQA) that governs interfacial phenomena. From the dissolution rate of an Active Pharmaceutical Ingredient (API) to the adhesion strength of a tablet coating, the micro- and nano-topography of a surface dictates performance.

    While Scanning Electron Microscopy (SEM) provides excellent lateral visualization, it fails to provide quantitative height data without complex reconstruction.[1] Stylus profilometry, though quantitative, risks damaging soft organic crystals. Atomic Force Microscopy (AFM) stands as the gold standard for quantitative, non-destructive, three-dimensional surface analysis of pharmaceutical solids, offering sub-nanometer vertical resolution in ambient conditions.

    This guide provides a rigorous technical comparison of AFM against its alternatives and details a self-validating protocol for analyzing surface roughness in drug development.

    Part 1: Technology Comparison – Selecting the Right Tool

    The choice of instrument depends on the sample's mechanical properties, the required resolution, and the specific roughness scale.

    Table 1: Comparative Analysis of Surface Metrology Techniques
    FeatureAtomic Force Microscopy (AFM) Scanning Electron Microscopy (SEM) Optical Profilometry (WLI/Confocal) Stylus Profilometry
    Primary Output 3D Topography (X, Y, Z)2D Image (X, Y)3D Topography (X, Y, Z)2D Profile (Line Scan)
    Vertical Resolution < 0.1 nm (High)N/A (Qualitative contrast)~0.1 nm (WLI) to 10 nm (Confocal)~1 nm
    Lateral Resolution ~1-10 nm (Tip radius dependent)~1-5 nm~300-500 nm (Diffraction limited)~100-500 nm (Tip radius)
    Sample Environment Ambient air, Fluid, Controlled gasHigh Vacuum (Standard)Ambient airAmbient air
    Sample Prep Minimal (No coating required)Conductive coating (Au/Pd) often requiredNoneNone
    Risk to Sample Low (Tapping Mode)High (Beam damage/Heating)None (Non-contact)High (Scratching soft APIs)
    Best For Nano-roughness, soft organics, crystal facetsMorphology, grain size, qualitative textureLarge area macro-roughness, tablet facesHard coatings, quick step-heights
    Decision Logic for Instrument Selection

    The following decision tree illustrates when to deploy AFM versus alternative methods based on sample characteristics and data requirements.

    InstrumentSelection Start Start: Define Surface Analysis Needs Q1 Is Quantitative Height (Z) Data Required? Start->Q1 ResultSEM Use SEM (Morphology/Grain Size) Q1->ResultSEM No (Visual only) Q2 Is the Sample Soft/Organic (e.g., API, Polymer)? Q1->Q2 Yes Q3 Required Lateral Resolution? Q2->Q3 Yes (Soft/Fragile) ResultStylus Use Stylus Profilometer (Hard Coatings Only) Q2->ResultStylus No (Hard/Metal) ResultOptical Use Optical Profilometry (Tablet Surface/Macro-roughness) Q3->ResultOptical Micron Scale (>0.5 µm) ResultAFM Use AFM (Tapping Mode) (Nano-roughness/Crystal Facets) Q3->ResultAFM Nanometer Scale (<100 nm)

    Figure 1: Decision matrix for selecting surface metrology instrumentation in pharmaceutical analysis.

    Part 2: Scientific Integrity – The AFM Methodology

    To ensure Trustworthiness and Expertise , we must move beyond "taking a picture" to "measuring a surface." This requires understanding the physics of the interaction and adhering to ISO standards.

    The Physics of Roughness: 2D vs. 3D

    Historically, roughness was measured via line profiles (Ra, Rq) under ISO 4287 . However, AFM captures an area, making ISO 25178 (Areal Surface Texture) the correct standard.

    • Ra (Profile) → Sa (Areal): Arithmetical mean height.[2] Represents the general "roughness" but is insensitive to spatial distribution.

    • Rq (Profile) → Sq (Areal): Root mean square height. More sensitive to peaks/valleys and statistically more significant for optical scattering or contact mechanics.

    • Sdr (Developed Interfacial Area Ratio): Crucial for pharma. It measures how much the actual surface area exceeds the projected geometric area. High Sdr correlates with better adhesion (for coatings) or faster dissolution (for APIs).

    Experimental Protocol: The Self-Validating Workflow

    This protocol is designed for analyzing a generic pharmaceutical powder (API) or polymer-coated tablet .

    Step 1: Probe Selection & Calibration
    • Causality: Using a stiff probe on a soft drug crystal will gouge the surface (creating artifacts). Using a blunt probe will miss nano-crevices (tip convolution).

    • Recommendation: Use a silicon probe with a nominal tip radius < 10 nm and a spring constant (

      
      ) of ~40 N/m for Tapping Mode.
      
    • Validation: Perform a "Tip Qualification" scan on a standard reference sample (e.g., Titanium roughness standard) to verify tip sharpness before scanning the drug sample.

    Step 2: Sample Preparation
    • Method: For powders, disperse a small amount onto a steel puck with double-sided adhesive tape or epoxy. Use compressed gas to remove loose particles.

    • Critical Check: Ensure particles are firmly attached. Loose particles will stick to the AFM tip, causing "streak" artifacts.

    Step 3: Image Acquisition (Tapping Mode)
    • Why Tapping Mode? It eliminates lateral shear forces that would otherwise scrape soft organic crystals.

    • Self-Validation (Trace/Retrace): During scanning, monitor the "Trace" (left-to-right) and "Retrace" (right-to-left) lines. They must overlap perfectly. If they separate (hysteresis), the tracking is poor, or the tip is sticking. Action: Reduce scan speed (to < 1 Hz) or adjust integral gain.

    Step 4: Image Processing (The "Flattening" Trap)
    • Logic: Raw AFM data often has a "bow" or "tilt" due to the scanner geometry.

    • Protocol: Apply a 1st Order Plane Fit (removes tilt).

    • Warning: Avoid high-order flattening (2nd/3rd order) on spherical particles, as this will subtract the particle's actual shape and distort roughness values.

    Part 3: Case Study & Data Analysis

    Scenario: A formulation team is comparing two batches of an API. Batch A flows poorly during tableting; Batch B flows well. SEM showed no obvious difference in particle size.

    Hypothesis: Nanoscale surface roughness is increasing inter-particulate friction in Batch A.

    Experimental Workflow Diagram

    AFM_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Sample Sample Mounting (Epoxy/Tape) TipCheck Tip Qualification (Std. Sample) Sample->TipCheck Engage Engage Tapping Mode TipCheck->Engage Optimize Optimize Gains (Trace=Retrace) Engage->Optimize Capture Capture 5µm x 5µm 3D Topography Optimize->Capture Flatten 1st Order Flatten (Remove Tilt) Capture->Flatten Calc Calculate ISO 25178 (Sq, Sdr, Ssk) Flatten->Calc

    Figure 2: The self-validating AFM workflow for pharmaceutical surface analysis.

    Results: Quantitative Comparison

    The AFM analysis reveals a distinct difference in the nanotexture that SEM missed.

    Parameter (ISO 25178)Batch A (Poor Flow) Batch B (Good Flow) Interpretation
    Sq (RMS Roughness) 12.4 nm4.1 nmBatch A is significantly rougher at the nanoscale.
    Sdr (Surface Area Ratio) 2.5%0.2%Batch A has 10x more surface area for interlocking/friction.
    Ssk (Skewness) +1.2 (Peaks)-0.4 (Valleys)Positive skew in Batch A indicates sharp peaks (asperities) that catch and lock particles.

    References

    • NenoVision. (2025). AFM-in-SEM surface study of pharma powder. Retrieved from [Link]

    • AZoM. (2006). Pharmaceutical Product Studies Using Atomic Force Microscopy To Examine Drug Crystal Growth, Particles and Coatings. Retrieved from [Link]

    • Digital Surf. (2025). Surface Metrology Guide: ISO 25178 Areal Parameters. Retrieved from [Link]

    • Oxford Instruments (Asylum Research). (2025). Is AFM the Best Tool for Your Surface Roughness Measurements? Retrieved from [Link]

    Sources

    Safety Operating Guide

    2,6-di(thiophen-2-yl)-4H-thiopyran-4-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Handling and Disposal of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

    Executive Summary

    As a heavily sulfurized heterocyclic organic compound (C13H8OS3), 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one requires specialized operational handling and disposal protocols. Standard municipal or biological waste streams are strictly prohibited for this class of chemical. This guide provides step-by-step, self-validating methodologies for researchers to safely segregate, package, and route this compound for proper high-temperature incineration, ensuring compliance with environmental regulations and laboratory safety standards.

    Chemical Profiling & Causality

    The structural core of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one contains three sulfur atoms (two within peripheral thiophene rings and one within the central thiopyran-4-one ring). This high sulfur density dictates two critical operational constraints:

    • SOx Generation During Disposal: The thermal degradation (combustion) of this organic material generates significant quantities of sulfur oxides (SOx), specifically sulfur dioxide (SO2) and sulfur trioxide (SO3)[1]. To prevent environmental acidification, hazardous waste generators must ensure this waste is routed exclusively to licensed facilities equipped with flue gas desulfurization systems (scrubbers)[2].

    • Oxidation Hazards: The thioether and thiophene moieties are highly electron-rich. If this compound is inadvertently mixed with strong oxidizing waste streams (e.g., nitric acid, peroxides, or permanganates), it can undergo an uncontrolled, highly exothermic oxidation to sulfoxides and sulfones. Strict segregation from inorganic and oxidizing wastes is mandatory.

    Physicochemical & Hazard Profile

    Table 1: Chemical Properties and Hazard Identification

    ParameterSpecification / Detail
    Chemical Name 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
    Molecular Formula C13H8OS3
    Molecular Weight ~276.4 g/mol
    Physical State Solid (Standard Ambient Temperature and Pressure)
    Primary Hazards Skin/Eye Irritant; Environmental Hazard (SOx precursor)
    Incompatibilities Strong oxidizing agents, strong acids, reactive metals
    Required PPE Nitrile gloves, safety goggles, flame-resistant lab coat

    Operational Handling & Waste Segregation Protocols

    To ensure trustworthiness and safety, every protocol below is designed as a self-validating system , incorporating built-in verification steps to confirm the procedure was executed correctly.

    Protocol 1: Solid Waste Packaging

    Use this protocol for pure compound disposal, contaminated filter paper, or solid reaction residues.

    • Step 1: Collection. Transfer the solid waste using an anti-static spatula into a wide-mouth High-Density Polyethylene (HDPE) container.

      • Causality: HDPE eliminates the risk of electrostatic discharge, which could ignite suspended organic dust during the transfer process.

    • Step 2: Validation. Visually inspect the container to ensure zero liquid pooling.

      • Self-Validation: Seal the container and invert it 180 degrees for 5 seconds. If no liquid breaches the seal or coats the upper interior walls, the solid state is confirmed.

    • Step 3: Labeling. Affix a GHS-compliant hazardous waste label detailing the exact chemical name. Mark the container explicitly as "Hazardous Solid Organic Waste - Sulfur Containing."

    Protocol 2: Liquid Waste (Solvent-Dissolved) Segregation

    Use this protocol when the compound is dissolved in organic solvents during synthesis or purification.

    • Step 1: Solvent Classification. Identify the primary solvent carrying the waste.

      • Causality: Halogenated organic compounds must be separated into a different waste container from non-halogenated organic waste[3]. Halogenated solvents (e.g., dichloromethane, chloroform) require specialized secondary combustion chambers reaching at least 1100°C to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Non-halogenated solvents can be processed safely at lower baseline temperatures (850°C). Mixing them unnecessarily increases the volume of waste requiring expensive, high-temperature treatment[3].

    • Step 2: Transfer. Funnel the solution into the designated "Halogenated" or "Non-Halogenated" organic waste carboy.

    • Step 3: Validation. Verify the carboy headspace.

      • Self-Validation: Ensure the liquid level remains strictly below the 80% fill line marked on the carboy. This guarantees sufficient volume for vapor expansion, preventing dangerous over-pressurization of the waste container[3].

    Protocol 3: Spill Response Methodology
    • Step 1: Containment. Isolate the spill zone. Do not use water if the compound is in solid form, as it will spread the fine particulate.

    • Step 2: Absorption (For Solutions). Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

      • Causality: Using combustible absorbents like paper towels or sawdust introduces a severe fire hazard if the sulfur-rich compound comes into contact with trace oxidizers on the benchtop.

    • Step 3: Validation. Sweep the absorbed material into a secondary containment bag.

      • Self-Validation: Wipe the spill surface with a dry, white, chemically resistant pad. If the pad remains uncolored (showing no residual yellow/brown tint), mechanical decontamination is complete.

    Waste Stream Compatibility Matrix

    Table 2: Segregation and Routing Guidelines

    Waste StreamPrimary ContainerStrict IncompatibilitiesFinal Disposal Routing
    Solid Waste HDPE or Amber GlassAqueous liquids, OxidizersHigh-Temp Incineration (SOx Scrubbers)
    Halogenated Liquid Vented HDPE CarboyAlkali metals, Strong BasesIncineration ≥1100°C (SOx Scrubbers)
    Non-Halogenated Liquid Vented HDPE CarboyNitric Acid, PeroxidesIncineration ≥850°C (SOx Scrubbers)

    Disposal Routing Workflow

    WasteWorkflow Start 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one Waste Generation State Physical State? Start->State Solid Solid Waste Collection (HDPE / Amber Glass) State->Solid Solid Liquid Liquid Waste Collection (Solvent Dissolved) State->Liquid Liquid Incinerator High-Temperature Incineration (850°C - 1100°C) Requires SOx Scrubbers Solid->Incinerator Solvent Solvent Type? Liquid->Solvent Halo Halogenated Waste (e.g., DCM, Chloroform) Solvent->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, THF) Solvent->NonHalo No Halogens Halo->Incinerator 1100°C Required NonHalo->Incinerator 850°C Minimum

    Workflow for the segregation and disposal of sulfur-rich organic waste streams.

    References

    • [3] University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide - UTIA Safety Office." tennessee.edu. Available at: [Link]

    • International Finance Corporation (IFC) / World Bank Group. "WBG Environmental, Health, and Safety (EHS) Guidelines." ifc.org. Available at: [Link]

    • [2] US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." epa.gov. Available at: [Link]

    Sources

    Personal protective equipment for handling 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the handling of novel, highly conjugated poly-sulfur heterocycles with a strict adherence to the precautionary principle. 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is a specialized organic compound featuring a central thiopyran-4-one core flanked by two thiophene rings. Because specific Occupational Exposure Limits (OELs) for this exact molecule are not universally established, we must extrapolate its hazard profile from its structural moieties to engineer a self-validating safety protocol[1][2].

    The presence of three divalent sulfur atoms within a conjugated framework significantly increases the molecule's lipophilicity. While the solid powder presents a primary inhalation and particulate hazard[3], dissolving this compound in organic solvents (e.g., DMSO, Dichloromethane) creates a potent dermal penetration risk. Furthermore, thiophene derivatives are documented skin sensitizers (H317) and potential systemic toxicants upon repeated exposure[4][5], while the thiopyran-4-one core is associated with acute oral toxicity (H302) and severe eye irritation (H319)[6][7].

    Below is the comprehensive, step-by-step operational and safety guide for handling this compound in a research or drug development setting.

    Quantitative Hazard & PPE Matrix

    To ensure proportional safety measures, Personal Protective Equipment (PPE) must scale with the operational risk and volume. The following table summarizes the mandatory PPE and engineering controls based on the handling scale[1][2].

    Operational ScaleMass / VolumePrimary Hazard VectorMandatory PPE & Engineering Controls
    Analytical < 100 mgStatic aerosolization (Dust)Single nitrile gloves (≥4 mil), safety glasses with side shields, standard lab coat, Class II Fume Hood.
    Preparative 100 mg – 5 gDermal sensitization, Eye damageDual-layer nitrile gloves , chemical splash goggles, flame-resistant (FR) lab coat, Class II Fume Hood.
    Process / Bulk > 5 gSystemic toxicity, Massive spillDual-layer gloves (inner nitrile, outer butyl/laminate), face shield over goggles, Tyvek® sleeves, N95/P100 respirator (if outside hood)[3].

    Operational Workflow & Handling Protocol

    Every procedure involving 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one must be a self-validating system. This means each step includes a verification check before proceeding to the next to prevent cascading failures.

    Step-by-Step Methodology: Weighing and Transfer

    Conjugated organic powders frequently hold static charges. When manipulated with metal spatulas, the powder can suddenly repel and aerosolize, bypassing standard respiratory defenses if engineering controls fail[3].

    • Verify Engineering Controls: Before opening the chemical container, activate the laboratory fume hood and verify the face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a physical tissue test[1][2].

    • Static Mitigation: Wipe the exterior of the analytical balance and the immediate hood surface with a damp, lint-free cloth to increase local humidity and ground static charges. Use anti-static polymeric weigh boats or grounded aluminum boats.

    • PPE Verification: Inspect outer gloves for micro-tears. Ensure chemical splash goggles form a complete seal around the eyes[7].

    • Weighing Execution:

      • Tare the closed weigh boat.

      • Using a ceramic or anti-static coated spatula, carefully transfer the crystalline solid.

      • Crucial Causality: Do not drop the powder from a height. Lower the spatula directly into the boat to minimize the kinetic energy that generates airborne dust.

    • Closed-System Transfer: Once weighed, immediately transfer the solid into the target reaction vessel (e.g., round-bottom flask) and seal it with a septum before removing it from the balance area[3].

    • Solvent Addition: Add carrier solvents (e.g., DMF, DCM) via syringe through the septum. Never add highly penetrative solvents to the open powder outside of a controlled exhaust environment.

    Workflow A 1. Risk Assessment & SOP Review B 2. PPE Donning (Dual Nitrile, Goggles, FR Coat) A->B C 3. Engineering Controls (Fume Hood >100 fpm) B->C D 4. Anti-Static Weighing (Minimize Aerosolization) C->D E 5. Closed-Vessel Transfer D->E F 6. Reaction Execution E->F G 7. Decontamination (Solvent Wipe) F->G H 8. Hazardous Waste Segregation G->H

    Caption: Operational workflow for handling highly conjugated thiopyran derivatives.

    Spill Response & Decontamination Plan

    Thiophene derivatives are highly toxic to aquatic life with long-lasting effects (H410/H411)[5][8]. Under no circumstances should spills be washed into the sink or floor drains.

    Immediate Response Protocol
    • Evacuate and Assess: If a spill occurs outside the fume hood, immediately instruct personnel to step back. Assess whether the spill is a dry powder or a solvent solution[3].

    • Solid Powder Spill (Dry):

      • Do not sweep. Sweeping dry poly-sulfur heterocycles generates hazardous respirable dust.

      • Dampen a disposable absorbent pad with a low-toxicity solvent (e.g., isopropanol or water with surfactant)[3].

      • Gently place the damp pad over the powder to suppress dust, then carefully wipe inward toward the center.

    • Solution Spill (Wet):

      • Immediately apply an inert absorbent material such as vermiculite or clean dry sand to the perimeter of the spill to prevent spreading, then cover the center[3][5].

      • Allow 3-5 minutes for complete absorption.

    • Decontamination: After bulk removal, wash the affected surface with a 10% bleach solution or an appropriate solvent to oxidize/remove residual sulfur compounds, followed by a soap and water wash[5].

    Spill S1 Spill Detected S2 Assess State S1->S2 S3 Solid Powder S2->S3 Dry S4 Solution/Solvent S2->S4 Wet S5 Dampen Absorbent (Prevent Dust) S3->S5 S6 Inert Absorbent (Sand/Vermiculite) S4->S6 S7 Seal in HazMat Bin S5->S7 S6->S7

    Caption: Logic tree for targeted spill response and decontamination procedures.

    Waste Disposal Plan

    Proper disposal is critical for environmental compliance and laboratory safety[3][7].

    • Solid Waste: All contaminated consumables (weigh boats, spatulas, damp absorbent pads, and outer gloves) must be placed in a heavy-duty, clearly labeled "Hazardous Organic Solid Waste" container.

    • Liquid Waste: Solutions containing 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one must be segregated based on the carrier solvent. If dissolved in DCM or Chloroform, route to Halogenated Organic Waste . If dissolved in DMSO, Ethyl Acetate, or Hexane, route to Non-Halogenated Organic Waste .

    • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to capture any catastrophic failure of the primary vessel.

    References

    • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health.
    • Safety Data Sheet: Tetrahydro-4H-thiopyran-4-one 1-oxide. ChemScene.
    • Chemical Hygiene Plan. Environment, Health and Safety, Cornell University.
    • Navigating the Safe Handling of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide. Benchchem.
    • 1,1-Dioxo-tetrahydro-thiopyran-4-one Safety Data Sheets. Echemi.
    • Safety Data Sheet MOL-LUB Ltd: Thiophene Derivatives. MOL.
    • Safety Data Sheet - ePli Portal: Thiophene Derivatives. PLI PETRONAS.
    • 2-(Tributylstannyl)thiophene Safety Data Sheet. Apollo Scientific.

    Sources

    ×

    Retrosynthesis Analysis

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